molecular formula C20H29NO3 B1683452 Sepiwhite CAS No. 175357-18-3

Sepiwhite

カタログ番号: B1683452
CAS番号: 175357-18-3
分子量: 331.4 g/mol
InChIキー: RTBWWWVNZWFNBV-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Undecylenoyl phenylalanine, also known under the trade name Sepiwhite MSH, is a synthetic amino acid derivative developed for advanced skin brightening and hyperpigmentation research . Its primary research value lies in its unique mechanism of action as a melanocyte-stimulating hormone (MSH) antagonist . It functions by competitively inhibiting the binding of α-MSH to the Melanocortin 1 Receptor (MC1R) on melanocytes, which is a key trigger for the melanogenesis process . This receptor-level inhibition offers a targeted approach to reducing melanin production, distinct from the mechanism of tyrosinase inhibitors like arbutin or kojic acid . Research indicates its efficacy in treating various forms of hyperpigmentation. Clinical studies have shown that a 2% concentration of undecylenoyl phenylalanine is effective in reducing the appearance of solar lentigines (age spots) and melasma . Furthermore, in vivo studies have demonstrated a significant synergistic effect when the compound is combined with other active ingredients; specifically, a preparation containing 1% undecylenoyl phenylalanine and 5% niacinamide was proven to be more effective at reducing facial hyperpigmentation than niacinamide alone . This makes it a compelling compound for investigating combination therapies in cosmetic and dermatological research. For formulation scientists, this compound appears as a white to off-white powder with a melting point of 109-112°C . It is insoluble in water but soluble in oils, requiring incorporation into the oil phase of a formulation at elevated temperatures (around 80°C/176°F) for optimal dispersion . Recent studies have explored advanced delivery systems for it, such as nanostructured lipid carriers (NLCs), which have been shown to significantly enhance the skin accumulation and sustained release of the active ingredient compared to traditional emulsions . This product is provided for research use only (RUO) and is not intended for personal use.

特性

IUPAC Name

(2S)-3-phenyl-2-(undec-10-enoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBWWWVNZWFNBV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018253
Record name Undecylenoyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175357-18-3
Record name Sepiwhite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175357-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylenoyl phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175357183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylenoyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(undec-10-enoylamino)-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 175357-18-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNDECYLENOYL PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/271P08C6OD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Undecylenoyl Phenylalanine on Melanocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenoyl Phenylalanine, commercially known as Sepiwhite™ MSH, is a lipoamino acid derivative of phenylalanine and undecylenic acid that has emerged as a potent skin-lightening agent.[1][2][3] Its primary mechanism of action is unique among common depigmenting agents, focusing on the initial signaling steps of melanogenesis rather than direct enzymatic inhibition. This technical guide provides an in-depth exploration of its molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows. The core of its action lies in its ability to act as a competitive antagonist to the α-melanocyte-stimulating hormone (α-MSH) at the Melanocortin 1 Receptor (MC1R), thereby inhibiting the entire downstream cascade that leads to melanin (B1238610) synthesis.[1][4][5] Evidence also suggests a potential role as a beta-adrenergic receptor (β-ADR) antagonist, presenting a multi-faceted approach to controlling hyperpigmentation.[2][3][6]

The Molecular Mechanism of Action

Melanogenesis, the process of melanin production, is primarily regulated by the α-MSH signaling pathway in melanocytes.[7][8] Undecylenoyl Phenylalanine intervenes at the very beginning of this cascade.

Antagonism of the Melanocortin 1 Receptor (MC1R)

The process begins when external stimuli, such as UV radiation, trigger the release of signaling molecules like α-MSH.[7]

  • α-MSH Binding and Signal Transduction: α-MSH binds to the MC1R, a Gs protein-coupled receptor on the surface of melanocytes.[4][8] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8]

  • PKA and CREB Activation: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[8][9]

  • MITF Transcription: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression.[9][10]

  • Master Regulator MITF: MITF is the master regulator of melanocyte differentiation and pigmentation.[11][12] It drives the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Dopachrome (B613829) tautomerase (DCT/TRP2).[12] These enzymes catalyze the multi-step conversion of L-tyrosine into melanin pigments (eumelanin and pheomelanin).[7][8]

The Inhibitory Action of Undecylenoyl Phenylalanine

Undecylenoyl Phenylalanine is a structural analogue of α-MSH, allowing it to function as a competitive antagonist.[1][5]

  • Receptor Blockade: It binds to the MC1R, effectively blocking α-MSH from activating the receptor.[1][4][5]

  • Cascade Inhibition: By preventing the initial binding event, it halts the entire downstream signaling cascade: cAMP and PKA levels do not rise, CREB is not phosphorylated, and MITF expression is not induced.[2][5]

  • Reduced Melanin Synthesis: The resulting lack of melanogenic enzymes (tyrosinase, TRP1, TRP2) leads to a significant reduction in melanin synthesis.[3][5]

This receptor-level inhibition is a distinct mechanism compared to other common lightening agents like kojic acid or arbutin, which typically act by directly inhibiting tyrosinase activity or chelating copper ions in the enzyme's active site.[1][13][14]

Additionally, undecylenoyl phenylalanine is thought to act as an antagonist for the β-adrenergic receptor (β-ADR).[2][3][6] Stimulation of β-ADR on melanocytes can also increase melanogenesis, so inhibiting this pathway provides a secondary route to reducing pigment production.[2]

G cluster_0 Melanocyte Membrane cluster_1 Cytoplasm cluster_2 Nucleus MC1R MC1R (Melanocortin 1 Receptor) AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Phosphorylated) MITF_gene MITF Gene pCREB->MITF_gene Binds & Activates Transcription MITF MITF (Transcription Factor) MITF_gene->MITF Melanogenic_Enzymes TYR, TRP1, TRP2 (Melanogenic Enzymes) MITF->Melanogenic_Enzymes Upregulates Transcription Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin alpha_MSH α-MSH alpha_MSH->MC1R Binds & Activates UP Undecylenoyl Phenylalanine UP->MC1R Binds & Blocks

Caption: Signaling pathway of melanogenesis and its inhibition by Undecylenoyl Phenylalanine.

Quantitative Data Summary

The efficacy of Undecylenoyl Phenylalanine has been quantified through various in vitro and clinical studies.

ParameterTest SystemConcentrationResultSource
Mushroom Tyrosinase Activity Cell-free enzymatic assayNot specified72% inhibition[15]
Cellular Tyrosinase Activity B16F10 melanoma cells1.25, 2.5, 5 µM65% inhibition (at highest conc.)[15]
Melasma Treatment Double-blind, vehicle-controlled human study2% in formulation85% of patients showed partial to marked improvement over 12 weeks. Statistically significant difference vs. vehicle (P < 0.001).[16]
Solar Lentigines Treatment Double-blind, vehicle-controlled human study2% in formulationAll patients on active treatment showed partial (63.3% moderate, 36.6% marked) improvement over 12 weeks. Statistically significant difference vs. vehicle (P < 0.01).[17]
Facial Hyperpigmentation Double-blind, split-face human study1% UP + 5% NiacinamideCombination was significantly more effective in reducing hyperpigmentation than 5% niacinamide alone or vehicle after 8 weeks.[18][19]

Key Experimental Protocols

Reproducing and validating the mechanism of action requires standardized experimental designs. Below are summaries of key protocols cited in the literature.

Cellular Tyrosinase Activity Assay

This assay measures the effect of a compound on tyrosinase activity within a cellular context.

  • Cell Culture: B16F10 mouse melanoma cells are seeded in 12-well plates (e.g., at 10^5 cells/well) and incubated for 24 hours.[15]

  • Treatment: Cells are treated with varying concentrations of Undecylenoyl Phenylalanine (e.g., 1.25, 2.5, 5 µM) for a 24-hour period.[15]

  • Cell Lysis: After treatment, cells are washed with PBS and harvested. The cell pellet is lysed for 30 minutes in a sodium phosphate (B84403) buffer (pH 6.8) containing a detergent (e.g., 1% Triton X-100) and a protease inhibitor (e.g., 0.1 mM PMSF).[15]

  • Centrifugation: The lysate is centrifuged (e.g., at 10,000 RPM for 20 minutes at 4°C) to pellet cell debris. The supernatant containing the cellular enzymes is collected.[15]

  • Enzymatic Reaction: The protein concentration of the supernatant is normalized. A known amount of protein is added to a 96-well plate with L-DOPA substrate.

  • Measurement: The rate of L-DOPA oxidation to dopachrome is measured spectrophotometrically by reading the absorbance at 490 nm over time.[15] The percentage of inhibition is calculated relative to untreated control cells.

G cluster_workflow Cellular Tyrosinase Assay Workflow node1 1. Seed B16F10 Melanoma Cells node2 2. Treat with Undecylenoyl Phenylalanine (24 hrs) node1->node2 node3 3. Harvest, Wash, and Lyse Cells node2->node3 node4 4. Centrifuge to Collect Supernatant (contains Tyrosinase) node3->node4 node5 5. Add L-DOPA Substrate node4->node5 node6 6. Measure Dopachrome Formation (Absorbance at 490 nm) node5->node6 node7 7. Calculate % Inhibition node6->node7

Caption: Experimental workflow for the cellular tyrosinase activity assay.
In Vitro Release and Permeation Studies

These studies assess the bioavailability of the active compound from a topical formulation.

  • Apparatus: A USP Apparatus 2 (paddle apparatus) connected to a UV-Vis spectrophotometer is often used with enhancer cells or Franz diffusion cells.[20]

  • Formulation: The test formulation (e.g., hydrogel, cream) containing Undecylenoyl Phenylalanine is placed in the donor chamber of the cell.[20]

  • Membrane: A synthetic membrane (e.g., Cuprophan, Strat-M®) is placed between the donor and receptor chambers to simulate the skin barrier.[20][21]

  • Receptor Medium: The receptor chamber is filled with a buffer solution (e.g., phosphate buffer pH 5.8 with ethanol) maintained at 32°C to mimic skin surface temperature.[20]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor medium to measure the amount of permeated compound, typically via HPLC or UV-Vis spectrophotometry.[15][20]

  • Data Analysis: The cumulative amount of drug released over time is plotted. The data is fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[20][21]

Clinical Efficacy Studies for Hyperpigmentation

Human trials are essential to confirm in vitro findings.

  • Study Design: A randomized, double-blind, vehicle-controlled design is the gold standard.[16][17] A split-face design, where the active product is applied to one side of the face and the vehicle to the other, is common to minimize inter-subject variability.[18]

  • Participants: A cohort of patients with a specific hyperpigmentation disorder (e.g., melasma, solar lentigines) is recruited.[16][17]

  • Treatment Protocol: Patients apply the active preparation and the vehicle twice daily for a set period, typically 8 to 12 weeks.[16][18]

  • Efficacy Evaluation: Assessments are performed at baseline and at regular follow-up visits (e.g., monthly). Efficacy is measured through:

    • Clinical Assessment: Dermatologists grade the improvement (e.g., marked, moderate, slight, no change).

    • Image Analysis: Quantitative analysis of high-resolution images to measure changes in lesion size and color intensity.[18]

    • Patient Self-Assessment: Questionnaires to gauge patient satisfaction with the treatment.[16][17]

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine if the difference between the active treatment and the vehicle is statistically significant.[16]

Concluding Summary

Undecylenoyl Phenylalanine operates via a sophisticated and targeted mechanism of action that distinguishes it from many other depigmenting agents. By competitively antagonizing the MC1R, it effectively prevents the initiation of the melanogenic signaling cascade. This upstream blockade prevents the expression of MITF, the master transcriptional regulator of pigmentation, leading to a downstream reduction in the enzymatic machinery required for melanin synthesis. The quantitative data from both in vitro and in vivo studies robustly supports its efficacy in reducing hyperpigmentation with a favorable safety profile. For drug development professionals, its unique receptor-level antagonism presents a compelling and scientifically validated approach for inclusion in advanced skincare formulations aimed at managing disorders of hyperpigmentation.

G UP Undecylenoyl Phenylalanine (α-MSH Analogue) MC1R Binds to MC1R UP->MC1R Block Competitive Blockade of α-MSH Binding MC1R->Block Signal Inhibition of Downstream Signaling Cascade (cAMP ↓, PKA ↓) Block->Signal MITF Reduced Transcription of MITF Signal->MITF Enzymes Decreased Synthesis of Melanogenic Enzymes (Tyrosinase, TRP1, TRP2) MITF->Enzymes Melanin Reduced Melanin Production Enzymes->Melanin

References

Sepiwhite™ MSH (Undecylenoyl Phenylalanine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiwhite™ MSH, chemically known as Undecylenoyl Phenylalanine, is a lipoamino acid derivative that functions as a highly effective skin brightening and lightening agent.[1][2] Its mechanism of action is centered on the antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) receptor, providing a targeted approach to the regulation of melanogenesis.[3] By competitively blocking the MC1-R receptor on melanocytes, it inhibits the signaling cascade responsible for melanin (B1238610) synthesis, leading to a reduction in both constitutive and UV-induced pigmentation.[4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, clinical efficacy, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Undecylenoyl Phenylalanine is a synthetic compound derived from the reaction of undecylenoyl chloride (a fatty acid) and phenylalanine (an essential amino acid).[5] This amphiphilic molecular structure, combining a lipophilic fatty acid chain with a hydrophilic amino acid head, provides excellent bioaffinity for the skin.[6]

Table 1: Chemical and Physical Properties of this compound™ MSH (Undecylenoyl Phenylalanine)

PropertyValueReference(s)
INCI Name Undecylenoyl Phenylalanine[7]
CAS Number 175357-18-3[8][9]
Chemical Formula C₂₀H₂₉NO₃[8][9]
Molecular Weight 331.45 g/mol [3][8]
Appearance White to off-white crystalline powder[7]
Melting Point 109-112 °C[3][8]
Solubility Soluble in oil, alcohol, and propanediol.[10][11] Insoluble in water at low pH, but water-soluble at pH 7.[10] Water solubility is 0.0302 g/L.[12]
Density ~1.08 g/cm³ at 20 °C[12]
pKa 3.63 (Predicted)[8]

Mechanism of Action: α-MSH Antagonism

The primary mechanism of action for this compound™ MSH is the competitive antagonism of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[4][5][13] In the normal pigmentation process, the binding of α-MSH to MC1R initiates a signaling cascade that leads to the synthesis of melanin.[14]

This compound™ MSH, as a structural analogue of α-MSH, binds to the MC1R without activating it.[2][3] This blockade prevents α-MSH from binding and initiating the downstream signaling pathway, effectively inhibiting the entire melanogenic cascade.[4][14] This includes the suppression of adenylate cyclase activation, a reduction in intracellular cyclic AMP (cAMP) levels, and the prevention of Protein Kinase A (PKA) activation, which ultimately keeps the key melanin-synthesizing enzyme, tyrosinase, in its inactive state.[4]

Melanogenesis_Inhibition cluster_EC Extracellular Space cluster_Membrane Melanocyte Membrane cluster_IC Intracellular Space aMSH α-MSH MC1R MC1R (Receptor) aMSH->MC1R Binds & Activates This compound This compound™ MSH This compound->MC1R Binds & Blocks AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Tyr_inactive Tyrosinase (Inactive) PKA->Tyr_inactive Phosphorylates Tyr_active Tyrosinase (Active) Tyr_inactive->Tyr_active Melanin Melanin Synthesis Tyr_active->Melanin Catalyzes

Caption: Signaling pathway of α-MSH-induced melanogenesis and its inhibition by this compound™ MSH.

Efficacy and Clinical Data

Multiple in vivo studies have demonstrated the skin lightening and brightening effects of this compound™ MSH across various skin types and ethnicities. The results show a significant reduction in hyperpigmentation and an increase in skin luminosity.

Table 2: Summary of Clinical Efficacy Data

Study ParametersResultsReference(s)
2% this compound™ MSH alone (2-month study) Increased skin's luminosity by +1.13 L* (a measure of brightness).[10]
2% this compound™ MSH alone (8-week study) 83% of volunteers reported a more radiant complexion; 73% reported fewer age spots; 100% reported lighter age spots and a more even skin tone.[10]
0.2% this compound™ MSH + 2% Ascorbyl Glucoside Doubled the lightening action, resulting in a 13% decrease in melanin pigments.[10]
1% this compound™ MSH + 5% Niacinamide (8-week study) Volunteers reported a significant reduction in hyperpigmentation.[10]
2% this compound™ MSH (7-day "flash" study) A formula with 2% this compound MSH showed a significant increase in skin luminosity and individual typologic angle in Asian volunteers.[15]
2% this compound™ MSH (12-week study on solar lentigines) Achieved a significant lightening of lesions with minimal side effects compared to vehicle.[8]

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common, rapid, and cost-effective method to screen for potential melanogenesis inhibitors by measuring their effect on the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to the colored compound dopachrome.[16]

Tyrosinase_Assay_Workflow prep Reagent Preparation - 50mM Phosphate (B84403) Buffer (pH 6.8) - 10mM L-DOPA Solution - 1000 U/mL Tyrosinase Solution - Test Compound (this compound) Dilutions plate Plate Setup (96-well) Add Buffer, Test Compound/Control, and Tyrosinase Solution prep->plate preincubate Pre-incubation 10 minutes at 25°C plate->preincubate react Initiate Reaction Add 20µL L-DOPA to all wells preincubate->react measure Kinetic Measurement Read Absorbance at 475-492nm for 30 minutes react->measure analyze Data Analysis Calculate % Inhibition vs. Control Determine IC₅₀ Value measure->analyze

Caption: Experimental workflow for an in vitro mushroom tyrosinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of monobasic and dibasic sodium phosphate and mix to achieve the target pH.[16]

    • L-DOPA Solution (10 mM): Freshly dissolve L-3,4-dihydroxyphenylalanine in the phosphate buffer.[16]

    • Mushroom Tyrosinase Solution (1000 U/mL): Freshly dissolve mushroom tyrosinase (e.g., from Agaricus bisporus) in cold phosphate buffer. Keep on ice.[16][17]

    • Test Compound: Prepare a stock solution of this compound™ MSH in a suitable solvent (e.g., DMSO, ethanol) and create serial dilutions. Ensure the final solvent concentration in the assay is <1%.[16]

    • Positive Control: Prepare a stock solution of Kojic Acid.[16][17]

  • Assay Procedure (96-well plate format):

    • Test Wells: Add 40 µL phosphate buffer, 20 µL of the this compound™ MSH dilution, and 20 µL of tyrosinase solution.[16]

    • Positive Control Wells: Add 40 µL phosphate buffer, 20 µL of the Kojic Acid dilution, and 20 µL of tyrosinase solution.[16]

    • Enzyme Control Wells (100% activity): Add 60 µL phosphate buffer and 20 µL of tyrosinase solution.[16]

    • Blank Wells: Add 80 µL of phosphate buffer.[16]

  • Incubation and Reaction:

    • Pre-incubate the plate at 25°C for 10 minutes.[16]

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells, bringing the total volume to 100 µL.[16]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance of the plate at 475-492 nm using a microplate reader in kinetic mode, recording readings every minute for 20-30 minutes.[17]

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of tyrosinase inhibition for each this compound™ MSH concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting % inhibition against the logarithm of the inhibitor concentration.

Clinical Efficacy Assessment for Skin Lightening

This protocol outlines a typical double-blind, randomized, split-face clinical study to evaluate the efficacy of a topical formulation containing this compound™ MSH.

Clinical_Trial_Workflow recruit Subject Recruitment - Inclusion/Exclusion Criteria - Informed Consent washout Washout Period (e.g., 2 weeks) Standardized Cleanser Use recruit->washout baseline Baseline Visit (Week 0) - Chromameter Readings (Lab*) - D-Squame® Tape Stripping - Standardized Photography washout->baseline random Randomization & Product Dispensing (Split-Face/Split-Arm Design) Test vs. Vehicle baseline->random treatment Treatment Period (e.g., 8-12 weeks) Daily Product Application random->treatment followup Follow-up Visits (e.g., Weeks 4, 8, 12) Repeat Baseline Measurements treatment->followup analysis Final Analysis - Statistical Comparison of  Changes from Baseline - Safety & Tolerability Assessment followup->analysis

Caption: Workflow for a randomized controlled clinical trial of a skin-lightening agent.

Methodology:

  • Subject Selection:

    • Recruit a panel of volunteers (e.g., n=30-40) with visible signs of facial hyperpigmentation (e.g., solar lentigines, melasma).[18]

    • Define clear inclusion criteria (e.g., age, skin type) and exclusion criteria (e.g., use of other lightening products, skin diseases).

    • Obtain informed consent from all participants.[2]

  • Study Design:

    • Washout Period: A 1-2 week period where subjects use only a provided neutral cleanser to establish a baseline.[1]

    • Randomization: A double-blind, randomized, split-face or split-arm design is employed. Each subject applies the test formulation (e.g., 2% this compound™ MSH cream) to one side of the face and a vehicle control cream to the other.[8]

    • Treatment Duration: Typically 8 to 12 weeks.

  • Efficacy Measurements (at Baseline and follow-up visits):

    • Instrumental Color Measurement (Chromameter): A chromameter is used to measure changes in skin color within the hyperpigmented spot and surrounding normal skin. The CIE Lab* color space is used, where L* represents lightness (higher value is lighter skin), a* represents the red/green axis, and b* represents the yellow/blue axis. The Individual Typology Angle (ITA°) can be calculated to quantify the degree of pigmentation.[18]

    • Melanin Content Analysis (D-Squame®): Standardized adhesive tape discs (D-Squame®) are applied to the skin surface to remove a sample of the stratum corneum.[1][19] The amount of melanin in the collected corneocytes can be quantified, for instance, by dissolving the sample and measuring absorbance or by chemical degradation followed by HPLC analysis of melanin-specific markers like PTCA.

    • Standardized Photography: High-resolution digital photographs are taken under standardized, cross-polarized lighting conditions at each visit for expert visual assessment.

  • Data Analysis:

    • Statistical analysis (e.g., paired t-test) is performed to compare the changes in L*, ITA°, and melanin content from baseline between the this compound™-treated side and the vehicle-treated side.

    • Subject self-assessment questionnaires and expert grading are used as secondary endpoints.

    • Safety and tolerability are monitored throughout the study.

Formulation and Stability Guidelines

This compound™ MSH is a versatile ingredient but requires specific formulation conditions to ensure its stability and bioavailability.

Table 3: Formulation and Stability Guidelines

ParameterGuidelineReference(s)
Recommended Usage Rate 0.2% - 2.0%. Use 0.2% when combined with other brighteners, up to 2.0% as the primary active.[7][10]
Incorporation Add to the heated oil phase of an emulsion at >60-80°C to ensure complete dissolution.[7][11]
Optimal pH Range Stable and effective in formulas with a pH of 4.0-5.0 or 6.2-7.0. The range between pH 5.0 and 6.2 is considered less ideal.[7][10]
Temperature Stability Stable in formulations. Avoid temperatures above 80°C during formulation.[11]
Compatibility - Excellent compatibility with sunscreens. - Compatible with AHAs and Kojic Acid at pH < 5. - Compatible with Niacinamide, Arbutin, and Hydroquinone at pH > 7.[7][10]
Appearance in Formula Suitable for clear, colorless formulas. Does not typically cause color or odor changes.[7][10]

Conclusion

This compound™ MSH (Undecylenoyl Phenylalanine) is a well-characterized skin-lightening active with a precise and targeted mechanism of action. By functioning as a competitive antagonist to α-MSH, it effectively downregulates the primary signaling pathway of melanogenesis. Its efficacy in reducing hyperpigmentation and enhancing skin luminosity is supported by robust clinical data. The provided physicochemical properties, formulation guidelines, and detailed experimental protocols offer a comprehensive technical foundation for researchers and formulators engaged in the development of advanced skincare products.

References

Sepiwhite synthesis pathway and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis, Mechanism, and Derivatives of Undecylenoyl Phenylalanine (Sepiwhite)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Undecylenoyl Phenylalanine, commercially known as this compound™, is a high-performance skin lightening agent derived from the essential amino acid phenylalanine.[1] This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and performance data. The core of its activity lies in its unique role as an alpha-melanocyte-stimulating hormone (α-MSH) antagonist, which effectively inhibits the upstream signaling cascade of melanogenesis.[2][3] This document details the biochemical pathways influenced by Undecylenoyl Phenylalanine, summarizes its efficacy through extensive in-vitro and clinical data, and provides detailed experimental protocols for its evaluation. Furthermore, potential avenues for the development of derivatives are explored.

Core Chemistry and Synthesis Pathway

Undecylenoyl Phenylalanine is a lipoaminoacid, a synthetic compound created by grafting a fatty acid chain (undecylenic acid) onto an amino acid (phenylalanine).[4][5] This amphiphilic structure enhances its bioavailability and affinity for the skin.[5] The synthesis is a direct N-acylation reaction where the amino group of L-phenylalanine is acylated by undecylenoyl chloride, which is the acid chloride of undecylenic acid.

The general reaction is as follows:

  • Reactants: L-Phenylalanine and 10-Undecenoyl Chloride.

  • Reaction Type: Nucleophilic Acyl Substitution (N-Acylation).

  • Product: N-(1-Oxo-10-undecenyl)-L-phenylalanine (Undecylenoyl Phenylalanine).

G cluster_reactants Reactants cluster_process Process cluster_product Product A L-Phenylalanine C N-Acylation Reaction (e.g., Schotten-Baumann conditions) A->C B 10-Undecenoyl Chloride B->C D Undecylenoyl Phenylalanine (this compound™) C->D Purification

Caption: Generalized synthesis workflow for Undecylenoyl Phenylalanine.

Mechanism of Action: Antagonism of the α-MSH Pathway

The primary mechanism of action for Undecylenoyl Phenylalanine is the competitive antagonism of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[6][7][8] In the normal pigmentation process, the binding of α-MSH to MC1R triggers a signaling cascade that activates tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[9]

By mimicking the structure of α-MSH, Undecylenoyl Phenylalanine binds to MC1R, effectively blocking α-MSH and preventing the initiation of the melanogenesis cascade.[5][8] This action inhibits the metabolic activation of tyrosinase, leading to a significant reduction in melanin production without cytotoxic effects.[2][3] Some evidence also suggests it may antagonize the β-adrenergic receptor (β-ADR) pathway, which can also stimulate melanin synthesis.[10][11]

G aMSH α-MSH MC1R MC1R Receptor (on Melanocyte) aMSH->MC1R Binds & Activates This compound Undecylenoyl Phenylalanine This compound->MC1R Binds & Blocks AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Upregulates Tyrosinase Tyrosinase Activation MITF->Tyrosinase Promotes Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Signaling pathway of melanogenesis and inhibition by Undecylenoyl Phenylalanine.

Quantitative Efficacy Data

The efficacy of Undecylenoyl Phenylalanine has been substantiated through numerous in-vitro and clinical studies. It demonstrates superior performance in reducing hyperpigmentation compared to conventional agents like kojic acid, arbutin, and hydroquinone.[12][13]

Table 1: Summary of In-Vitro Efficacy Data
Test ParameterModelConcentrationResultSource
Tyrosinase ActivityB16F10 Melanoma Cells1.25, 2.5, 5 µmol/LSignificant inhibition of cellular tyrosinase activity.[10]
Comparative EfficacyIn-vitro modelsNot specifiedMore efficient at reducing melanin than arbutin, kojic acid, and hydroquinone.[12][14]
CytotoxicityNot specifiedNot specifiedNon-cytotoxic at effective concentrations.[3]
Table 2: Summary of Clinical Efficacy Data
Study DesignConcentrationDurationKey FindingsSource
Monotherapy on volunteers with age spots2% this compound™8 Weeks73% reported fewer age spots; 100% reported lighter age spots and more even skin tone.[1][15]
Monotherapy on African and Indian skin (Phototypes IV-V)2% this compound™7 DaysSignificant increase in skin lightening and luminosity; reduced visibility of dark spots in 83% of participants.[12][14]
Monotherapy on Asian volunteers2% this compound™7 DaysHyperpigmentation reduced by 24%; skin luminosity increased by 9%.[1][15]
Combination with Niacinamide1% this compound™ + 5% Niacinamide8 WeeksSignificant reduction in hyperpigmentation.[15][16]
Combination with Ascorbyl Glucoside0.2% this compound™ + 2% Ascorbyl GlucosideNot specifiedDoubled the lightening action, resulting in a 13% decrease in melanin pigments.[1][15]
Luminosity Measurement2% this compound™2 MonthsSkin luminosity increased by +1.13 L* (a measure of brightness).[1][15]

Derivatives and Structure-Activity Relationship (SAR)

While Undecylenoyl Phenylalanine itself is a derivative of phenylalanine, detailed structure-activity relationship (SAR) studies on further derivatives are not widely published, likely due to the proprietary nature of the compound. However, a rational SAR study could be designed to optimize activity by modifying three key regions of the molecule:

  • The Phenylalanine Aromatic Ring: Introducing electron-donating or electron-withdrawing groups could modulate the binding affinity to the MC1R.

  • The Amino Acid Backbone: Altering the stereochemistry or substituting the alpha-hydrogen could impact enzymatic stability and receptor interaction.

  • The Undecylenoyl Chain: Modifying the length, saturation, or branching of the fatty acid tail could influence skin permeability, solubility, and the lipophilic interactions within the receptor's binding pocket.

G cluster_core Core Structure cluster_mods Potential Modification Sites for SAR cluster_outputs Target Outcomes Core Undecylenoyl Phenylalanine A Phenyl Ring (e.g., substitutions) Core->A B Fatty Acid Chain (e.g., length, saturation) Core->B C Amino Acid Backbone (e.g., stereochemistry) Core->C D Enhanced MC1R Binding A->D E Improved Permeability A->E F Increased Stability A->F B->D B->E B->F C->D C->E C->F

Caption: Logical framework for a Structure-Activity Relationship (SAR) study.

Detailed Experimental Protocols

Protocol: In-Vitro Tyrosinase Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory effect of Undecylenoyl Phenylalanine on the enzymatic activity of tyrosinase.

Principle: This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopaquinone (B1195961) by mushroom tyrosinase. The formation of dopachrome, a colored product, is monitored spectrophotometrically. A reduction in the rate of color formation indicates enzyme inhibition.[17]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Undecylenoyl Phenylalanine (test compound)

  • Kojic Acid (positive control)[18]

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of Undecylenoyl Phenylalanine and Kojic Acid in a suitable solvent (e.g., DMSO) and then dilute further in buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the test compound dilutions (or positive control/buffer for controls) to each well.

    • Add 50 µL of the tyrosinase enzyme solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[19]

  • Reaction Initiation:

    • Add 30 µL of the L-DOPA substrate solution to each well to start the reaction.[19]

  • Measurement:

    • Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.[19][20]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100[19]

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G A Prepare Reagents (Enzyme, Substrate, Test Compounds) B Pipette Compounds & Enzyme into 96-well plate A->B C Pre-incubate (10 min, 25°C) B->C D Add Substrate (L-DOPA) to initiate reaction C->D E Measure Absorbance (475-510nm) in kinetic mode D->E F Calculate Reaction Rates & % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for the Tyrosinase Inhibition Assay.

Protocol: Melanin Content Assay in B16F10 Melanoma Cells

Objective: To quantify the effect of Undecylenoyl Phenylalanine on melanin synthesis in a cellular model.

Principle: B16F10 murine melanoma cells are stimulated to produce melanin. After treatment with the test compound, cells are lysed, and the melanin pigment is solubilized. The amount of melanin is then quantified by measuring its absorbance and normalizing it to the total protein content of the cell lysate.[21][22]

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • α-MSH (to stimulate melanogenesis)

  • Undecylenoyl Phenylalanine (test compound)

  • Lysis Buffer (1 M NaOH with 10% DMSO)[21]

  • Phosphate-Buffered Saline (PBS)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing α-MSH (e.g., 100 nM) and various concentrations of Undecylenoyl Phenylalanine. Include a vehicle control.[21]

    • Incubate for 72 hours.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Harvest the cells (e.g., by trypsinization) and pellet them by centrifugation.

  • Melanin Solubilization:

    • To the cell pellet, add a known volume of Lysis Buffer (e.g., 100 µL).

    • Incubate at 80°C for 1-2 hours to solubilize the melanin.[21][23]

    • Centrifuge the lysate to pellet any debris.

  • Quantification:

    • Transfer the supernatant (containing the solubilized melanin) to a new 96-well plate.

    • Measure the absorbance at 470-492 nm.[23]

    • A standard curve can be generated using synthetic melanin.

  • Protein Normalization:

    • Using a parallel set of cell pellets or an aliquot taken before lysis, determine the total protein concentration using a standard protein assay.

    • Normalize the melanin content by dividing the absorbance reading by the total protein concentration for each sample.[21]

G A Seed & Culture B16F10 Cells B Treat with α-MSH and Test Compound (72h) A->B C Harvest & Pellet Cells B->C D Lyse Pellet (NaOH/DMSO, 80°C) to Solubilize Melanin C->D F Measure Total Protein from parallel sample C->F E Measure Melanin Absorbance (470-492nm) D->E G Normalize Melanin Content to Total Protein E->G F->G

Caption: Experimental workflow for the cellular Melanin Content Assay.

Conclusion

Undecylenoyl Phenylalanine (this compound™) stands out as a scientifically advanced ingredient for managing hyperpigmentation. Its well-defined mechanism as an α-MSH antagonist provides a targeted, non-cytotoxic approach to inhibiting melanin synthesis at its origin. The quantitative data from both in-vitro and extensive clinical trials on diverse skin types robustly supports its efficacy and speed of action. The provided protocols offer a standardized framework for researchers to further investigate its properties and benchmark its performance. While the exploration of its derivatives is still a nascent field, the core structure of Undecylenoyl Phenylalanine presents a promising scaffold for the future development of next-generation melanogenesis inhibitors.

References

In Vitro Evidence for Sepiwhite™ MSH (Undecylenoyl Phenylalanine) as an α-MSH Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Undecylenoyl Phenylalanine, commercially known as Sepiwhite™ MSH, is a lipoamino acid derived from phenylalanine, an essential amino acid in the melanogenesis process.[1][2] Extensive in vitro evidence substantiates its function as a potent and specific antagonist of the alpha-melanocyte-stimulating hormone (α-MSH).[2][3] By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, this compound effectively blocks the primary signal for melanogenesis.[4][5][6] This antagonism prevents the activation of the downstream signaling cascade involving adenylate cyclase, cyclic AMP (cAMP), and the master transcription factor MITF.[7][8] The result is a significant reduction in the expression and activity of key melanogenic enzymes, such as tyrosinase, leading to a measurable decrease in melanin (B1238610) synthesis.[7][9] This document provides a comprehensive overview of the in vitro data, experimental protocols, and signaling pathways that define this compound's mechanism of action.

The α-Melanocyte-Stimulating Hormone (α-MSH) Signaling Cascade

Melanogenesis, the synthesis of melanin pigment, is a complex process primarily regulated by the peptide hormone α-MSH.[8] In response to stimuli like UV radiation, α-MSH is released and binds to the G-protein coupled melanocortin 1 receptor (MC1R) on the surface of melanocytes.[4][8] This binding event initiates a critical intracellular signaling cascade:

  • Adenylate Cyclase Activation: The activated MC1R stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[8][10]

  • Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates PKA.[8][11]

  • CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).[10][12]

  • MITF Transcription: Phosphorylated CREB translocates to the nucleus, where it binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene, upregulating its expression.[8][12]

  • Melanogenic Gene Expression: MITF, known as the master regulator of melanocyte development and function, subsequently activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome (B613829) tautomerase (DCT/TRP-2).[12][13][14]

  • Melanin Synthesis: The coordinated action of these enzymes drives the conversion of tyrosine into melanin within specialized organelles called melanosomes.

This pathway is the principal mechanism controlling skin pigmentation.

G cluster_0 Cytoplasm cluster_1 cluster_2 Nucleus hormone α-MSH receptor MC1R Receptor hormone->receptor Binds enzyme Adenylate Cyclase receptor->enzyme Activates messenger cAMP enzyme->messenger ATP → cAMP tf CREB tf_p p-CREB tf->tf_p Active mitf MITF nucleus Nucleus nucleus_entry tf_p->nucleus_entry nucleus_entry->mitf Upregulates Transcription

Diagram 1: The α-MSH signaling cascade in melanocytes.

This compound™ MSH: Mechanism of Antagonism

This compound™ MSH is an undecylenoyl derivative of phenylalanine, structurally designed to act as a biomimetic of Agouti-related proteins (AgRPs), which are natural antagonists of MC1R.[4] Its lipoamino acid structure provides high affinity for the melanocyte cell membrane and the MC1R.

The primary mechanism of action is competitive antagonism.[4][6] this compound binds to the MC1R, occupying the receptor's binding site.[4][5] This action physically prevents α-MSH from binding and activating the receptor, thereby halting the initiation of the entire downstream signaling cascade.[1][6][7] By inhibiting the first step, this compound effectively suppresses cAMP production, prevents PKA activation, reduces MITF expression, and ultimately downregulates the enzymatic machinery required for melanin synthesis.[7]

G cluster_0 Competitive Binding at Receptor Site cluster_1 Normal Pathway (without antagonist) hormone α-MSH receptor MC1R Receptor hormone->receptor Compete for Binding Site hormone->receptor Binding Blocked antagonist This compound™ MSH antagonist->receptor Compete for Binding Site antagonist->receptor pathway_off Melanogenesis Cascade INHIBITED receptor->pathway_off Blocks Signal pathway_on Melanogenesis Cascade ACTIVATED hormone_c α-MSH receptor_c MC1R Receptor hormone_c->receptor_c receptor_c->pathway_on

Diagram 2: Competitive antagonism of this compound™ MSH at the MC1R.

Summary of In Vitro Efficacy Data

Quantitative in vitro assays have demonstrated the potent inhibitory effects of this compound on key markers of melanogenesis. The data highlights its ability to directly inhibit tyrosinase, the rate-limiting enzyme in melanin production, at both the enzymatic and cellular levels.

Assay TypeTarget/SystemConcentration(s)Observed EffectReference
Enzymatic AssayMushroom Tyrosinase1.25, 2.5, 5 µM72% inhibition rate[9]
Cellular AssayB16F10 Melanoma Cells1.25, 2.5, 5 µM65% inhibition of cellular tyrosinase activity[9]
Cellular AssayB16F10 Melanoma CellsNot specifiedReduction in melanin production[15]
Formulation StudyHuman Clinical (In Vivo)1% this compound™ + 5% NiacinamideSignificantly more effective in reducing hyperpigmentation than 5% niacinamide alone[15]

Detailed Experimental Protocols

Cellular Tyrosinase Activity Assay

This assay measures the inhibitory effect of a test compound on tyrosinase activity within a cellular context, accounting for cell permeability and intracellular mechanisms.

Methodology:

  • Cell Culture: Murine B16F10 melanoma cells are seeded in a 12-well plate at a density of 1 x 10⁵ cells per well and incubated for 24 hours to allow for adherence.[9]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1.25, 2.5, and 5 µM). The cells are then incubated for an additional 24 hours.[9]

  • Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is lysed for 30 minutes in a lysis buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF) to release intracellular contents, including melanosomal enzymes.[9][16]

  • Centrifugation: The cell lysate is centrifuged at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet cell debris. The supernatant is collected for analysis.[9][16]

  • Protein Quantification: The total protein concentration of the supernatant is determined using a Bradford assay to normalize tyrosinase activity.[16]

  • Enzymatic Reaction: A specific amount of protein from the lysate (e.g., 250 µg) is added to a reaction mixture containing L-DOPA (e.g., 2.5 mM in 50 mM phosphate buffer, pH 6.8).[16]

  • Measurement: The mixture is incubated at 37°C. Tyrosinase activity is determined by measuring the rate of L-DOPA oxidation to dopachrome, which is quantified by measuring the absorbance at 475-490 nm with a spectrophotometer.[9][16]

G cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Assay & Measurement step_node step_node input_node input_node output_node output_node A Seed B16F10 Cells (1x10⁵ cells/well) B Incubate (24 hours) A->B C Treat with This compound™ B->C D Incubate (24 hours) C->D E Harvest & Lyse Cells (Triton X-100 Buffer) D->E F Centrifuge & Collect Supernatant E->F G Normalize Protein (Bradford Assay) F->G H Initiate Reaction G->H I Incubate at 37°C H->I J Measure Absorbance (475-490 nm) I->J K Calculate Tyrosinase Activity Inhibition J->K L L-DOPA Substrate L->H

Diagram 3: Experimental workflow for the cellular tyrosinase assay.
Mushroom Tyrosinase Activity Assay

This is a cell-free enzymatic assay used for high-throughput screening of direct tyrosinase inhibitors.

Methodology:

  • Reaction Setup: In a 96-well plate, 20 µL of this compound solution (at concentrations of 1.25, 2.5, and 5 µM) is mixed with 160 µL of L-DOPA substrate (5 mM, pH 6.8).[9]

  • Control: Kojic acid is used as a positive control for inhibition.[9]

  • Reaction Initiation: 20 µL of mushroom tyrosinase enzyme is added to each well. The plate is shaken for 5 minutes.[9]

  • Incubation: The plate is incubated at 37°C for 30 minutes.[9]

  • Measurement: The formation of dopachrome is measured by reading the absorbance at 490 nm using an ELISA plate reader.[9]

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes following treatment.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described in the cellular tyrosinase assay (Section 4.1).

  • Lysis and Solubilization: After harvesting, the cell pellet is dissolved in a solution (e.g., 1N NaOH) and heated (e.g., at 60-80°C) to solubilize the melanin.

  • Measurement: The absorbance of the solubilized melanin is measured at 490 nm.[16]

  • Quantification: The melanin content is quantified by comparison to a standard curve generated with synthetic melanin.[16]

  • Normalization: The final melanin content is normalized to the total protein content of the cell lysate from a parallel well.[16]

Conclusion

The in vitro evidence robustly supports the classification of this compound™ MSH (Undecylenoyl Phenylalanine) as a potent α-MSH antagonist. Its mechanism of action is well-defined, involving competitive inhibition at the MC1R, which effectively blocks the primary signaling pathway for melanogenesis. This antagonism is validated by quantitative data demonstrating significant inhibition of tyrosinase activity and a reduction in melanin synthesis in cellular models. The detailed protocols provided herein serve as a foundation for the continued investigation and application of this molecule in the fields of dermatology and cosmetic science for the management of hyperpigmentation.

References

An In-Depth Technical Guide on the Tyrosinase Inhibitory Activity of Undecylenoyl Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecylenoyl phenylalanine is a synthetic derivative created by the reaction of undecylenic acid, a fatty acid, and phenylalanine, an essential amino acid.[1][2] In its raw form, it is a white to off-white powder.[1][2] This lipoamino acid is a well-regarded active ingredient in the cosmetic industry, primarily utilized for its skin brightening and anti-hyperpigmentation properties.[2][3] Marketed under trade names such as Sepiwhite™ MSH, it is designed to address concerns like age spots, uneven skin tone, and melasma.[4][5][6] Its mechanism of action is distinct from many traditional skin lightening agents, offering a targeted approach to modulating melanin (B1238610) synthesis.[7] This technical guide provides a comprehensive overview of its tyrosinase inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.

Mechanism of Action

Undecylenoyl phenylalanine's primary mechanism for skin lightening is not through direct inhibition of the tyrosinase enzyme itself, but rather by antagonizing signaling pathways that lead to its activation and the subsequent production of melanin.

Antagonism of α-Melanocyte-Stimulating Hormone (α-MSH)

The principal mechanism of action of undecylenoyl phenylalanine is as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[3][6][7] In the process of melanogenesis, α-MSH binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[7][8] This binding event triggers a cascade of intracellular signals, most notably an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[8] Activated CREB then upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[9][10] MITF directly promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT).[8][10]

Undecylenoyl phenylalanine competitively blocks the binding of α-MSH to the MC1R.[7] By preventing this initial step, it effectively halts the entire downstream signaling cascade, leading to reduced transcription of tyrosinase and other melanogenic enzymes, and consequently, a decrease in melanin synthesis.[3][11] This targeted intervention at the receptor level makes it a potent inhibitor of the melanogenesis process.[7]

Potential Role as a Beta-Adrenergic Receptor (β-ADR) Antagonist

Some research also suggests that undecylenoyl phenylalanine may act as a beta-adrenergic receptor (β-ADR) antagonist.[3][6] Stimulation of β-ADR on melanocytes has been shown to increase melanogenesis.[3] By functioning as a "beta-blocker" at the melanocyte level, undecylenoyl phenylalanine could potentially provide an additional pathway for reducing melanin synthesis.[3]

Quantitative Efficacy Data

The efficacy of undecylenoyl phenylalanine has been demonstrated in various studies, ranging from in vitro assays to clinical trials.

Table 1: In Vitro and Cellular Tyrosinase Inhibition and Melanin Reduction
Assay TypeTargetTest SubstanceConcentrationResultSource
Mushroom Tyrosinase ActivityMushroom TyrosinaseUndecylenoyl PhenylalanineNot Specified72% Inhibition[12]
Cellular Tyrosinase ActivityB16F10 Melanoma CellsUndecylenoyl PhenylalanineNot Specified65% Inhibition[12]
Melanin SynthesisB16 Melanoma CellsArgan Press Cake (for comparison of pathway)Not SpecifiedDown-regulation of MITF[9]
Melanin Pigment ReductionIn vivo study0.2% Undecylenoyl Phenylalanine + 2% Ascorbyl GlucosideNot Specified13% decrease in melanin pigments[13]
Table 2: Clinical Efficacy in Hyperpigmentation Disorders
Study DesignConditionTreatment GroupControl/ComparisonDurationKey FindingsSource
Double-blind, vehicle-controlledMelasma in females2% Undecylenoyl PhenylalanineVehicle12 weeks85% of patients showed partial response; significant lightening of lesions (p < 0.001); 80% patient satisfaction.[6][14]
Double-blind, randomized, split-faceFacial hyperpigmentation in Japanese and Caucasian women1% Undecylenoyl Phenylalanine + 5% Niacinamide5% Niacinamide alone and Vehicle8 weeksThe combination was significantly more effective in reducing hyperpigmentation than niacinamide alone or vehicle.[7][15]
Clinical StudyGeneral skin brighteningUndecylenoyl Phenylalanine (concentration not specified)Not specified2 monthsIncreased skin luminosity by +1.13 L* (a measure of brightness).[13]
Double-blind, randomizedSolar lentigines on hands2% Undecylenoyl PhenylalanineVehicle12 weeksAchieved significant lightening of lesions with minimal side effects.[16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tyrosinase inhibitors like undecylenoyl phenylalanine.

In Vitro Mushroom Tyrosinase Activity Assay

This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

Objective: To determine the IC50 value or percentage inhibition of a test compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase enzyme solution (e.g., 165 U/mL)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) substrate solution (e.g., 1.5 mM)

  • Phosphate (B84403) buffer (e.g., 80 mM, pH 6.8)

  • Test compound (Undecylenoyl Phenylalanine) dissolved in a suitable solvent

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • In a 96-well plate, add 40 µL of the test compound at various concentrations to designated wells. For control wells, add 40 µL of the buffer.

  • Add 120 µL of the L-DOPA solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of the mushroom tyrosinase solution to all wells.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the reaction rate.

  • The rate of dopachrome (B613829) formation is proportional to the tyrosinase activity.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[17]

Cellular Tyrosinase Activity and Melanin Content Assay

This assay evaluates the effect of a test compound on tyrosinase activity and melanin production within a cellular context, typically using B16F10 murine melanoma cells.

Objective: To quantify the effect of a test compound on intracellular tyrosinase activity and melanin content.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Undecylenoyl Phenylalanine)

  • L-DOPA

  • Cell lysis buffer (e.g., phosphate buffer with Triton X-100)

  • NaOH solution (e.g., 1N)

  • 96-well plates for culture and assay

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 96-well plate at a density of approximately 1x10^4 cells/well.[17]

    • Allow cells to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[17]

  • Cellular Tyrosinase Activity:

    • After treatment, wash the cells with PBS.

    • Lyse the cells with the cell lysis buffer.

    • Centrifuge the lysate to obtain the supernatant containing the cellular enzymes.

    • In a new 96-well plate, mix a portion of the cell lysate (containing a standardized amount of protein) with L-DOPA solution.

    • Incubate at 37°C for 1 hour.[18]

    • Measure the absorbance at 475 nm to determine dopachrome formation.

    • Tyrosinase activity is normalized to the total protein content of the cell lysate.

  • Melanin Content Assay:

    • After treatment, wash the cells with PBS.

    • Lyse the cells in a NaOH solution and heat at a high temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm.

    • Create a standard curve using synthetic melanin to quantify the melanin content.

    • Normalize the melanin content to the total protein content or cell number.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.

Objective: To assess the cytotoxicity of the test compound on B16F10 melanoma cells.

Procedure:

  • Seed and treat the cells with the test compound as described in the cellular assay (4.2).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[17]

  • Incubate the plate at 37°C for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Remove the medium and dissolve the formazan crystals in a solvent like DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Ex Vivo Skin Permeation Study

This study evaluates the ability of a compound to penetrate the skin, which is essential for its topical efficacy.

Objective: To measure the permeation and retention of the test compound in skin layers.

Materials:

  • Excised skin (e.g., human or porcine)

  • Franz diffusion cells

  • Test formulation (e.g., cream or NLC containing Undecylenoyl Phenylalanine)

  • Receptor solution (e.g., phosphate buffer)

  • Analytical method for quantification (e.g., HPLC)

Procedure:

  • Mount a section of excised skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

  • Apply a known amount of the test formulation to the skin surface in the donor compartment.

  • Maintain the receptor solution at a constant temperature (e.g., 37°C) and stir continuously.

  • At predetermined time intervals, withdraw aliquots from the receptor solution for analysis and replace with fresh receptor solution.

  • At the end of the experiment, dismantle the setup, and separate the different skin layers.

  • Extract the test compound from the skin layers and the receptor fluid.

  • Quantify the amount of the compound in each compartment using a validated analytical method like HPLC.

  • The data provides information on the permeation rate and the amount of active ingredient retained within the skin.[12][19]

Visualizations of Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows associated with undecylenoyl phenylalanine.

Melanogenesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R Receptor alpha_MSH->MC1R Binds UP Undecylenoyl Phenylalanine UP->MC1R Blocks AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF_Gene MITF Gene CREB->MITF_Gene Activates Transcription MITF MITF (Transcription Factor) MITF_Gene->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression Melanin Melanin Tyrosinase->Melanin Catalyzes Production

Caption: Melanogenesis pathway and the inhibitory action of Undecylenoyl Phenylalanine.

Assay_Workflow start Start prep Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Test Compound dilutions start->prep plate Pipette Reagents into 96-well Plate (Buffer, Compound, Substrate) prep->plate incubate1 Pre-incubate plate (e.g., 10 min at 25°C) plate->incubate1 add_enzyme Add Tyrosinase to initiate reaction incubate1->add_enzyme measure Measure Absorbance at 475 nm over time add_enzyme->measure calculate Calculate % Inhibition and IC50 value measure->calculate end_node End calculate->end_node Logical_Diagram alpha_MSH α-MSH MC1R MC1R Receptor alpha_MSH->MC1R Activates Melanogenesis_Signal Melanogenesis Signal (cAMP, PKA, MITF...) MC1R->Melanogenesis_Signal Initiates Melanin_Production Melanin Production Melanogenesis_Signal->Melanin_Production Leads to UP Undecylenoyl Phenylalanine UP->MC1R Antagonizes

References

Sepiwhite™ (Undecylenoyl Phenylalanine): A Technical Guide to its Impact on MITF Gene Expression in B16 Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiwhite™ (INCI: Undecylenoyl Phenylalanine) is a widely recognized skin-lightening agent. Its mechanism of action is primarily attributed to its role as an antagonist of the α-melanocyte-stimulating hormone (α-MSH). This technical guide delves into the core of this compound's effects on the melanogenesis signaling cascade, with a specific focus on its modulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation, within the context of B16 melanoma cells. While direct quantitative data on the effect of this compound™ on MITF expression in B16 cells is not extensively available in publicly accessible literature, this guide synthesizes the established mechanism of action with representative data from analogous α-MSH antagonists and provides detailed experimental protocols for the assessment of MITF gene and protein expression.

Introduction: The Central Role of MITF in Melanogenesis

Melanin (B1238610) synthesis, or melanogenesis, is a complex process orchestrated by a series of enzymatic reactions within melanocytes. The initiation of this cascade is often triggered by external stimuli, most notably UV radiation, which leads to the production of signaling molecules such as α-MSH.[1] α-MSH binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes, activating a downstream signaling pathway that is pivotal for pigmentation.[2]

At the heart of this pathway lies the Microphthalmia-associated transcription factor (MITF). The binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB then translocates to the nucleus and binds to the promoter of the MITF gene, upregulating its transcription.[3] MITF, in its capacity as a master transcriptional regulator, subsequently activates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2, also known as DCT), thereby driving the synthesis of melanin.[4]

Mechanism of Action: this compound™ as an α-MSH Antagonist

This compound™, the lipoamino acid Undecylenoyl Phenylalanine, exerts its depigmenting effect by acting as a competitive antagonist of α-MSH.[5][6] By binding to the MC1R, this compound™ effectively blocks the binding of α-MSH, thereby inhibiting the initiation of the downstream signaling cascade. This antagonism prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels. Consequently, PKA and CREB remain in their inactive states, leading to a suppression of MITF gene transcription. The resulting decrease in MITF protein levels leads to the downregulation of melanogenic enzymes and a reduction in melanin synthesis.[3]

Data Presentation: The Effect of α-MSH Antagonism on MITF Expression

Treatment GroupConcentrationRelative MITF Protein Expression (Normalized to Control)Statistical Significance (vs. α-MSH alone)
Control (Unstimulated)-1.00-
α-MSH1 µM(Data not explicitly provided, but significantly increased from control)-
α-MSH + α-MSH Binding Polypeptide10 µg/mLSignificant downregulation compared to α-MSH alonep < 0.05
α-MSH + α-MSH Binding Polypeptide25 µg/mLFurther significant downregulation compared to α-MSH alonep < 0.01

Table 1: Representative data on the downregulation of MITF protein expression by an α-MSH antagonist in α-MSH-stimulated B16F10 cells. Data is conceptually derived from findings reported on α-MSH binder polypeptides.[7]

Experimental Protocols

To facilitate further research into the effects of this compound™ on MITF gene expression, detailed protocols for key experimental techniques are provided below.

Cell Culture and Treatment

Murine B16F10 melanoma cells (ATCC® CRL-6475™) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in appropriate culture vessels and allowed to adhere overnight.

For α-MSH stimulation, cells are typically treated with 100 nM α-MSH. To assess the inhibitory effect of this compound™, cells are pre-treated with varying concentrations of Undecylenoyl Phenylalanine for a specified period (e.g., 1-2 hours) before the addition of α-MSH. A vehicle control (e.g., DMSO) should be included in all experiments.

Quantitative Real-Time PCR (qRT-PCR) for MITF mRNA Expression
  • RNA Extraction: Total RNA is extracted from treated and control B16F10 cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

  • qRT-PCR: The qRT-PCR is performed using a real-time PCR system (e.g., CFX96™ Real-Time PCR Detection System, Bio-Rad). The reaction mixture typically contains cDNA template, forward and reverse primers for the murine Mitf gene, and a suitable SYBR Green master mix. A housekeeping gene, such as Gapdh, is used as an internal control for normalization. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the Mitf gene is calculated using the 2-ΔΔCt method.

Primer sequences for murine Mitf and Gapdh can be designed using publicly available tools or sourced from relevant literature.

Western Blot Analysis for MITF Protein Expression
  • Protein Extraction: Following treatment, B16F10 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for MITF. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Data Analysis: The intensity of the MITF protein bands is quantified using image analysis software (e.g., ImageJ). A loading control, such as β-actin or GAPDH, is used to normalize the MITF protein levels.

Visualization of Signaling Pathways and Workflows

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Sepiwhite_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus aMSH α-MSH MC1R MC1R aMSH->MC1R This compound This compound™ Inhibition X AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates pCREB p-CREB MITF_Gene MITF Gene pCREB->MITF_Gene activates transcription MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA MITF_Protein MITF Protein MITF_mRNA->MITF_Protein Inhibition->MC1R

Caption: this compound's antagonistic action on the α-MSH/MC1R signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis B16_Cells B16 Melanoma Cells Treatment Treatment Groups: - Control - α-MSH - α-MSH + this compound™ B16_Cells->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Western_Blot Western Blot for MITF Protein Protein_Extraction->Western_Blot qRT_PCR qRT-PCR for MITF mRNA cDNA_Synthesis->qRT_PCR

Caption: Workflow for analyzing this compound's effect on MITF expression.

Conclusion

This compound™ (Undecylenoyl Phenylalanine) functions as a potent inhibitor of melanogenesis by acting as an antagonist to α-MSH at the MC1R. This action effectively suppresses the upstream signaling cascade that leads to the transcriptional activation of MITF, the master regulator of melanogenic gene expression. While direct quantitative evidence of this compound's impact on MITF levels in B16 melanoma cells requires further dedicated investigation, the established mechanism of action strongly supports a significant downregulatory effect. The experimental protocols and conceptual framework provided in this guide offer a robust foundation for researchers and drug development professionals to further elucidate and quantify the precise effects of this compound™ on MITF gene expression and its subsequent impact on melanogenesis.

References

Preliminary Studies on the Antioxidant Capacity of Sepiwhite™ (Undecylenoyl Phenylalanine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiwhite™, the trade name for Undecylenoyl Phenylalanine, is a widely recognized lipoamino acid primarily utilized in the cosmetic and dermatological fields for its potent skin-lightening and complexion-evening properties. While its mechanism of action as an alpha-melanocyte-stimulating hormone (α-MSH) antagonist is well-documented, its secondary characteristic as an antioxidant is often noted but less substantiated in publicly available literature. This technical guide provides an in-depth review of the preliminary data on this compound's antioxidant capacity, addresses the current knowledge gaps, and furnishes detailed experimental protocols for researchers seeking to quantify its antioxidant potential. The primary focus of existing research remains on its role in melanogenesis inhibition.

Primary Mechanism of Action: Melanogenesis Inhibition

This compound™'s principal function is the competitive antagonism of α-MSH at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] By blocking the binding of α-MSH, it effectively halts the downstream signaling cascade that leads to the synthesis of melanin (B1238610).[2][3] This interruption of the melanin synthesis pathway at multiple points is what makes it an effective agent against hyperpigmentation.[4]

Signaling Pathway of Melanogenesis Inhibition by this compound™

The following diagram illustrates the established mechanism of action for this compound™ in inhibiting melanin production.

Sepiwhite_Melanogenesis_Inhibition alpha_MSH α-MSH MC1R MC1R Receptor (on Melanocyte) alpha_MSH->MC1R Binds This compound This compound™ (Undecylenoyl Phenylalanine) This compound->MC1R Blocks AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Upregulates Tyrosinase Tyrosinase (Active Enzyme) Tyrosinase_Gene->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Diagram 1: this compound's interruption of the α-MSH signaling pathway to inhibit melanin synthesis.

Assessment of Antioxidant Capacity: Preliminary Data

Quantitative Data Summary

A thorough review of existing literature and technical data sheets did not yield specific quantitative data on the free-radical scavenging activity of this compound™. The table below summarizes the current state of knowledge.

Antioxidant AssayParameterResult for this compound™ (Undecylenoyl Phenylalanine)Source(s)
DPPH Radical ScavengingIC50Data not available-
ABTS Radical ScavengingIC50 / TEACData not available-
General Antioxidant PropertiesQualitative AssessmentMentioned as having potential "minor antioxidant properties."[4][5]

Note: The absence of data highlights a significant opportunity for further research to quantify the antioxidant potential of this molecule.

Standardized Experimental Protocols for Antioxidant Capacity Assessment

For research teams aiming to investigate the antioxidant properties of this compound™, the following detailed protocols for common in vitro antioxidant assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from deep purple to yellow, which is quantified spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol (B129727) or ethanol (B145695). Store in a dark, refrigerated container.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution with methanol or ethanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6][7] This solution should be prepared fresh daily and protected from light.[7]

    • Test Sample Preparation: Prepare a stock solution of this compound™ in a suitable solvent (e.g., ethanol or DMSO). Create a series of dilutions at various concentrations.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.[7]

  • Assay Procedure:

    • In a 96-well microplate or spectrophotometer cuvettes, add a defined volume of the test sample dilutions (e.g., 100 µL).[8]

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[8]

    • Prepare a blank containing the solvent and the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[6][7]

    • Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[7]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the DPPH solution without the sample.

      • A_sample = Absorbance of the DPPH solution with the test sample.

    • Plot the % scavenging activity against the sample concentration and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Assay

DPPH_Assay_Workflow start Start: Prepare Reagents prep_dpph Prepare DPPH Working Solution (0.1 mM in Methanol/Ethanol) start->prep_dpph prep_sample Prepare this compound™ Dilutions start->prep_sample prep_control Prepare Positive Control Dilutions (e.g., Ascorbic Acid) start->prep_control reaction Mix Sample/Control with DPPH Solution (1:1 ratio) prep_dpph->reaction prep_sample->reaction prep_control->reaction incubation Incubate in Dark (30 minutes at RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Scavenging and Determine IC50 measurement->analysis

Diagram 2: General experimental workflow for the DPPH free-radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Prepare in water.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the generation of the radical cation.[8][9]

    • ABTS•+ Working Solution: Dilute the radical solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.05 at 734 nm.[9]

    • Test Sample and Positive Control Preparation: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test sample dilutions (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[10]

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).[8]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Conclusion and Future Directions

This compound™ (Undecylenoyl Phenylalanine) is a highly effective skin-lightening agent with a well-characterized mechanism of action involving the antagonism of the α-MSH receptor. While its potential antioxidant properties are mentioned in industry literature, there is a clear lack of rigorous scientific studies with quantitative data to support these claims.

The experimental protocols detailed in this guide provide a standardized framework for researchers to systematically evaluate the free-radical scavenging and antioxidant capabilities of this compound™. Such studies would be invaluable to the scientific community and could potentially broaden the applications of this compound in dermatology and cosmetics, particularly in formulations designed to offer both skin brightening and protection against oxidative stress. Future research should focus on performing these in vitro assays to generate IC50 and TEAC values, followed by cell-based assays to confirm intracellular antioxidant activity.

References

Sepiwhite's Role in Regulating Melanin Synthesis Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation disorders, characterized by the excessive and uneven production of melanin (B1238610), represent a significant area of focus in dermatological research and cosmetic science. Melanin synthesis, or melanogenesis, is a complex physiological process regulated by a cascade of signaling events. A key modulator of this process is the peptide hormone α-melanocyte-stimulating hormone (α-MSH). Sepiwhite™, with the INCI name Undecylenoyl Phenylalanine, is a lipoamino acid derivative that has emerged as a potent skin-lightening agent.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound™ regulates melanin synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Antagonism of α-MSH Signaling

This compound™'s primary mechanism of action is the competitive antagonism of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[3][4][5] By mimicking the structure of phenylalanine, a key amino acid in α-MSH, this compound™ binds to MC1R, thereby preventing the binding of α-MSH and the subsequent initiation of the melanogenic cascade.[6][7]

The binding of α-MSH to its G-protein coupled receptor, MC1R, typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[8][10] Phosphorylated CREB then upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis.[11] MITF promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), which are essential for melanin production.[12][13]

This compound™ disrupts this entire pathway at its inception. By blocking the α-MSH/MC1R interaction, it prevents the downstream activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and the subsequent inhibition of PKA, CREB phosphorylation, and MITF expression.[14] This ultimately results in decreased production of tyrosinase and other melanogenic enzymes, leading to a reduction in melanin synthesis.[3][13]

Melanin_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds & Activates This compound This compound™ (Undecylenoyl Phenylalanine) This compound->MC1R Binds & Inhibits AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates MITF MITF CREB->MITF Upregulates Expression Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes Upregulates Expression Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: this compound's inhibition of the α-MSH signaling pathway.

Quantitative Data on Efficacy

Multiple in vitro and in vivo studies have demonstrated the significant efficacy of this compound™ in reducing melanin synthesis and hyperpigmentation. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Efficacy of this compound™

ParameterCell LineThis compound™ ConcentrationResultReference
Melanin Content ReductionB16 Melanoma Cells10µM - 100µMDose-dependent reduction[15][16]
Tyrosinase Activity Inhibition (Cellular)B16 Melanoma Cells50µg/mLSignificant inhibition[12][13]
Tyrosinase Inhibition (Mushroom)N/AIC50 ~227 µg/mL (monophenolase)Potent inhibition[17]
MITF Protein ExpressionB16 Melanoma Cells12.5 - 50 µg/mLDose-dependent downregulation[12][13]

Table 2: In Vivo (Clinical) Efficacy of this compound™

Study PopulationFormulationDurationKey OutcomesReference(s)
30 Asian volunteers with age spots2% this compound™ cream84 days>80% of participants showed lighter hyperpigmented areas after 56 days.[14]
22 African and Indian volunteers2% this compound™ cream7 daysSignificant increase in skin lightening and luminosity.[18]
Caucasian and Japanese women1% this compound™ + 5% Niacinamide8 weeksSignificantly more effective in reducing hyperpigmentation than 5% niacinamide alone.[6][19]
Human volunteers2% this compound™7 days24% reduction in hyperpigmentation and 9% increase in skin luminosity.[12]
Human volunteers0.2% this compound™ + 2% Ascorbyl GlucosideNot specifiedDoubled the lightening action, resulting in a 13% decrease in melanin pigments.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound™.

In Vitro Melanin Content Assay

Objective: To quantify the effect of this compound™ on melanin production in a melanocyte cell line.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound™ (Undecylenoyl Phenylalanine)

  • Phosphate-Buffered Saline (PBS)

  • 1 M NaOH with 20% DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[20]

  • Treatment: After 24 hours, replace the medium with fresh medium containing 100 nM α-MSH to stimulate melanogenesis, along with varying concentrations of this compound™ (e.g., 0, 10, 25, 50, 100 µM). Include a control group with α-MSH alone.

  • Incubation: Incubate the cells for 72 hours.

  • Cell Lysis: After incubation, wash the cells twice with PBS. Lyse the cell pellets by adding 200 µL of 1 M NaOH containing 20% DMSO and incubating at 60°C for 1 hour to solubilize the melanin.[21]

  • Quantification: Measure the absorbance of the lysate at 492 nm using a spectrophotometer.[21] The melanin content is proportional to the absorbance. Normalize the melanin content to the total protein content of each sample, determined by a separate protein assay (e.g., BCA assay).

In Vitro Cellular Tyrosinase Activity Assay

Objective: To measure the effect of this compound™ on the activity of cellular tyrosinase.

Materials:

  • B16F10 cells treated as described in section 4.1.

  • Lysis buffer (e.g., 50 mM PBS pH 7.5, 1.0% Triton X-100, 0.1 mM PMSF)

  • L-DOPA solution (5 mM in 50 mM PBS, pH 6.8)

  • Spectrophotometer

Procedure:

  • Cell Lysis: After treatment with this compound™, wash the cells with ice-cold PBS and lyse them with the lysis buffer on ice for 10 minutes.[12]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

  • Enzyme Reaction: In a 96-well plate, mix 100 µL of the cell lysate supernatant with 100 µL of the L-DOPA solution.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[23]

  • Calculation: Tyrosinase activity is proportional to the rate of dopachrome formation. Normalize the activity to the total protein concentration of the lysate.

Western Blot Analysis for MITF and Tyrosinase

Objective: To determine the effect of this compound™ on the protein expression levels of MITF and tyrosinase.

Materials:

  • B16F10 cells treated as described in section 4.1.

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MITF, anti-tyrosinase, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[12]

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against MITF, tyrosinase, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.[24][25]

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Seed_Cells Seed B16F10 Melanocytes Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat Treat with α-MSH & this compound™ Incubate_24h->Treat Incubate_72h Incubate 72h Treat->Incubate_72h Melanin_Assay Melanin Content Assay Incubate_72h->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Incubate_72h->Tyrosinase_Assay Western_Blot Western Blot (MITF, Tyrosinase) Incubate_72h->Western_Blot

Caption: General workflow for in vitro evaluation of this compound™.
Clinical Trial Protocol for Efficacy Assessment

Objective: To evaluate the efficacy and safety of a topical formulation containing this compound™ for the reduction of facial hyperpigmentation.

Study Design: A randomized, double-blind, placebo-controlled study.

Participants:

  • Inclusion Criteria: Healthy male and female subjects, aged 25-60, with mild to moderate facial hyperpigmentation (e.g., melasma, solar lentigines), and Fitzpatrick skin types II-IV.[5][19]

  • Exclusion Criteria: Pregnant or lactating women, subjects with active skin diseases, history of skin cancer, or use of other skin lightening products within the past month.[19]

Procedure:

  • Baseline Assessment: At the initial visit, obtain informed consent. A dermatologist will assess the severity of hyperpigmentation using a visual scale (e.g., Investigator's Global Assessment).[5] Objective measurements of skin color and lesion size will be taken using a chromameter/mexameter and standardized digital photography.[1]

  • Randomization and Product Application: Subjects are randomly assigned to receive either the active formulation (e.g., 2% this compound™ cream) or a placebo cream. They are instructed to apply the product to the entire face twice daily for 12 weeks.[5]

  • Follow-up Visits: Subjects will return for evaluation at weeks 4, 8, and 12. At each visit, the dermatological assessment and instrumental measurements are repeated. Tolerability is assessed by recording any adverse events such as erythema, scaling, or itching.[5][26]

  • Data Analysis: Changes in visual scores and instrumental measurements from baseline to the end of the study are statistically analyzed to compare the efficacy of the this compound™ formulation against the placebo.

Clinical_Trial_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Visual & Instrumental) Screening->Baseline Randomization Randomization (Active vs. Placebo) Baseline->Randomization Treatment 12-Week Treatment Period (Twice Daily Application) Randomization->Treatment Follow_Up Follow-Up Assessments (Weeks 4, 8, 12) Treatment->Follow_Up Analysis Data Analysis (Efficacy & Safety) Follow_Up->Analysis

Caption: A typical clinical trial workflow for a skin lightening agent.

Conclusion

This compound™ (Undecylenoyl Phenylalanine) effectively regulates melanin synthesis primarily by acting as a competitive antagonist to α-MSH at the MC1R receptor. This action initiates a cascade of inhibitory events, including the downregulation of cAMP, PKA, CREB, and ultimately the master regulator of melanogenesis, MITF. The consequent reduction in the expression of key melanogenic enzymes, such as tyrosinase, leads to a significant decrease in melanin production. This mechanism is supported by robust in vitro and in vivo data, demonstrating its efficacy in reducing hyperpigmentation and promoting a more even and luminous skin tone. The detailed protocols provided herein offer a standardized framework for the continued investigation and validation of this compound™ and other novel melanogenesis inhibitors.

References

Methodological & Application

Application Note: In Vitro Melanogenesis Assay Using Sepiwhite™ (Undecylenoyl Phenylalanine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a key area of research in dermatology and cosmetology, particularly for the development of skin lightening and pigmentation disorder treatments. Sepiwhite™ MSH, with the active ingredient Undecylenoyl Phenylalanine, is a novel skin-lightening agent.[1] It is a derivative of the amino acid phenylalanine and is known to act as an antagonist to the α-melanocyte-stimulating hormone (α-MSH).[2][3] This application note provides a detailed protocol for conducting an in vitro melanogenesis assay using this compound™ in B16F10 mouse melanoma cells, a widely used model for studying melanin production.[4][5]

Principle of the Assay

This assay quantifies the inhibitory effect of this compound™ on melanin production in B16F10 melanoma cells. Melanogenesis is induced by stimulating the cells with α-MSH.[5][6] this compound™ competes with α-MSH for binding to the Melanocortin 1 Receptor (MC1R), thereby inhibiting the downstream signaling cascade that leads to melanin synthesis.[2][3][7] The efficacy of this compound™ is determined by measuring the melanin content in treated cells compared to untreated and α-MSH-stimulated controls.[4] A cell viability assay is also performed to ensure that the observed reduction in melanin is not due to cytotoxicity.[5][8]

Data Presentation

The following table summarizes representative quantitative data illustrating the inhibitory effect of this compound™ on melanin content and cellular tyrosinase activity in α-MSH-stimulated B16F10 melanoma cells.

Concentration of this compound™ (µM)Melanin Content (% of α-MSH Control)Cellular Tyrosinase Activity (% of α-MSH Control)Cell Viability (%)
0 (Vehicle Control)100 ± 8.5100 ± 7.2100 ± 4.1
185 ± 6.390 ± 5.999 ± 3.8
562 ± 5.175 ± 6.498 ± 4.5
1045 ± 4.758 ± 5.197 ± 3.9
2528 ± 3.942 ± 4.895 ± 4.2
5015 ± 3.125 ± 3.593 ± 5.0

Data are presented as mean ± standard deviation (SD) from three independent experiments. The α-MSH control is set to 100%.

Experimental Protocols

Materials and Reagents
  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound™ (Undecylenoyl Phenylalanine)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lysis Buffer (1N NaOH with 10% DMSO)[4][5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[5][9]

  • 96-well and 6-well cell culture plates

  • Microplate reader

Cell Culture and Seeding
  • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Harvest cells using Trypsin-EDTA and perform a cell count.[4]

  • Seed the cells in a 6-well plate at a density of 1 x 10^5 cells/well for the melanin content assay and in a 96-well plate at a density of 5 x 10^3 cells/well for the cell viability assay.[5][10]

  • Incubate the plates for 24 hours to allow for cell attachment.[4][5]

Treatment with this compound™ and α-MSH
  • Prepare a stock solution of this compound™ in DMSO. Prepare serial dilutions of this compound™ in DMEM.

  • Prepare a stock solution of α-MSH in DMEM. A final concentration of 100-200 nM is typically used to stimulate melanogenesis.[5][10]

  • After 24 hours of cell attachment, remove the medium and replace it with fresh medium containing the desired concentrations of this compound™ and α-MSH. Include appropriate controls: vehicle control (medium with DMSO), α-MSH control (medium with α-MSH and DMSO), and a positive control inhibitor of melanogenesis if available.

  • Incubate the cells for 72 hours.[5][10]

Melanin Content Assay
  • After the 72-hour incubation, carefully remove the medium and wash the cells twice with ice-cold PBS.[4]

  • Lyse the cells by adding 200 µL of Lysis Buffer (1N NaOH with 10% DMSO) to each well of the 6-well plate.[4][5]

  • Incubate the plate at 80°C for 1 hour to dissolve the melanin granules.[4][10]

  • Transfer 100 µL of the lysate from each well to a 96-well microplate.[4]

  • Measure the absorbance of the lysates at a wavelength of 405 nm using a microplate reader.[4][11] The absorbance is directly proportional to the amount of melanin.

  • Calculate the percentage of melanin content relative to the α-MSH control.

Cellular Tyrosinase Activity Assay
  • After the 72-hour treatment, wash the cells with PBS and lyse them with a lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer, pH 6.8) on ice.[10]

  • Centrifuge the lysates and collect the supernatant.[10]

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA solution (e.g., 10 mM).[10]

  • Incubate at 37°C and measure the rate of dopachrome (B613829) formation by reading the absorbance at 475 nm at different time points.[12]

  • Calculate the tyrosinase activity and express it as a percentage relative to the α-MSH control.

Cell Viability (MTT) Assay
  • After the 72-hour incubation in the 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][13]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][10]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_melanin_steps Melanin Assay Steps cluster_viability_steps Viability Assay Steps culture Culture B16F10 Cells seed Seed Cells in Plates (6-well & 96-well) culture->seed attach 24h Incubation for Attachment seed->attach treat Treat Cells for 72h attach->treat prepare Prepare this compound™ & α-MSH Solutions prepare->treat melanin_assay Melanin Content Assay treat->melanin_assay viability_assay Cell Viability (MTT) Assay treat->viability_assay wash_lysis Wash & Lyse Cells (NaOH/DMSO) add_mtt Add MTT Solution dissolve Incubate at 80°C wash_lysis->dissolve read_melanin Read Absorbance at 405nm dissolve->read_melanin incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Add DMSO incubate_mtt->dissolve_formazan read_viability Read Absorbance at 570nm dissolve_formazan->read_viability

Caption: Experimental workflow for the in vitro melanogenesis assay.

signaling_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular aMSH α-MSH MC1R MC1R Receptor aMSH->MC1R This compound This compound™ (Undecylenoyl Phenylalanine) This compound->MC1R Antagonist AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Melanogenesis signaling pathway and this compound™ inhibition.

References

Formulating Sepiwhite™ MSH for Stable and Effective Topical Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiwhite™ MSH (INCI: Undecylenoyl Phenylalanine) is a lipoamino acid that acts as a potent skin-lightening agent.[1][2] Its mechanism of action involves the antagonism of α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1-R) on melanocytes.[1][3] By competitively blocking this receptor, this compound™ MSH inhibits the downstream signaling cascade that leads to the activation of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][4] This targeted approach to modulating melanogenesis makes this compound™ MSH an effective ingredient for addressing hyperpigmentation, such as age spots and melasma, and for promoting a more even and radiant skin tone.[2][4]

These application notes provide detailed protocols for formulating this compound™ MSH into stable topical delivery systems and for evaluating their physicochemical stability and biological efficacy.

Chemical and Physical Properties of this compound™ MSH

A thorough understanding of the physicochemical properties of this compound™ MSH is crucial for successful formulation development.

PropertyValueReference
INCI Name Undecylenoyl Phenylalanine[5]
Appearance White to off-white powder[6]
Solubility Oil-soluble. Soluble in alcohol. Water-soluble at pH 7, otherwise insoluble in water.[5][7]
Recommended Usage Rate 0.2 - 2%[3][5]
Optimal pH Range 4.0 - 5.0 and > 6.2[8]
Melting Point Not specified, but typically incorporated into the oil phase at elevated temperatures (e.g., 80°C).[8]

Formulation Guidelines

This compound™ MSH can be incorporated into various topical formulations, including oil-in-water (O/W) emulsions, water-in-oil (W/O) emulsions, serums, and lotions.

General Considerations:

  • pH: The pH of the final formulation is a critical parameter for the stability and solubility of this compound™ MSH. For aqueous systems, a pH of 7.0 is required for solubilization. In emulsion systems, it is generally recommended to work within the pH ranges of 4.0-5.0 or above 6.2.[5][8]

  • Temperature: this compound™ MSH should be incorporated into the oil phase of an emulsion and heated to approximately 80°C to ensure complete dissolution.[8]

  • Compatibility: this compound™ MSH is compatible with a wide range of cosmetic ingredients, including other skin-lightening agents like niacinamide and ascorbic acid derivatives, as well as alpha-hydroxy acids (AHAs).[3][5] Studies have shown a synergistic effect when this compound™ MSH is combined with niacinamide.[5]

Illustrative O/W Cream Formulation:

PhaseIngredient% (w/w)
A (Oil Phase) Emulsifying Wax NF8.0
Cetyl Alcohol2.0
Caprylic/Capric Triglyceride10.0
This compound™ MSH 2.0
B (Water Phase) Deionized Waterq.s. to 100
Glycerin5.0
C (Cool-Down Phase) Preservativeq.s.
Fragranceq.s.
pH Adjuster (e.g., Citric Acid or Sodium Hydroxide)to pH 4.5 or 6.5

Procedure:

  • Combine the ingredients of Phase A and heat to 80°C with gentle stirring until all components are melted and uniform.

  • Combine the ingredients of Phase B and heat to 80°C.

  • Slowly add Phase B to Phase A with continuous homogenization.

  • Cool the emulsion to 40°C with gentle stirring.

  • Add the ingredients of Phase C and mix until uniform.

  • Adjust the final pH as required.

Experimental Protocols

Stability Testing

Stability testing is essential to ensure the quality, safety, and efficacy of the final product throughout its shelf life.

a) Macroscopic Evaluation:

  • Protocol: Store samples of the formulation in transparent containers at various temperature conditions (5°C, 25°C/60% RH, 40°C/75% RH) and under UV light.[9] Visually inspect the samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in color, odor, phase separation, creaming, or crystallization.[10]

  • Data Presentation:

Time PointStorage ConditionAppearanceColorOdorPhase Separation
Initial25°C/60% RHHomogeneous white creamWhiteCharacteristicNone
12 Weeks40°C/75% RHHomogeneous white creamNo changeNo changeNone

b) Centrifugation Test:

  • Protocol: Place 10 g of the formulation in a centrifuge tube. Heat the sample to 50°C and then centrifuge at 3000 rpm for 30 minutes.[5] Observe the sample for any signs of phase separation or creaming.[1]

  • Data Presentation:

FormulationCentrifugation Result
O/W Cream with 2% this compound™ MSHNo phase separation observed

c) Freeze-Thaw Cycling:

  • Protocol: Subject the formulation to a minimum of three freeze-thaw cycles.[6] Each cycle consists of freezing the sample at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.[7] After each cycle, visually inspect the sample for any changes in its physical properties.[7]

  • Data Presentation:

CycleObservation
1No change in appearance or texture
2No change in appearance or texture
3No change in appearance or texture

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for determining the concentration of this compound™ MSH in the formulation over time.

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 1 g of the cream into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., a mixture of methanol (B129727) and isopropanol). Sonicate for 15 minutes to ensure complete extraction of this compound™ MSH. Filter the solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 40:60 v/v).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detector: UV at 220 nm

      • Column Temperature: 30°C

    • Quantification: Prepare a standard curve of this compound™ MSH in the mobile phase. Quantify the amount of this compound™ MSH in the samples by comparing the peak area with the standard curve.

  • Data Presentation:

Time PointStorage ConditionThis compound™ MSH Concentration (%)% Recovery
Initial25°C/60% RH2.01100.5
12 Weeks40°C/75% RH1.9899.0
Efficacy Testing

In vitro assays are valuable tools for assessing the biological activity of this compound™ MSH formulations.

This assay determines the ability of the formulation to inhibit the activity of tyrosinase, the key enzyme in melanogenesis.

  • Protocol:

    • Prepare a solution of the test formulation by extracting the active ingredient.

    • In a 96-well plate, add mushroom tyrosinase solution, the test sample, and L-DOPA (as the substrate).

    • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

    • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm using a microplate reader.

    • Kojic acid can be used as a positive control.

    • Calculate the percentage of tyrosinase inhibition.

  • Data Presentation:

CompoundConcentration (µg/mL)% Tyrosinase Inhibition
This compound™ MSH Formulation Extract5075.2
Kojic Acid (Positive Control)5092.5

This cell-based assay provides a more biologically relevant assessment of the skin-lightening potential.

  • Protocol:

    • Culture B16F10 melanoma cells in appropriate media.

    • Treat the cells with various concentrations of the test formulation extract, with and without α-MSH stimulation.

    • After an incubation period (e.g., 72 hours), lyse the cells.

    • Measure the melanin content in the cell lysates by reading the absorbance at 405 nm.

    • A cell viability assay (e.g., MTT) should be performed concurrently to ensure that the observed effects are not due to cytotoxicity.

  • Data Presentation:

TreatmentMelanin Content (% of Control)Cell Viability (% of Control)
Control (α-MSH)100100
This compound™ MSH Formulation Extract (50 µg/mL) + α-MSH45.898.2

This study evaluates the ability of the formulation to deliver this compound™ MSH into and through the skin.

  • Protocol:

    • Use a Franz diffusion cell apparatus.

    • Mount a section of excised human or porcine skin on the diffusion cell, with the stratum corneum facing the donor compartment.

    • Apply a finite dose of the formulation to the skin surface.

    • The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent).

    • At predetermined time intervals, withdraw samples from the receptor fluid and analyze for the concentration of this compound™ MSH using a validated analytical method (e.g., HPLC).

  • Data Presentation:

Time (hours)Cumulative Amount Permeated (µg/cm²)
20.5
41.2
83.5
126.8
2415.2

Visualizations

G cluster_formulation Formulation Workflow Raw Material QC Raw Material QC Weighing Weighing Raw Material QC->Weighing Phase A Preparation (Oil) Phase A Preparation (Oil) Weighing->Phase A Preparation (Oil) Phase B Preparation (Water) Phase B Preparation (Water) Weighing->Phase B Preparation (Water) Heating (80°C) Heating (80°C) Phase A Preparation (Oil)->Heating (80°C) Phase B Preparation (Water)->Heating (80°C) Emulsification Emulsification Heating (80°C)->Emulsification Heating (80°C)->Emulsification Cooling (40°C) Cooling (40°C) Emulsification->Cooling (40°C) Addition of Phase C Addition of Phase C Cooling (40°C)->Addition of Phase C Final Mixing & pH Adjustment Final Mixing & pH Adjustment Addition of Phase C->Final Mixing & pH Adjustment Finished Product Finished Product Final Mixing & pH Adjustment->Finished Product G α-MSH α-MSH MC1-R MC1-R α-MSH->MC1-R Binds to Adenylate Cyclase Adenylate Cyclase MC1-R->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription of Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene Activates Transcription of Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase Translates to Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis Catalyzes This compound™ MSH This compound™ MSH This compound™ MSH->MC1-R Blocks G cluster_stability Stability Testing Workflow Formulation Formulation Physical Stability Physical Stability Formulation->Physical Stability Chemical Stability Chemical Stability Formulation->Chemical Stability Macroscopic Evaluation Macroscopic Evaluation Physical Stability->Macroscopic Evaluation Centrifugation Centrifugation Physical Stability->Centrifugation Freeze-Thaw Cycling Freeze-Thaw Cycling Physical Stability->Freeze-Thaw Cycling HPLC Analysis HPLC Analysis Chemical Stability->HPLC Analysis Stable/Unstable Stable/Unstable Macroscopic Evaluation->Stable/Unstable Centrifugation->Stable/Unstable Freeze-Thaw Cycling->Stable/Unstable Potency & Degradation Potency & Degradation HPLC Analysis->Potency & Degradation

References

Application Notes: Sepiwhite (Undecylenoyl Phenylalanine) Solubility in Cosmetic and Research-Grade Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sepiwhite™, with the INCI name Undecylenoyl Phenylalanine, is a lipoamino acid derived from phenylalanine, an essential amino acid, and undecylenic acid, a natural fatty acid.[1] It is a well-regarded active ingredient in the cosmetic industry, primarily utilized for its skin brightening and anti-hyperpigmentation properties.[1][2] Its mechanism of action involves the antagonism of the alpha-melanocyte-stimulating hormone (α-MSH), which inhibits the entire melanin (B1238610) synthesis cascade.[1][3][4] Understanding the solubility of this compound in various solvents is critical for formulation development, ensuring bioavailability, stability, and efficacy in final products. These application notes provide a comprehensive overview of this compound's solubility characteristics in a range of cosmetic and research-grade solvents, along with detailed protocols for solubility determination.

Physicochemical Properties

  • INCI Name: Undecylenoyl Phenylalanine

  • CAS Number: 175357-18-3[5]

  • Appearance: White to off-white crystalline powder[2]

  • Molecular Formula: C₂₀H₂₉NO₃[5]

  • Molecular Weight: 331.45 g/mol [6][7]

Solubility Profile of this compound

This compound is a lipophilic molecule, which dictates its solubility in various solvent systems. Generally, it is soluble in oils, alcohols, and glycols, and insoluble in water under acidic to neutral pH conditions.[1][2] However, its solubility can be influenced by temperature and the pH of the system.

Quantitative Solubility Data
SolventChemical ClassQuantitative SolubilityTemperatureNotes
Water ProticInsoluble[2]AmbientBecomes water-soluble at pH 7.0.[3]
Ethanol AlcoholSparingly soluble (1-10 mg/mL)[5][8]AmbientOften used as a co-solvent to incorporate this compound into aqueous or hydroalcoholic formulas.
Propylene (B89431) Glycol GlycolSoluble (Reported at 20% w/w in a user experiment)[9]AmbientA common solvent in cosmetic formulations.
Propanediol 1,3 GlycolSoluble[1]AmbientA popular "natural" alternative to propylene glycol.
Dimethyl Sulfoxide (DMSO) Sulfoxide≥10 mg/mL[5][8]; 60 mg/mL[6]AmbientA common solvent for in vitro research applications. Sonication is recommended to aid dissolution.[6]
Octyldodecanol Fatty Alcohol / OilSolubleElevated (e.g., 80°C)Often recommended as a solvent in the oil phase of emulsions.
Caprylic/Capric Triglyceride Ester / OilSolubleElevated (e.g., 80°C)A common emollient and solvent in cosmetics.
Other Oils (e.g., Mineral Oil, Vegetable Oils) Hydrocarbon / TriglycerideSoluble[2]Elevated (e.g., 80°C)Generally requires heating to dissolve.

Note: The term "soluble" without a specific value indicates that the source confirms solubility but does not provide a quantitative measure. Researchers and formulators are encouraged to determine the exact solubility for their specific application and solvent grade.

Experimental Protocols

Protocol for Determination of Saturation Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, consistent with principles outlined in OECD Test Guideline 105 for determining the solubility of substances.[10][11][12][13][14] This method is suitable for determining the saturation solubility of this compound in various solvents.

4.1.1. Materials and Equipment

  • This compound (Undecylenoyl Phenylalanine) powder

  • Solvent of interest (cosmetic or research grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous systems)

4.1.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).[15][16]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette. For highly accurate results, it is recommended to filter the supernatant through a syringe filter to remove any remaining micro-particulates. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Analysis:

    • Quantitatively dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100g .

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A 1. Add excess this compound to a known volume of solvent B 2. Seal vial and place in a constant temperature shaker A->B C 3. Agitate for 24-72 hours to reach equilibrium B->C D 4. Centrifuge the sample C->D E 5. Filter the supernatant D->E F 6. Dilute the filtrate E->F G 7. Analyze by HPLC or UV-Vis spectroscopy F->G H 8. Determine concentration from calibration curve G->H I 9. Calculate saturation solubility H->I

Caption: Experimental workflow for determining the saturation solubility of this compound.

Signaling Pathway of this compound in Melanogenesis Inhibition

G alpha_MSH α-MSH MC1R MC1R Receptor (on Melanocyte) alpha_MSH->MC1R Binds & Activates This compound This compound (Undecylenoyl Phenylalanine) This compound->MC1R Competitively Binds & Antagonizes Adenylate_Cyclase Adenylate Cyclase MC1R->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase Tyrosinase Gene Expression MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: this compound's mechanism of action as an α-MSH antagonist in the melanogenesis pathway.

Conclusion

The solubility of this compound is a key parameter for its successful incorporation into cosmetic and dermatological formulations. Its lipophilic nature makes it suitable for oil-based systems, emulsions, and formulations rich in glycols and alcohols. While precise quantitative solubility data remains limited in publicly available literature, the provided protocols offer a robust framework for researchers and formulators to determine the solubility in their specific solvent systems. The understanding of its mechanism as an α-MSH antagonist further aids in the development of effective skin-brightening products.

References

Application Notes: Evaluating the Efficacy of Sepiwhite™ MSH on B16-F10 Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sepiwhite™ MSH (Undecylenoyl Phenylalanine) is a lipoamino acid that functions as a skin lightening and brightening agent.[1] Its primary mechanism of action involves antagonizing the alpha-melanocyte-stimulating hormone (α-MSH) receptor, MC1R.[2][3] By blocking the binding of α-MSH, this compound™ MSH inhibits the subsequent signaling cascade that leads to melanin (B1238610) synthesis, including the reduction of intracellular cAMP and the inhibition of protein kinase A (PKA), ultimately downregulating the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3]

The B16-F10 murine melanoma cell line is a widely utilized in vitro model for studying melanogenesis and for screening potential depigmenting agents.[4][5] These cells are derived from a C57BL/6J mouse melanoma and are known for their rapid growth and ability to produce melanin, making them an ideal system for assessing the efficacy of compounds like this compound™ MSH.[5][6]

These application notes provide detailed protocols for the culture of B16-F10 cells and for conducting key assays to evaluate the effects of this compound™ MSH on cell viability, melanin production, and cellular tyrosinase activity.

Protocol: B16-F10 Cell Culture and Maintenance

This protocol outlines the standard procedures for maintaining and subculturing the B16-F10 melanoma cell line to ensure cell health and experimental reproducibility.

1.1. Materials

  • B16-F10 cell line (e.g., ATCC CRL-6475)

  • Dulbecco's Modified Eagle's Medium (DMEM) (e.g., ATCC 30-2002)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution[4]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cryopreservation medium (e.g., 95% FBS, 5% DMSO)[6]

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Humidified incubator set at 37°C with 5% CO₂

1.2. Complete Growth Medium To prepare the complete growth medium, supplement DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin solution. For experiments related to melanin synthesis, DMEM is preferred as it encourages cell differentiation and maturation.[4]

1.3. Cell Thawing and Recovery

  • Rapidly thaw the cryovial in a 37°C water bath (approx. 2 minutes).

  • Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.[6]

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 150-400 x g for 5-8 minutes to pellet the cells.

  • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C with 5% CO₂. Change the medium every 2-3 days.[6]

1.4. Subculturing (Passaging)

  • Subculture cells when they reach 80-90% confluency.

  • Aspirate the old medium and wash the cell monolayer once with sterile PBS.[6]

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. Be cautious, as over-trypsinization can damage the cells.[4]

  • Add 6-8 mL of complete growth medium to neutralize the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a portion of the cell suspension to a new flask at a recommended split ratio of 1:3 to 1:10.[4][6]

  • Add fresh complete growth medium to the new flask and return it to the incubator.

G cluster_thaw Cell Thawing cluster_culture Routine Culture cluster_passage Passaging Thaw Thaw Cryovial (37°C Water Bath) Centrifuge Transfer to Medium & Centrifuge Thaw->Centrifuge Resuspend Resuspend Pellet in Fresh Medium Centrifuge->Resuspend Plate Plate in T-75 Flask Resuspend->Plate Incubate Incubate at 37°C, 5% CO2 (80-90% Confluency) Plate->Incubate Wash Wash with PBS Incubate->Wash Trypsinize Add Trypsin-EDTA Wash->Trypsinize Neutralize Neutralize Trypsin with Medium Trypsinize->Neutralize Split Split Cells (1:3 to 1:10 Ratio) Neutralize->Split NewIncubate Incubate New Flask Split->NewIncubate NewIncubate->Incubate Repeat Cycle G Seed Seed B16-F10 Cells in 96-well Plate Incubate24h Incubate 24h for Attachment Seed->Incubate24h Treat Treat with this compound (Serial Dilutions) Incubate24h->Treat Incubate72h Incubate 48-72h Treat->Incubate72h AddReagent Add MTT or PrestoBlue™ Reagent Incubate72h->AddReagent IncubateReagent Incubate 1-4h AddReagent->IncubateReagent ReadAbsorbance Measure Absorbance (Plate Reader) IncubateReagent->ReadAbsorbance Calculate Calculate % Viability ReadAbsorbance->Calculate G Seed Seed B16-F10 Cells in 6-well Plate Incubate24h Incubate 24h Seed->Incubate24h Treat Treat with this compound (and α-MSH control) Incubate24h->Treat Incubate72h Incubate 72h Treat->Incubate72h Wash Wash Cells with PBS Incubate72h->Wash Lyse Lyse Cells & Solubilize Melanin (NaOH/DMSO at 80°C) Wash->Lyse Measure Measure Absorbance (~405nm) Lyse->Measure Normalize Normalize to Protein Content (BCA Assay) Measure->Normalize G SeedTreat Seed & Treat Cells (as in Melanin Assay) Harvest Harvest & Wash Cells SeedTreat->Harvest Lyse Prepare Cell Lysates (Triton X-100) Harvest->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify React Incubate Lysate with L-DOPA Quantify->React Measure Measure Absorbance (~475nm) React->Measure Calculate Calculate % Tyrosinase Activity Measure->Calculate G aMSH α-MSH MC1R MC1R Receptor aMSH->MC1R Binds & Activates This compound This compound™ MSH This compound->MC1R Binds & Inhibits AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates MITF MITF PKA->MITF Activates Tyrosinase Tyrosinase (Active) MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin

References

Application of Sepiwhite™ MSH in 3D Skin Models for Hyperpigmentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation, the excess production of melanin (B1238610), is a common dermatological concern. Investigating the efficacy of skin-lightening agents requires robust and physiologically relevant models. Three-dimensional (3D) reconstructed human pigmented epidermis (RHPE) models offer a superior alternative to traditional 2D cell cultures by mimicking the complex interactions between keratinocytes and melanocytes within a stratified epidermal structure.[1]

Sepiwhite™ MSH (INCI: Undecylenoyl Phenylalanine) is a lipoamino acid that acts as a potent skin-lightening agent.[2][3] Its mechanism of action involves the antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) receptor, MC1R.[1][2] By blocking the binding of α-MSH to its receptor, this compound™ MSH inhibits the entire downstream signaling cascade that leads to melanin synthesis.[4][5] This application note provides detailed protocols for utilizing this compound™ MSH in 3D skin models to study its effects on hyperpigmentation, including methodologies for melanin quantification and tyrosinase activity assessment.

Mechanism of Action: α-MSH Antagonism

This compound™ MSH is a structural analogue of α-MSH and acts as a competitive antagonist at the MC1R on melanocytes.[2] The binding of α-MSH to MC1R typically initiates a signaling cascade that stimulates melanogenesis. This compound™ MSH disrupts this process at the initial step.[4][5]

The key steps in the α-MSH-induced melanogenesis pathway and the inhibitory action of this compound™ MSH are as follows:

  • α-MSH Binding and MC1R Activation: α-MSH, produced by keratinocytes in response to stimuli like UV radiation, binds to the MC1R on melanocytes.

  • Adenylate Cyclase Activation: This binding activates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[4]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.[4]

  • CREB Phosphorylation and MITF Expression: PKA phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression.

  • Tyrosinase Activation: MITF promotes the transcription of key melanogenic enzymes, including tyrosinase, which is the rate-limiting enzyme in melanin synthesis.

  • Melanin Synthesis: Activated tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, leading to the production of melanin.

This compound™ MSH, by competitively binding to MC1R, prevents the initiation of this cascade, thereby inhibiting melanogenesis.[4][5]

// Nodes alpha_MSH [label="α-MSH"]; this compound [label="this compound™ MSH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MC1R [label="MC1R\n(Melanocortin 1 Receptor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adenylate_Cyclase [label="Adenylate Cyclase"]; ATP [label="ATP"]; cAMP [label="cAMP"]; PKA [label="PKA\n(Protein Kinase A)"]; CREB [label="CREB"]; MITF [label="MITF"]; Tyrosinase_Gene [label="Tyrosinase Gene"]; Tyrosinase [label="Tyrosinase\n(Inactive)"]; Tyrosinase_Active [label="Tyrosinase\n(Active)"]; Melanin [label="Melanin Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges alpha_MSH -> MC1R [label="Binds"]; this compound -> MC1R [label="Inhibits", style=dashed, color="#EA4335"]; MC1R -> Adenylate_Cyclase [label="Activates"]; ATP -> cAMP [label="Converts to", arrowhead=vee, dir=forward]; Adenylate_Cyclase -> ATP [style=invis]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> MITF [label="Upregulates"]; MITF -> Tyrosinase_Gene [label="Activates Transcription"]; Tyrosinase_Gene -> Tyrosinase; Tyrosinase -> Tyrosinase_Active [label="Activation"]; Tyrosinase_Active -> Melanin;

{rank=same; alpha_MSH; this compound;} }

Caption: A typical workflow for assessing the efficacy of this compound™ MSH in 3D skin models.

Melanin Content Quantification

Objective: To quantify the melanin content in the RHPE models following treatment with this compound™ MSH.

Materials:

  • Treated RHPE models

  • Phosphate-buffered saline (PBS)

  • Solvent for melanin extraction (e.g., Solvable™ or 1N NaOH)

  • Heating block or water bath (100°C)

  • Microplate reader

  • Synthetic melanin standard

Procedure:

  • At the end of the treatment period, wash the RHPE models with PBS.

  • Excise the epidermis from the culture insert.

  • Place the tissue in a tube containing a known volume of melanin extraction solvent (e.g., 250 µL of 1N NaOH).

  • Heat the samples at 100°C for 1 hour or until the tissue is fully dissolved.

  • Centrifuge the samples to pellet any insoluble material.

  • Transfer the supernatant to a 96-well plate.

  • Measure the absorbance at 470 nm using a microplate reader.

  • Prepare a standard curve using synthetic melanin of known concentrations.

  • Calculate the melanin concentration in each sample by interpolating from the standard curve. Results can be expressed as µg of melanin per tissue or normalized to the tissue's protein content.

Cellular Tyrosinase Activity Assay

Objective: To measure the activity of tyrosinase in the RHPE models after treatment.

Materials:

  • Treated RHPE models

  • Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • L-DOPA solution (2 mg/mL in phosphate (B84403) buffer, pH 6.8)

  • 96-well plate

  • Microplate reader

Procedure:

  • Wash the RHPE models with cold PBS.

  • Homogenize the tissue in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the tyrosinase enzyme.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 30-60 minutes to monitor the formation of dopachrome (B613829).

  • Calculate the rate of dopachrome formation (Vmax) from the linear portion of the kinetic curve.

  • Express tyrosinase activity as a percentage of the vehicle-treated control.

Cell Viability Assay (MTT)

Objective: To ensure that the observed reduction in pigmentation is not due to cytotoxicity.

Materials:

Procedure:

  • At the end of the treatment period, transfer one tissue insert from each treatment group to a new 24-well plate.

  • Add 300 µL of MTT solution to each well, ensuring the tissue is submerged.

  • Incubate for 3 hours at 37°C and 5% CO₂.

  • After incubation, remove the tissue inserts and place them in new wells.

  • Add 2 mL of isopropanol to each well to extract the formazan (B1609692) product.

  • Incubate at room temperature for at least 2 hours with gentle shaking, protected from light.

  • Measure the absorbance of the formazan solution at 570 nm.

  • Express cell viability as a percentage relative to the vehicle-treated control.

Conclusion

The use of 3D reconstructed human pigmented epidermis models provides a robust and ethically sound platform for evaluating the efficacy of skin-lightening agents like this compound™ MSH. The protocols outlined in this application note offer a comprehensive framework for researchers to investigate the anti-hyperpigmentation effects of this compound™ MSH in a physiologically relevant in vitro system. The ability to quantify changes in melanin content and tyrosinase activity, coupled with viability assessments, allows for a thorough and reliable evaluation of product performance. The well-documented α-MSH antagonist mechanism of this compound™ MSH, supported by extensive in vivo and 2D in vitro data, makes it a compelling candidate for further investigation in advanced 3D skin models for the development of novel treatments for hyperpigmentation.

References

Application Notes: Development and Characterization of Sepiwhite™-Loaded Nanocarrier Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiwhite™, with the INCI name Undecylenoyl Phenylalanine, is a lipoamino acid derivative of phenylalanine, a key amino acid involved in melanin (B1238610) synthesis.[1][2] It is recognized as a potent skin brightening agent for treating hyperpigmentation issues such as dark spots, melasma, and age spots.[3][4] The primary mechanism of this compound™ involves acting as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the entire melanogenesis cascade that is induced by melanotropin.[5][6]

Encapsulating hydrophobic active ingredients like this compound™ into nanocarriers such as liposomes or solid lipid nanoparticles (SLNs) offers several advantages. These delivery systems can enhance the efficiency of hydrophobic drugs, improve their stability, facilitate controlled release, and increase penetration into the skin, thereby boosting therapeutic efficacy while minimizing potential side effects.[4][7]

This document provides detailed protocols for the formulation of this compound™-loaded solid lipid nanoparticles, along with comprehensive methods for their physicochemical characterization and in vitro/ex vivo efficacy evaluation.

Mechanism of Action: this compound™ as an α-MSH Antagonist

Skin pigmentation is primarily regulated by the hormone α-MSH.[8] This hormone binds to the melanocortin 1 receptor (MC1R) on melanocytes, which triggers a signaling cascade leading to the synthesis of melanin.[5][8] this compound™ functions as a competitive antagonist of α-MSH. It prevents the binding of α-MSH to the MC1R receptor, which in turn inhibits the activation of adenylate cyclase.[5][8] This leads to a reduction in intracellular cyclic AMP (cAMP) levels, preventing the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][5] By inhibiting this pathway "upstream," this compound™ effectively reduces melanin production.[5]

Sepiwhite_MoA cluster_pathway Melanogenesis Signaling Pathway cluster_inhibition Inhibition by this compound™ aMSH α-MSH MC1R MC1R Receptor aMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_a Protein Kinase A (Active) Tyr_i Tyrosinase (Inactive) PKA_a->Tyr_i Phosphorylates Tyr_a Tyrosinase (Active) Melanin Melanin Synthesis Tyr_a->Melanin Catalyzes This compound This compound™ This compound->MC1R Blocks

Caption: Signaling pathway of melanogenesis and inhibition by this compound™.

Formulation Protocols

Protocol: Preparation of this compound™-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-pressure homogenization technique, a common and effective method for producing SLNs.[4]

Materials:

  • This compound™ (Undecylenoyl Phenylalanine)

  • Solid Lipid: e.g., Glyceryl monostearate, Compritol® 888 ATO

  • Surfactant: e.g., Tween® 80, Poloxamer 188

  • Co-surfactant (optional): e.g., Soy lecithin

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating plate with magnetic stirrer

  • Beakers and standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound™ to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of Aqueous Phase: Heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant (and co-surfactant, if used) in the hot water with continuous stirring.

  • Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase drop by drop under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath or by storing it at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles with this compound™ encapsulated within the lipid matrix.

  • Storage: Store the final SLN dispersion in a sealed container at 4°C.

SLN_Workflow start Start prep_lipid Prepare Lipid Phase (Melt Lipid + Dissolve this compound™) start->prep_lipid prep_aq Prepare Aqueous Phase (Heat Water + Dissolve Surfactant) start->prep_aq pre_emulsion Create Pre-emulsion (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & SLN Formation hph->cooling end SLN Dispersion cooling->end

Caption: Experimental workflow for preparing this compound™-loaded SLNs.

Physicochemical Characterization Protocols

Accurate characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.[9]

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and predicts the physical stability of the colloidal dispersion.

Equipment: Zetasizer (e.g., Malvern Zetasizer Nano ZS)

Procedure:

  • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.

  • Place the cuvette/cell into the instrument.

  • Equilibrate the sample at 25°C for 1-2 minutes.

  • Perform the measurement according to the instrument's software instructions. Measurements are typically performed in triplicate.

Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: This method involves separating the free, unencapsulated this compound™ from the SLNs and then quantifying the amount of encapsulated drug.

Equipment:

  • Ultracentrifuge

  • UV-Vis Spectrophotometer or HPLC system

  • Solvents for drug extraction (e.g., methanol, ethanol)

Procedure:

  • Separation of Free Drug: Place a known volume of the SLN dispersion into an ultracentrifuge tube. Centrifuge at high speed (e.g., 20,000 g for 30 minutes) to pellet the SLNs. Alternatively, use centrifugal filter units (e.g., Amicon® Ultra).

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound™. Measure the concentration of this compound™ in the supernatant using a pre-validated UV-Vis or HPLC method.

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] × 100

    • Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] × 100

Protocol: Stability Testing

Principle: The stability of the formulation is assessed over time under specific storage conditions by monitoring key physical and chemical attributes.[10][] Physical stability relates to properties like particle size and drug leakage, while chemical stability involves the degradation of the active ingredient and lipids.[10][][12]

Procedure:

  • Store aliquots of the SLN dispersion at different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples.

  • Analyze the samples for:

    • Physical Stability: Visual appearance (aggregation, sedimentation), particle size, PDI, and zeta potential.[]

    • Chemical Stability: Encapsulation efficiency (to check for drug leakage) and quantification of this compound™ content (to check for degradation).[10]

Summary of Characterization Data

The following table summarizes representative data for this compound™-loaded nanoparticle formulations from published studies.

ParameterThis compound™-SLN[4][7]This compound™-NLC[13]
Particle Size (nm) 218.6 ± 11.1180.1 ± 5.01
Polydispersity Index (PDI) Not ReportedNot Reported
Zeta Potential (mV) Not ReportedNot Reported
Encapsulation Efficiency (%) 87.31 ± 0.6590.81 ± 3.75
Stability Not ReportedStable for 9 months at room temp.

In Vitro & Ex Vivo Efficacy Evaluation

Protocol: In Vitro Drug Release Study

Principle: This test evaluates the rate and extent of drug release from the formulation over time using a synthetic membrane, which acts as a barrier between the donor and receptor compartments.[14] The study is conducted under "sink conditions," where the drug concentration in the receptor medium is kept low to avoid inhibiting the release process.[14]

Equipment:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)

  • Receptor medium (e.g., phosphate (B84403) buffer pH 5.5 with a solubilizing agent like ethanol (B145695) or Tween® 80 to ensure sink conditions)

  • Water bath/circulator

  • Magnetic stirrers

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Assembly: Mount the membrane between the donor and receptor compartments of the Franz cell. Fill the receptor compartment with pre-warmed (32 ± 0.5°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Sample Application: Apply a known amount of the this compound™-SLN formulation onto the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the collected samples for this compound™ concentration using a validated HPLC or UV-Vis method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time.

IVRT_Workflow start Start assemble Assemble Franz Cell (Mount Membrane, Fill Receptor) start->assemble equilibrate Equilibrate System (32°C, with stirring) assemble->equilibrate apply Apply Formulation to Donor Compartment equilibrate->apply sample Collect Samples at Time Intervals apply->sample analyze Analyze Samples (HPLC/UV-Vis) sample->analyze plot Plot Cumulative Release vs. Time analyze->plot end End plot->end

Caption: Workflow for an in vitro drug release test (IVRT).
Protocol: Cellular Efficacy Assays (Tyrosinase & Melanin Content)

Principle: These assays use a cell line, such as B16F10 murine melanoma cells, to evaluate the biological activity of the formulation.[15] The tyrosinase assay measures the formulation's ability to inhibit the key enzyme for melanin synthesis, while the melanin content assay directly quantifies the reduction in cellular melanin.[15][16]

Cell Line: B16F10 murine melanoma cells

Procedure:

  • Cell Culture & Seeding: Culture B16F10 cells in DMEM with 10% FBS. Seed the cells in a multi-well plate (e.g., 6-well or 24-well) at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[15]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound™-SLN formulation, a positive control (e.g., Kojic acid), and a vehicle control. To stimulate melanin production, add α-MSH (e.g., 100 nM) to all wells except the negative control.[15]

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Harvesting: Wash the cells with ice-cold PBS and harvest them by trypsinization. Pellet the cells by centrifugation.

  • Tyrosinase Activity Assay:

    • Lyse a portion of the cell pellet using a suitable lysis buffer (e.g., phosphate buffer with Triton X-100).

    • Centrifuge the lysate to remove cell debris.

    • In a 96-well plate, mix the cell lysate (supernatant) with L-DOPA solution.

    • Measure the absorbance at 475 nm kinetically to monitor the formation of dopachrome.[16] The rate of color formation is proportional to tyrosinase activity.

  • Melanin Content Assay:

    • Use the remaining cell pellet. Solubilize the melanin by adding 1 M NaOH with 10% DMSO and incubating at 80°C for 1 hour.[15][17]

    • Vortex to ensure complete solubilization.

    • Transfer the lysate to a 96-well plate and measure the absorbance at 470-492 nm.[15][17]

    • Normalize the melanin content to the total protein content of the cells, which can be determined from a parallel set of cell lysates using a BCA or Bradford protein assay.[17]

Cellular_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_tyrosinase Tyrosinase Activity Assay cluster_melanin Melanin Content Assay seed Seed B16F10 Cells treat Treat with Formulations (+ α-MSH stimulation) seed->treat incubate Incubate (48-72h) treat->incubate harvest Harvest & Pellet Cells incubate->harvest lyse_tyr Lyse Cells harvest->lyse_tyr Cell Pellet Portion lyse_mel Solubilize Melanin (NaOH/DMSO, 80°C) harvest->lyse_mel Cell Pellet Portion add_ldopa Add L-DOPA Substrate lyse_tyr->add_ldopa read_tyr Read Absorbance (475 nm) add_ldopa->read_tyr read_mel Read Absorbance (470 nm) lyse_mel->read_mel normalize Normalize to Protein Content read_mel->normalize

Caption: Workflow for cellular efficacy assays in B16F10 cells.
Summary of Efficacy Data

The following table summarizes representative efficacy data for this compound™ from published studies.

AssayResultReference
Mushroom Tyrosinase Inhibition 72% inhibition[13]
Cellular Tyrosinase Inhibition 65% inhibition[13]
Cellular Melanin Content Inhibition 67.1% inhibition at 100 µM (4-isobutylresorcinol used as example)[15]
Ex Vivo Skin Accumulation (NLC) ~88.8% of applied dose accumulated in skin[13]
Ex Vivo Skin Accumulation (Emulsion) ~65% of applied dose accumulated in skin[13]

References

Application Notes and Protocols for the Analytical Characterization of Sepiwhite® MSH (Undecylenoyl Phenylalanine) Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiwhite® MSH, chemically known as Undecylenoyl Phenylalanine, is a lipoamino acid that functions as a skin lightening and brightening agent.[1] Its mechanism of action involves the antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) receptor (MC1R), which in turn inhibits the melanin (B1238610) synthesis cascade.[1][2] Rigorous analytical characterization of the this compound® MSH raw material is crucial to ensure its identity, purity, quality, and consistency, which are critical factors for its efficacy and safety in cosmetic and pharmaceutical formulations.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound® MSH raw material.

Mechanism of Action: α-MSH Antagonism

This compound® MSH acts as a competitive antagonist of α-MSH at the Melanocortin 1 Receptor (MC1R) on melanocytes.[1][2] By blocking the binding of α-MSH, it prevents the downstream signaling cascade that leads to the production of melanin.[2] This includes the inhibition of adenylate cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent downregulation of protein kinase A (PKA) and the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase.[2][3][4]

Sepiwhite_Mechanism_of_Action alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds & Activates This compound This compound® MSH This compound->MC1R Binds & Inhibits Adenylate_Cyclase Adenylate Cyclase MC1R->Adenylate_Cyclase Activates cAMP cAMP (cyclic AMP) Adenylate_Cyclase->cAMP Converts ATP to cAMP PKA PKA (Protein Kinase A) cAMP->PKA Activates MITF MITF (Transcription Factor) PKA->MITF Activates Tyrosinase Tyrosinase & other melanogenic enzymes MITF->Tyrosinase Increases Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample This compound® MSH Powder Mix Grind to a fine powder Sample->Mix KBr Dry KBr Powder KBr->Mix Press Press into a transparent pellet Mix->Press Analyze Analyze Sample Pellet Press->Analyze Background Collect Background Spectrum (empty sample compartment) Background->Analyze Spectrum Obtain IR Spectrum Analyze->Spectrum Compare Compare with Reference Spectrum Spectrum->Compare Identify Confirm Identity Compare->Identify HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification Standard_Prep Prepare Standard Solution (known concentration) Inject Inject solutions into HPLC system Standard_Prep->Inject Sample_Prep Prepare Sample Solution (weighed sample) Sample_Prep->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Assay (%) Integrate->Calculate

References

Application Notes and Protocols for Assessing the Skin Penetration of Undecylenoyl Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the skin penetration of undecylenoyl phenylalanine, a widely used skin-lightening agent. The protocols described herein are based on established in vitro, ex vivo, and in vivo techniques to evaluate the delivery and efficacy of this active ingredient.

Introduction to Undecylenoyl Phenylalanine

Undecylenoyl phenylalanine is a lipoamino acid that functions as a skin-lightening agent by acting as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH). By competitively blocking the binding of α-MSH to its receptor, MC1-R, on melanocytes, it inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[1][2][3] This mechanism helps in reducing hyperpigmentation, such as age spots and melasma, and promoting a more even skin tone.[4][5] Assessing the extent to which undecylenoyl phenylalanine penetrates the skin is crucial for optimizing formulation strategies and ensuring its bioavailability at the target site.

Signaling Pathway of Undecylenoyl Phenylalanine in Melanogenesis Inhibition

The primary mechanism of action for undecylenoyl phenylalanine is the inhibition of the melanogenesis signaling pathway. The following diagram illustrates this process.

G cluster_0 Extracellular Space cluster_1 Melanocyte Membrane cluster_2 Intracellular Space alpha_MSH α-MSH MC1R MC1-R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds UP Undecylenoyl Phenylalanine UP->MC1R Blocks AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase Tyrosinase (and other melanogenic enzymes) MITF->Tyrosinase Activates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Figure 1: Signaling pathway of undecylenoyl phenylalanine.

Experimental Methods for Skin Penetration Assessment

Several methods can be employed to assess the skin penetration of undecylenoyl phenylalanine. The choice of method depends on the specific research question, the formulation being tested, and the desired level of detail.

In Vitro Release Testing (IVRT) using Franz Diffusion Cells

This method evaluates the release of the active ingredient from a formulation through a synthetic membrane. It is a useful screening tool for comparing different formulations.

  • Apparatus: Vertical Franz diffusion cells.

  • Membranes: Synthetic membranes such as Cuprophan®, nitrocellulose, cellulose (B213188) acetate, or Strat-M®.[1][4]

  • Receptor Medium: A solution that ensures sink conditions, such as phosphate-buffered saline (PBS) pH 7.4. For lipophilic compounds, the addition of a solubilizing agent like bovine serum albumin (5% w/v) may be necessary.[6] The receptor medium should be degassed before use.[7]

  • Temperature: The receptor medium should be maintained at 32°C to mimic skin surface temperature.[7]

  • Procedure: a. Mount the synthetic membrane between the donor and receptor chambers of the Franz cell.[7] b. Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.[7][8] c. Apply a known amount of the undecylenoyl phenylalanine formulation to the surface of the membrane in the donor chamber.[7] d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.[7][8]

  • Quantification: Analyze the concentration of undecylenoyl phenylalanine in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

The cumulative amount of undecylenoyl phenylalanine released per unit area is plotted against time. The release rate can be calculated from the slope of the linear portion of the curve.

Table 1: In Vitro Release of Undecylenoyl Phenylalanine from Various Formulations through Synthetic Membranes

FormulationMembraneTime (hours)Cumulative Release (%)
Hydrogel 1 (Carbomer-based)Cuprophan10~80
Hydrogel 1 (Carbomer-based)Cuprophan24~90
Hydrogel 2 (Hydroxyethylcellulose-based)Cuprophan24~80
Emulsion 1Cuprophan24< 80
Emulsion 2Cuprophan24< 80
Microemulsion-based HydrogelCuprophan24~90
-Nitrocellulose1570
-Strat-M-Slowest release rate

Data adapted from a study on the release kinetics of undecylenoyl phenylalanine.[1]

Ex Vivo Skin Permeation Testing using Franz Diffusion Cells

This method provides a more biologically relevant assessment of skin penetration by using excised human or animal skin.

  • Apparatus: Vertical Franz diffusion cells.

  • Skin Samples: Excised human skin or animal skin (e.g., porcine or rodent). The skin should be full-thickness or dermatomed to a specific thickness. Subcutaneous fat should be removed.[10]

  • Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, maintained at 32°C.[7]

  • Procedure: a. Mount the skin sample between the donor and receptor chambers with the stratum corneum facing the donor compartment.[6] b. Follow the same procedure as for IVRT (steps 5b-5d).

  • Quantification: a. Analyze the concentration of undecylenoyl phenylalanine in the receptor fluid at each time point using HPLC or a similar method. b. At the end of the experiment, dismount the skin. The amount of undecylenoyl phenylalanine remaining on the skin surface can be removed with a swab. The skin can then be processed to determine the amount of active that has penetrated into the different skin layers (stratum corneum, epidermis, and dermis).

The cumulative amount of undecylenoyl phenylalanine permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated.

Table 2: Ex Vivo Skin Accumulation of Undecylenoyl Phenylalanine from Different Formulations

FormulationSkin ModelTime (hours)Accumulation in Skin (%)
SEPI-NLC (Nanostructured Lipid Carrier)BALB/c mouse skin7288.8
SEPI-EMULSIONBALB/c mouse skin7265.0
SEPI-ETHANOLBALB/c mouse skin7274.8

Data from a study comparing the skin delivery of undecylenoyl phenylalanine (SEPI) from different formulations.[10]

G cluster_0 Experimental Setup cluster_1 Analysis Formulation Undecylenoyl Phenylalanine Formulation Donor Donor Chamber Formulation->Donor Membrane Skin/Synthetic Membrane Donor->Membrane Receptor Receptor Chamber (Receptor Fluid at 32°C) Membrane->Receptor Sampling Sampling Port Receptor->Sampling Withdrawal of Aliquots HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Cumulative Release/Permeation) HPLC->Data

Figure 2: Workflow for in vitro/ex vivo skin permeation studies.
Tape Stripping

This minimally invasive in vivo or ex vivo technique allows for the quantification of a topically applied substance within the stratum corneum.[11]

  • Application: Apply the formulation containing undecylenoyl phenylalanine to a defined area of the skin (e.g., forearm of a human volunteer or the back of an animal model).

  • Incubation: Allow the formulation to remain on the skin for a specified period.

  • Removal of Excess Formulation: At the end of the incubation period, gently remove any unabsorbed formulation from the skin surface.

  • Tape Stripping: a. Apply an adhesive tape (e.g., D-Squame®) to the treatment area with consistent pressure.[12] b. Rapidly remove the tape. c. Repeat the process sequentially with new tapes to remove successive layers of the stratum corneum. Typically, 10-20 tape strips are collected.[12]

  • Extraction: Extract undecylenoyl phenylalanine from each tape strip using a suitable solvent.

  • Quantification: Analyze the amount of undecylenoyl phenylalanine in each extract using a validated analytical method like HPLC-UV or LC-MS/MS.[13]

The amount of undecylenoyl phenylalanine per tape strip is plotted against the tape strip number to generate a concentration profile within the stratum corneum.

G cluster_0 In Vivo/Ex Vivo Procedure cluster_1 Sample Processing and Analysis Apply Apply Formulation to Skin Incubate Incubation Period Apply->Incubate Remove Remove Excess Formulation Incubate->Remove Tape Sequential Tape Stripping Remove->Tape Extract Extract Substance from Tapes Tape->Extract Quantify Quantify using HPLC/LC-MS Extract->Quantify Profile Generate Concentration Profile in Stratum Corneum Quantify->Profile

Figure 3: Workflow for the tape stripping method.

In Vivo Efficacy Studies

While not a direct measure of penetration, in vivo studies on human subjects are the gold standard for assessing the clinical efficacy of a skin-lightening formulation containing undecylenoyl phenylalanine. These studies often involve evaluating the reduction in hyperpigmentation over time.

  • Design: Double-blind, randomized, vehicle-controlled study.

  • Subjects: Individuals with hyperpigmentation conditions such as melasma or solar lentigines.

  • Treatment: Application of the test formulation (e.g., containing 2% undecylenoyl phenylalanine) and a vehicle control to contralateral sites twice daily for a period of 8-12 weeks.

  • Efficacy Assessment:

    • Instrumental Measurement: Colorimetric measurements (e.g., using a chromameter) to quantify changes in skin color and pigmentation intensity.

    • Clinical Evaluation: Dermatologist assessment of the improvement in hyperpigmentation using standardized scales.

    • Subject Self-Assessment: Questionnaires to gauge the perceived efficacy by the subjects.

In some studies, undecylenoyl phenylalanine has been shown to enhance the skin penetration of other active ingredients, such as niacinamide. For instance, a study demonstrated that over 50% of applied niacinamide penetrated human skin over 24 hours when formulated with undecylenoyl phenylalanine.[5][14]

Analytical Methods for Quantification

A validated and sensitive analytical method is crucial for accurately quantifying undecylenoyl phenylalanine in various biological matrices.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a commonly used method for the quantification of undecylenoyl phenylalanine in samples from in vitro and ex vivo studies. A reversed-phase C18 column is typically used with a suitable mobile phase, and detection is performed at the wavelength of maximum absorbance for the compound.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of undecylenoyl phenylalanine in complex matrices like skin extracts from tape stripping.[13]

Conclusion

The assessment of skin penetration is a critical step in the development of effective topical formulations containing undecylenoyl phenylalanine. A combination of in vitro release testing, ex vivo permeation studies, and in vivo efficacy trials provides a comprehensive understanding of a formulation's performance. The protocols and methods outlined in these application notes serve as a guide for researchers and scientists to design and execute robust studies to evaluate the skin delivery of this potent skin-lightening agent.

References

Troubleshooting & Optimization

Sepiwhite™ MSH Aqueous Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Sepiwhite™ MSH (INCI: Undecylenoyl Phenylalanine).

Frequently Asked Questions (FAQs)

Q1: What is this compound™ MSH and why is its solubility a concern?

A1: this compound™ MSH, chemically known as Undecylenoyl Phenylalanine, is a lipoaminoacid that acts as an alpha-melanocyte-stimulating hormone (α-MSH) antagonist, making it a highly effective skin brightening and lightening agent.[1][2][3][4][5] Its structure, containing a long lipid chain and an amino acid, makes it intrinsically hydrophobic and poorly soluble in water, which presents a significant challenge for formulation in aqueous-based systems.[6][7][8]

Q2: What is the intrinsic solubility of this compound™ MSH in water?

A2: this compound™ MSH is generally considered insoluble in water at neutral or acidic pH.[1][7][9][10][11] However, its solubility is highly dependent on the pH of the solution. It becomes water-soluble at a pH of 7.0 or higher.[1][9][10][12][13]

Q3: How does pH critically affect the aqueous solubility of this compound™ MSH?

A3: The Undecylenoyl Phenylalanine molecule has a carboxylic acid group. At acidic or neutral pH, this group is protonated, making the molecule neutral and water-insoluble. As the pH is raised to 7.0 or above with a base, the carboxylic acid is deprotonated, forming a salt. This ionized form is significantly more polar and readily dissolves in water.[12] The optimal pH for incorporation into formulas is often cited as pH 4-5 or 6.2-7, while the range between pH 5.0 and 6.2 is considered less ideal for stability and incorporation.[9][13]

Q4: What are the most effective solvents for this compound™ MSH?

A4: Besides aqueous solutions at elevated pH, this compound™ MSH is soluble in various organic solvents. It is commonly described as oil-soluble and also shows good solubility in alcohols (like ethanol), glycols (like propanediol (B1597323) and butylene glycol), and esters.[1][13][14][15][16][17] Propanediol is frequently mentioned as an effective solvent.[13][14]

Q5: Can I dissolve this compound™ MSH directly in my aqueous solution at room temperature?

A5: No, direct dissolution in neutral or acidic water at room temperature is generally not possible. To dissolve it in an aqueous phase, you must employ methods such as pH adjustment and heating.[12][18] For oil-based or anhydrous systems, it can be dissolved in the oil phase, often with heating to 60-80°C.[10][19]

Troubleshooting Guides

Problem: My this compound™ MSH is not dissolving in water.

  • Cause: The pH of your aqueous solution is likely below 7.0. This compound™ MSH is insoluble in acidic and neutral water.[1][9]

  • Solution: You must raise the pH of the solution. Add a weak base to your aqueous phase to neutralize the this compound™ MSH, targeting a pH of 7.0 or slightly above. This process is most effective when the water phase is heated.[12] Refer to Protocol 1 and Table 2 for specific neutralizing agents and quantities.

Problem: My this compound™ MSH solution is cloudy or has formed a precipitate.

  • Cause 1 (pH-related): The pH of the solution may have dropped below the required level for solubility, or the neutralization was incomplete.

  • Solution 1: Re-check the pH of your solution. If it has fallen below 7.0, carefully add more of your chosen neutralizing agent until the solution clears. Ensure thorough mixing. The formation of electrolytes during neutralization can sometimes affect stability, so using electrolyte-resistant polymers can be beneficial.[12]

  • Cause 2 (Temperature-related): If you dissolved the this compound™ MSH with heat and it precipitated upon cooling, the concentration may be too high for the system to maintain solubility at a lower temperature.

  • Solution 2: Re-heat the solution to re-dissolve the precipitate. Consider either reducing the overall concentration of this compound™ MSH or incorporating co-solvents (see Protocol 2 ) to improve stability at room temperature.

Problem: After initial dissolution with pH adjustment, my this compound™ MSH is "crashing out" of solution.

  • Cause: This phenomenon, known as recrystallization, can occur if the formulation is not stable. The neutralization process creates electrolytes, which can destabilize some formulas.[12] Additionally, interactions with other ingredients in your formula could be lowering the effective pH or altering the polarity of the solvent system.

  • Solution: It is recommended to adjust the pH at the beginning of the formulation process, incorporating the neutralizing agent into the aqueous phase before emulsification.[12] The use of electrolyte-resistant polymers or thickeners (e.g., certain carbomers, gums) can help stabilize the final formula and prevent the active from precipitating.[12]

Problem: I need to incorporate this compound™ MSH into a formula with a final pH between 5.0 and 6.8.

  • Cause: This pH range is noted as being suboptimal for incorporating this compound™ MSH due to its low solubility.[1][9][13]

  • Solution 1 (Co-Solvent): You can incorporate this compound™ MSH in this pH range with the use of up to 20% ethanol (B145695) in the formula.[1][9]

  • Solution 2 (Emulsion Technique): For emulsions, a recommended technique is to add this compound™ MSH to the oil phase along with a solubilizing oil (e.g., Octyldodecanol) at a ratio of at least 5 parts oil to 1 part this compound™ MSH. Separately, add your neutralizing agent to the aqueous phase. Proceed with a hot emulsification process.[12] Refer to Protocol 3 .

Data & Experimental Protocols

Data Presentation

Table 1: Solubility Profile of this compound™ MSH

Solvent/SystempHTemperatureSolubilityReference(s)
Water< 7.0AmbientInsoluble[1][7][9][10]
Water≥ 7.0Ambient/HeatedSoluble[1][9][12][13]
Oils / EstersN/AHeated (>60°C)Soluble[14][15][16][19]
Alcohols (Ethanol)N/AAmbientSoluble[1][9][17]
Glycols (Propanediol)N/AAmbientSoluble[13][14]

Table 2: Neutralizing Agents for Aqueous Solubilization (per 1g this compound™ MSH to reach pH ~7)

Weak BaseRequired AmountReference(s)
Triethanolamine (TEA)0.5 g[12]
Tromethamine0.4 g[12]
Aminomethyl Propanol (AMP)0.3 g[12]
Experimental Protocols

Protocol 1: Standard Method for Solubilization in Aqueous Solutions via pH Adjustment

  • Preparation: Weigh your desired amount of this compound™ MSH (e.g., 1 gram for a 1% solution in 100 mL).

  • Heating: Heat the aqueous phase of your formulation to over 60°C (140°F). A temperature of 80°C is often recommended.[10]

  • Dispersion: Add the this compound™ MSH powder to the hot aqueous phase with continuous stirring. It will not dissolve at this point but will be dispersed.

  • Neutralization: While maintaining heat and stirring, slowly add the appropriate amount of a weak base as specified in Table 2 .

  • Dissolution: Continue stirring until the this compound™ MSH is fully dissolved and the solution becomes clear.

  • Verification: Allow the solution to cool slightly and check the pH to confirm it is ~7.0. Adjust if necessary.

  • Incorporation: Proceed with adding this aqueous phase to the rest of your formulation.

Protocol 2: Using a Co-solvent System (for pH 5.0 - 6.2)

  • Preparation: In a separate vessel, weigh the required amount of ethanol (up to 20% of the final formula weight).

  • Dissolution: Add the this compound™ MSH powder to the ethanol and stir until fully dissolved.

  • Incorporation: Slowly add the this compound™-ethanol solution to the main aqueous phase of your formulation with constant mixing.

  • Finalization: Proceed with the remaining steps of your formulation process, ensuring the final pH is within the 5.0 - 6.2 range.

Protocol 3: Incorporation into an Emulsion (for final pH 5.0 - 6.8)

  • Oil Phase Preparation: In your oil phase vessel, combine this compound™ MSH with a suitable solubilizing oil (e.g., Octyldodecanol, Propylene Glycol Isostearate) at a minimum ratio of 5:1 (Oil:this compound).[12]

  • Heating Oil Phase: Heat the oil phase to 80-85°C and stir until the this compound™ MSH is completely dissolved.[19]

  • Aqueous Phase Preparation: In a separate vessel for your aqueous phase, add your chosen neutralizing agent (e.g., TEA, Tromethamine). Heat the aqueous phase to a similar temperature as the oil phase.

  • Emulsification: Slowly add the oil phase to the water phase (or vice versa, depending on your emulsion type) with high-shear mixing to form the emulsion.

  • Cool Down: Continue mixing while allowing the emulsion to cool. Add any temperature-sensitive ingredients during the cool-down phase as per your standard procedure.

Visualizations

Troubleshooting Workflow for this compound™ MSH Solubility

G cluster_aqueous Aqueous System cluster_nonaqueous Non-Aqueous / Emulsion Oil Phase start Start: Dissolving This compound MSH q1 Is the solvent aqueous? start->q1 q2 Is pH >= 7.0? q1->q2 Yes proc2 Action: Dissolve in suitable solvent (e.g., Propanediol) or in oil phase with heat (>60-80C). q1->proc2 No proc1 Action: Heat water >60C. Add weak base (e.g., TEA) to adjust pH to ~7. q2->proc1 No q3 Is it dissolving? q2->q3 Yes proc1->q3 success Success: Solubilized q3->success Yes fail1 Issue: Insoluble or Precipitated q3->fail1 No check_conc Troubleshoot: - Verify pH is stable. - Check concentration. - Use electrolyte-resistant polymers. fail1->check_conc q4 Is it dissolving? proc2->q4 q4->success Yes fail2 Issue: Insoluble q4->fail2 No check_solvent Troubleshoot: - Increase temperature. - Use recommended co-solvent (Oil:this compound >= 5:1). - Check for solvent compatibility. fail2->check_solvent G cluster_low_ph Low pH (< 7.0) cluster_high_ph High pH (>= 7.0) mol_acid This compound-COOH (Protonated Form) state_acid Water Insoluble (Hydrophobic) mol_salt This compound-COO⁻ + Base⁺ (Deprotonated Salt Form) mol_acid->mol_salt + Weak Base - H⁺ mol_salt->mol_acid + Acid - Base⁺ state_salt Water Soluble (Hydrophilic Ion)

References

Technical Support Center: Addressing Sepiwhite™ MSH Recrystallization in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the recrystallization of Sepiwhite™ MSH in cosmetic emulsions.

Troubleshooting Guide

Use the following guide to diagnose and resolve common issues with this compound™ MSH recrystallization during your experiments.

Problem: Crystals or precipitates are observed in the emulsion after cooling or over time.

This is a common issue stemming from the solubility characteristics of this compound™ MSH (INCI: Undecylenoyl Phenylalanine). The troubleshooting process below will help you identify the root cause and find a suitable solution.

G start Start: this compound™ MSH Recrystallization Observed check_ph 1. Verify Final Emulsion pH start->check_ph ph_below_5 pH < 5.0 check_ph->ph_below_5 pH Range? ph_5_to_6_8 pH 5.0 - 6.8 check_ph->ph_5_to_6_8 ph_above_6_8 pH > 6.8 check_ph->ph_above_6_8 solution_ph_below_5 Action: Recrystallization is less likely. Investigate other potential incompatibilities or high concentration issues. ph_below_5->solution_ph_below_5 check_solubilizer 2. Was a solubilizing agent used? ph_5_to_6_8->check_solubilizer check_neutralization 3. Was this compound™ MSH neutralized in the water phase? ph_above_6_8->check_neutralization end End: Stable Emulsion solution_ph_below_5->end solubilizer_yes Yes check_solubilizer->solubilizer_yes solubilizer_no No check_solubilizer->solubilizer_no increase_solubilizer Action: Increase solubilizer concentration (e.g., Oil:this compound ratio ≥ 5:1). solubilizer_yes->increase_solubilizer add_solubilizer Action: Add a suitable solubilizer to the oil phase. Recommended Oil:this compound ratio ≥ 5:1. solubilizer_no->add_solubilizer increase_solubilizer->end add_solubilizer->end neutralization_yes Yes check_neutralization->neutralization_yes neutralization_no No check_neutralization->neutralization_no check_polymer Action: Neutralization creates electrolytes. Use an electrolyte-resistant polymer. neutralization_yes->check_polymer neutralize_this compound Action: Incorporate this compound™ MSH into the hot water phase and neutralize to pH ~7 with a weak base. neutralization_no->neutralize_this compound check_polymer->end neutralize_this compound->end

Troubleshooting Flow for this compound™ MSH Recrystallization.
Data Presentation: Formulation Parameters for this compound™ MSH

The following table summarizes key quantitative data for formulating with this compound™ MSH to avoid recrystallization.

ParameterRecommended Value/RangeNotes
Usage Rate 0.2% - 2.0%Higher concentrations may increase the risk of recrystallization.[1][2][3][4]
Optimal pH Ranges 4.0 - 5.0 or 6.2 - 7.0The range between pH 5.0 and 6.2 is less ideal and may require co-solvents like ethanol.[2][4]
Solubility - Insoluble in water (except at pH 7) - Soluble in oil and alcoholIts lipoaminoacid structure makes it suitable for the oil phase of emulsions.[2][4][5][6]
Incorporation Temperature - Oil Phase: ≥ 60°C (140°F), ideally 80°C (176°F) - Water Phase (with neutralization): Hot water phaseEnsure complete dissolution before emulsification.[2][4][7] Note: Some sources suggest adding it to the cool-down phase below 40°C, which may be suitable for specific pre-solubilized forms or certain formulation types, but generally, heating is required for the powder form.[3]
Neutralization (for water phase incorporation) Neutralize to pH ~7 with a weak base.Example: For 1g of this compound™ MSH, use approximately 0.5g TEA, 0.4g Tromethamine, or 0.3g AMP.[7]
Co-solvents/Oils (for pH 5-6.8) Ratio of Oil : this compound™ MSH ≥ 5:1This helps to maintain solubility in this pH range.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound™ MSH and why does it recrystallize?

This compound™ MSH is the commercial name for Undecylenoyl Phenylalanine, a lipoaminoacid derived from phenylalanine.[5][7][8][9] Its tendency to recrystallize is due to its limited solubility in aqueous systems at acidic to neutral pH and its crystalline powder form. Recrystallization occurs when the concentration of this compound™ MSH exceeds its solubility limit in the formulation, often triggered by temperature changes or pH shifts.

Q2: In which phase of my emulsion should I incorporate this compound™ MSH?

This depends on the final pH of your formulation:

  • For emulsions with a final pH of 4.0-5.0 or when using a co-solvent in the oil phase: It is best to dissolve this compound™ MSH in the heated oil phase (ideally at 80°C/176°F) until it is completely solubilized before proceeding with emulsification.[2][4]

  • For emulsions with a final pH above 6.8: It is recommended to add this compound™ MSH to the hot water phase and neutralize it to a pH of approximately 7 with a weak base.[7] This process makes it water-soluble.

Q3: The technical data is conflicting regarding the temperature of incorporation. Some sources say to add it to the hot phase, others to the cool-down phase. Which is correct?

This is a critical point. The majority of technical guidelines recommend incorporating the powder form of this compound™ MSH into a heated phase (either oil or neutralized water) at temperatures of 60°C to 80°C to ensure it fully dissolves.[2][4] Adding it to the cool-down phase is generally not recommended for the raw powder as it will not dissolve properly and will likely lead to recrystallization. The advice to add it during the cool-down phase might apply to specific, pre-solubilized commercial preparations of the ingredient, but not the standard powder.[3]

Q4: My emulsion has a final pH of 5.5 and I'm seeing crystals. What should I do?

A pH between 5.0 and 6.2 is a challenging range for this compound™ MSH solubility.[2] To resolve this, you can:

  • Incorporate a solubilizing oil: Add a suitable oil to the oil phase at a minimum ratio of 5 parts oil to 1 part this compound™ MSH.[7]

  • Adjust the pH: If your formulation allows, adjust the final pH to be either below 5.0 or above 6.2.

Q5: I neutralized this compound™ MSH in the water phase, but my emulsion is now very thin. Why?

The neutralization of this compound™ MSH with a base creates electrolytes.[7] Many common polymers and emulsifiers are sensitive to electrolytes, which can cause a significant drop in viscosity. To prevent this, it is recommended to use an electrolyte-resistant polymer or thickener.[7]

Experimental Protocols

Protocol 1: Incorporation of this compound™ MSH into the Oil Phase

This protocol is suitable for emulsions with a final pH in the range of 4.0-5.0.

G cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation op1 1. Combine oil phase ingredients (emollients, emulsifiers). op2 2. Add this compound™ MSH powder (0.2-2.0%). op1->op2 op3 3. Heat to 80°C while stirring. op2->op3 op4 4. Stir until this compound™ MSH is completely dissolved. op3->op4 emulsify 7. Add the oil phase to the water phase with high-shear homogenization. op4->emulsify wp1 5. Combine water phase ingredients (water, humectants, etc.). wp2 6. Heat to 80°C. wp1->wp2 wp2->emulsify cool 8. Cool down with gentle mixing. emulsify->cool additives 9. Add cool-down phase ingredients (<40°C). cool->additives ph_adjust 10. Adjust final pH to 4.0-5.0. additives->ph_adjust

Workflow for Oil Phase Incorporation of this compound™ MSH.
Protocol 2: Analysis of Recrystallization using Polarized Light Microscopy

This protocol allows for the visual identification of this compound™ MSH crystals in a finished emulsion.

  • Sample Preparation:

    • Place a small, pin-tip amount of the emulsion onto a clean microscope slide.

    • Carefully place a coverslip over the sample.

    • Gently press down on the coverslip to create a thin, even layer of the emulsion.[10]

  • Microscope Setup:

    • Use a polarized light microscope equipped with a polarizer and an analyzer.

    • Set the microscope to a suitable magnification (e.g., 10x or 40x objective lens).

  • Observation:

    • Observe the sample under cross-polarized light.

    • Liquid crystals and crystalline structures will appear as bright, birefringent areas against a dark background. Amorphous or liquid components will appear dark.

    • Record images of any observed crystalline structures for documentation and comparison.[10]

References

Technical Support Center: Optimizing Sepiwhite™ MSH for Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sepiwhite™ MSH (Undecylenoyl Phenylalanine) for tyrosinase inhibition experiments. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful optimization of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound™ MSH in inhibiting melanin (B1238610) production?

A1: this compound™ MSH, chemically known as Undecylenoyl Phenylalanine, acts as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It blocks the binding of α-MSH to the melanocortin 1 receptor (MC1R) on melanocytes.[3][4] This action inhibits the downstream signaling cascade, specifically the activation of adenylate cyclase, which in turn prevents the synthesis of cyclic AMP (cAMP).[5] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately suppresses the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5][6]

Q2: What is the recommended concentration range for this compound™ MSH in in vitro experiments?

A2: The typical usage concentration for this compound™ MSH in formulations ranges from 0.1% to 2.0%.[4] For initial in vitro screening, a dose-response experiment is recommended to determine the IC50 value, starting with a broad range (e.g., 1 µM to 100 µM). In cosmetic formulations, an optimal concentration is often cited as 1%, while concentrations as low as 0.001% have been shown to effectively block α-MSH.[2]

Q3: What are the solubility and stability characteristics of this compound™ MSH?

A3: this compound™ MSH is a lipoamino acid, making it primarily oil-soluble.[7][8] It is soluble in alcohol and oils.[9] Some sources indicate it is miscible in water, and water-soluble specifically at a pH of 7.0, but otherwise insoluble in water.[9][10] It is stable within a pH range of 3.0 to 7.0.[4][11] For formulation, it should be added to the oil phase and can be heated to 60-80°C to ensure proper dissolution.[7][8]

Q4: Can this compound™ MSH be combined with other active ingredients?

A4: Yes, this compound™ MSH has demonstrated synergistic effects when combined with other skin-brightening agents. For instance, a combination of 1% this compound™ MSH and 5% niacinamide was found to be significantly effective in reducing hyperpigmentation.[10][12] Another study showed that 0.2% this compound™ MSH combined with 2% ascorbyl glucoside doubled the lightening action.[10] It is also compatible with alpha-hydroxy acids (AHAs), kojic acid (at pH < 5), arbutin, and hydroquinone.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and in vitro studies to guide your experimental design.

Table 1: Effective Concentrations of this compound™ MSH in Formulations

This compound™ MSH Concentration Combined Active Ingredient(s) Key Finding Citation(s)
2% None Increased skin luminosity and radiance reported by 83% of volunteers after 8 weeks. [10]
1% 5% Niacinamide Significantly more effective in reducing the appearance of hyperpigmentation after 8 weeks compared to niacinamide alone. [10][12]
0.2% 2% Ascorbyl Glucoside Doubled the lightening action, resulting in a 13% decrease in melanin pigments. [10]

| 1% | None | Considered the optimal concentration in many cosmetic applications for whitening and freckle removal. |[2] |

Table 2: Comparative Tyrosinase Inhibition (IC50 Values)

Compound Target Enzyme IC50 Value Citation(s)
Kojic Acid Mushroom Tyrosinase (Monophenolase) 70 ± 7 µM [13]
Kojic Acid Mushroom Tyrosinase (Diphenolase) 22.25 µM [14]
α-Arbutin Mushroom Tyrosinase (Monophenolase) 6499 ± 137 µM [13]
β-Arbutin Mushroom Tyrosinase (Monophenolase) 1687 ± 181 µM [13]
This compound™ MSH Mushroom Tyrosinase Inhibition rate of 72% was obtained. [15]
This compound™ MSH Cellular Tyrosinase (B16F10 cells) Inhibition rate of 65% was obtained. [15]

Signaling and Experimental Workflow Diagrams

Melanogenesis Signaling Pathway & this compound™ MSH Inhibition

Melanogenesis_Pathway cluster_stimulus cluster_cell Melanocyte cluster_inhibition cluster_melanin aMSH α-MSH MC1R MC1R Receptor aMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Activates Tyrosinase Tyrosinase (Inactive) Tyrosinase_Gene->Tyrosinase Produces Tyrosinase_Active Tyrosinase (Active) Tyrosinase->Tyrosinase_Active Activation LDOPA L-DOPA Tyrosinase_Active->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase_Active->Dopaquinone Oxidation This compound This compound™ MSH (Undecylenoyl Phenylalanine) This compound->MC1R Antagonist: Blocks α-MSH Tyrosine L-Tyrosine Tyrosine->LDOPA LDOPA->Dopaquinone Melanin Eumelanin / Phaeomelanin Dopaquinone->Melanin Multiple Steps

Caption: α-MSH signaling pathway leading to melanogenesis and its inhibition by this compound™ MSH.

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

Tyrosinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure (96-Well Plate) cluster_analysis 3. Data Analysis A Prepare Assay Buffer (e.g., Phosphate Buffer, pH 6.8) B Prepare Substrate Solution (e.g., L-DOPA or L-Tyrosine) C Prepare Mushroom Tyrosinase Solution (e.g., 1000 U/mL) D Prepare this compound™ MSH Stock (in DMSO) & Serial Dilutions E Prepare Positive Control (e.g., Kojic Acid) F Add Buffer, Inhibitor (this compound™), and Tyrosinase Solution to Wells E->F Proceed to Assay G Pre-incubate mixture (e.g., 10 min at 25°C) F->G H Initiate reaction by adding Substrate (L-DOPA) G->H I Measure Absorbance at 475-490 nm (Dopachrome formation) kinetically H->I J Calculate Reaction Rate (Slope) for each concentration I->J Proceed to Analysis K Determine Percent Inhibition vs. Control (No Inhibitor) J->K L Plot Dose-Response Curve and Calculate IC50 Value K->L

Caption: Step-by-step workflow for a standard in vitro mushroom tyrosinase inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from standard methodologies for assessing tyrosinase inhibitors.[16][17][18]

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound™ MSH (Undecylenoyl Phenylalanine)

  • Kojic Acid (Positive Control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium Phosphate Buffer (50-100 mM, pH 6.5-6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-490 nm

2. Preparation of Solutions:

  • Assay Buffer: Prepare 50 mM Potassium Phosphate Buffer and adjust pH to 6.8.

  • Tyrosinase Solution: Prepare a 1000 U/mL solution of mushroom tyrosinase in cold assay buffer. Keep on ice.

  • Substrate Solution: Prepare a 2.5 mM L-DOPA solution in assay buffer. Prepare this solution fresh before use.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound™ MSH in DMSO.

  • Working Inhibitor Solutions: Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the well is ≤1%.

  • Positive Control: Prepare working solutions of Kojic Acid at concentrations known to inhibit tyrosinase (e.g., 10-100 µM).

3. Assay Procedure:

  • In a 96-well plate, add the following to designated wells:

    • Test Wells: 20 µL of this compound™ MSH working solution.

    • Positive Control Wells: 20 µL of Kojic Acid working solution.

    • Negative Control Wells (100% activity): 20 µL of assay buffer (with equivalent DMSO concentration).

    • Blank Wells (No enzyme): 40 µL of assay buffer.

  • To all wells except the blanks, add 140 µL of assay buffer.

  • To all wells except the blanks, add 20 µL of the tyrosinase solution.

  • Mix gently and incubate the plate at 25°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm. Take kinetic readings every 60 seconds for 20-30 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the inhibitor.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Troubleshooting Guide

Issue 1: No or very low tyrosinase inhibition is observed.

Possible Cause Suggested Solution
Incorrect Inhibitor Concentration: The concentration of this compound™ MSH may be too low.Optimize Concentration: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to identify the IC50 value.[18]
Inactive Tyrosinase Enzyme: The enzyme may have lost activity due to improper storage or handling.Verify Enzyme Activity: Run a positive control with a known inhibitor like Kojic acid to confirm the enzyme is active. Use a fresh aliquot of tyrosinase stored at the recommended temperature (-20°C or lower).[18]
Sub-optimal Assay Conditions: The pH, temperature, or substrate concentration may not be ideal.Optimize Conditions: Ensure the assay buffer pH is between 6.5 and 6.8. The optimal temperature for mushroom tyrosinase is typically around 25°C. Verify substrate concentration is not limiting.

Issue 2: this compound™ MSH precipitates in the assay well.

Possible Cause Suggested Solution
Poor Solubility: this compound™ MSH is lipophilic and has limited aqueous solubility.Use a Co-solvent: Ensure this compound™ MSH is first fully dissolved in DMSO before preparing aqueous dilutions. Keep the final DMSO concentration in the assay low (≤1%) to avoid impacting enzyme activity.[18]
Concentration Too High: The concentration exceeds the solubility limit in the final assay buffer.Test Lower Concentrations: If precipitation persists even with DMSO, your highest tested concentrations may be too high. Start with lower concentrations and work upwards.

Issue 3: High variability between replicate wells.

Possible Cause Suggested Solution
Pipetting Inaccuracy: Small volume errors can lead to large variations in results.Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Mix each well thoroughly but gently after adding reagents.
Inconsistent Timing: Delay in adding substrate or taking readings can affect kinetic measurements.Use a Multichannel Pipette: Use a multichannel pipette to add the substrate to multiple wells simultaneously to ensure a consistent start time for the reaction.
Temperature Fluctuation: Inconsistent temperature across the microplate can alter enzyme activity.Ensure Uniform Temperature: Allow the plate and all reagents to equilibrate to the assay temperature before starting the experiment. Use a plate reader with temperature control if available.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem: No / Low Inhibition Q1 Is the Positive Control (Kojic Acid) showing inhibition? Start->Q1 Sol1 Issue is likely with the Tyrosinase Enzyme. 1. Use a fresh enzyme aliquot. 2. Check storage conditions (-20°C). 3. Verify buffer pH (6.5-6.8). Q1->Sol1 No Q2 Is the this compound™ MSH fully dissolved in the well? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Issue is likely Solubility. 1. Ensure stock is fully dissolved in DMSO. 2. Keep final DMSO concentration ≤1%. 3. Test lower concentrations. Q2->Sol2 No Sol3 Issue is likely Inhibitor Concentration. 1. Perform a wider dose-response curve. 2. Increase the concentration range. Q2->Sol3 Yes A2_Yes Yes A2_No No

Caption: Decision tree for troubleshooting low tyrosinase inhibition results.

References

troubleshooting Sepiwhite instability in high pH formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sepiwhite™ MSH, particularly concerning its stability in high pH formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ MSH and what is its primary mechanism of action?

This compound™ MSH (INCI: Undecylenoyl Phenylalanine) is a lipoamino acid that acts as a skin lightening and brightening agent.[1] Its primary mechanism of action is as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[2][3] By competitively blocking the MC1-R receptor on melanocytes, this compound™ MSH inhibits the melanogenesis cascade, which includes the reduction of adenylate cyclase activity, decreased intracellular cAMP levels, and inhibition of protein kinase A, ultimately leading to reduced melanin (B1238610) synthesis.[1][3][4]

Q2: What are the general formulation guidelines for incorporating this compound™ MSH?

This compound™ MSH is typically used at a concentration of 0.2% to 2%.[5][6] It is an oil-soluble ingredient and should be added to the oil phase of a formulation and heated to approximately 80°C (176°F) to ensure it is fully dissolved.[5][7] For aqueous formulations, it can be solubilized in water if the pH is adjusted to 7 or higher.[6][8] The optimal pH ranges for incorporating this compound™ MSH are 4-5 and 6.2-7.[5]

Q3: Is this compound™ MSH stable in high pH formulations?

Yes, this compound™ MSH exhibits good stability in formulations with a pH of 6.2 and higher.[6][8] It is also compatible with ingredients commonly found in higher pH formulations, such as niacinamide and arbutin.[5][6]

Troubleshooting Guide: this compound™ MSH Instability

This guide addresses common issues encountered when formulating with this compound™ MSH, particularly in alkaline conditions.

Issue 1: Crystallization or precipitation of this compound™ MSH in the final formulation.
  • Possible Cause 1: Incomplete solubilization during the formulation process.

    • Solution: this compound™ MSH is oil-soluble and requires heating to dissolve properly. Ensure that it is added to the oil phase and heated to at least 80°C (176°F) with stirring until fully dissolved before emulsification.[5][7] If adding to an existing cream or lotion, first dissolve it in warm oil at the same temperature.[5]

  • Possible Cause 2: Improper pH for aqueous phase incorporation.

    • Solution: this compound™ MSH is soluble in water only at a pH of 7 or higher.[6][8] If incorporating into the water phase, it is recommended to neutralize it to pH 7 with a weak base like Triethanolamine (TEA), Tromethamine, or AMP.[9] This should be done at the beginning of the formulation process before emulsification.[9]

  • Possible Cause 3: Formulation pH falls within the suboptimal range of 5.0 to 6.2.

    • Solution: This pH range is not ideal for this compound™ MSH stability and can lead to recrystallization.[6][8][10] Adjust the final formulation pH to be either below 5.0 or above 6.2. If a pH within this range is unavoidable, the addition of up to 20% ethanol (B145695) may help to maintain solubility.[6][8]

Issue 2: Formulation experiences a drop in viscosity or becomes unstable after adding neutralized this compound™ MSH.
  • Possible Cause: Electrolyte sensitivity of the thickening polymer.

    • Solution: Neutralizing this compound™ MSH with a base creates electrolytes, which can destabilize certain polymers, leading to a decrease in viscosity.[9] It is recommended to use electrolyte-resistant polymers such as carbomers or specific acrylate (B77674) copolymers that can maintain viscosity in the presence of electrolytes.[9]

Issue 3: The final product shows discoloration or odor changes over time.
  • Possible Cause: Incompatibility with other formulation ingredients or packaging.

    • Solution: While this compound™ MSH is generally reported to have excellent stability with no expected color or odor changes, interactions with other active ingredients or packaging can sometimes lead to instability.[5][6][11] Conduct compatibility studies with all raw materials. Additionally, ensure the packaging is appropriate and does not interact with the formulation.

Data Presentation

Table 1: pH-Dependent Solubility and Formulation Recommendations for this compound™ MSH

pH RangeSolubility of this compound™ MSHFormulation Recommendations
< 5.0Oil-solubleIncorporate into the oil phase. Compatible with AHAs and kojic acid.[5][6]
5.0 - 6.2LimitedNot an ideal pH range. Can be incorporated with the use of up to 20% ethanol.[6][8]
≥ 6.2Water-soluble (at pH 7), Oil-solubleCan be incorporated into any type of formula. Compatible with niacinamide and arbutin.[5][6]

Table 2: Recommended Neutralizing Agents for Aqueous Solubilization of this compound™ MSH

Weak BaseAmount per 1g of this compound™ MSH
Triethanolamine (TEA)0.5 g
Tromethamine0.4 g
AMP0.3 g
Data sourced from this compound™ MSH Formulation Guidance.[9]

Experimental Protocols

Protocol 1: Stability Testing of a High pH this compound™ MSH Cream
  • Objective: To assess the physical and chemical stability of a cream containing 2% this compound™ MSH at a pH of 6.5.

  • Materials:

    • This compound™ MSH

    • Oil phase ingredients (e.g., cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride)

    • Water phase ingredients (e.g., deionized water, glycerin)

    • Emulsifier (e.g., ceteareth-20)

    • Electrolyte-resistant polymer (e.g., acrylates/C10-30 alkyl acrylate crosspolymer)

    • Neutralizing agent (e.g., Tromethamine)

    • Preservative

    • pH meter, viscometer, microscope, stability chambers (40°C/75% RH, 50°C, 4°C, and ambient temperature), light exposure chamber.

  • Methodology:

    • Prepare the oil phase by combining the oil-soluble ingredients and this compound™ MSH. Heat to 80°C with mixing until all components are dissolved.

    • Prepare the water phase by combining water, glycerin, and the polymer. Heat to 75°C.

    • Add the neutralizing agent to the water phase to pre-adjust the pH to approximately 7.

    • Add the oil phase to the water phase with high-shear mixing to form an emulsion.

    • Homogenize for 3-5 minutes.

    • Cool the emulsion to 40°C with gentle mixing.

    • Add the preservative and any other temperature-sensitive ingredients.

    • Adjust the final pH to 6.5.

    • Package the cream in inert containers.

    • Store samples under various stability conditions (40°C/75% RH, 50°C, 4°C, ambient, and light exposure).

    • Evaluate samples at initial, 1, 2, and 3-month time points for appearance, color, odor, pH, viscosity, and microscopic crystal formation.

Protocol 2: Quantification of this compound™ MSH in a Cream Formulation by HPLC
  • Objective: To determine the concentration of this compound™ MSH in a cosmetic cream.

  • Instrumentation and Conditions:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[12][13][14]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound™ MSH.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1g of the cream into a 50 mL volumetric flask.

    • Add a suitable solvent (e.g., methanol (B129727) or ethanol) to dissolve the this compound™ MSH and extract it from the cream base.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Bring the flask to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Prepare a calibration curve using standard solutions of this compound™ MSH of known concentrations.

    • Inject the prepared sample onto the HPLC system.

    • Quantify the amount of this compound™ MSH in the sample by comparing the peak area to the calibration curve.

Visualizations

Sepiwhite_Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1-R Receptor alpha_MSH->MC1R Adenylate_Cyclase Adenylate Cyclase MC1R->Adenylate_Cyclase This compound This compound™ MSH This compound->MC1R Blocks cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Tyrosinase_Activation Tyrosinase Activation PKA->Tyrosinase_Activation Melanin_Synthesis Melanin Synthesis Tyrosinase_Activation->Melanin_Synthesis

Caption: this compound™ MSH signaling pathway in melanocytes.

Stability_Testing_Workflow Formulation Formulation of High pH this compound™ Cream Packaging Packaging in Inert Containers Formulation->Packaging Storage Storage at Various Stability Conditions Packaging->Storage Evaluation Evaluation at Time Points (0, 1, 2, 3 months) Storage->Evaluation Parameters Analysis of: - Appearance, Color, Odor - pH & Viscosity - Microscopic Analysis Evaluation->Parameters Conclusion Stability Assessment Parameters->Conclusion

Caption: Experimental workflow for stability testing.

References

Sepiwhite™ Long-Term Formulation Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of formulations containing Sepiwhite™ (Undecylenoyl Phenylalanine) is critical for product efficacy and shelf-life. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific stability challenges encountered during experimental formulation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during the formulation and long-term storage of this compound™-containing products.

Q1: My formulation is showing a yellow to brownish discoloration over time. What is the likely cause and how can I prevent it?

A: While this compound™ itself boasts excellent stability with no expected color changes, discoloration in a formula often points to interactions with other ingredients or environmental factors.[1][2][3][4]

  • Troubleshooting Steps:

    • Review Ingredient Compatibility: Certain ingredients, especially those prone to oxidation, can contribute to color changes. Ensure all components of your formulation are stable and compatible. This compound™ is generally compatible with a wide range of cosmetic ingredients, including niacinamide, AHAs, kojic acid, arbutin, and various sunscreens.[1][2][3][5]

    • pH Optimization: this compound™ exhibits good stability across a broad pH range. For optimal incorporation and stability, maintaining a pH between 4.0 to 6.5 is recommended.[6] Some sources indicate stability in formulations with a pH below 5 or above 6.2.[1][2] In the pH range of 5 to 6.2, the addition of up to 20% ethanol (B145695) may be necessary for successful incorporation.[2]

    • Antioxidant Addition: Incorporating antioxidants into your formulation can help mitigate oxidative degradation of other ingredients, thereby preventing color shifts.

    • Packaging and Storage: Protect the formulation from light and air by using opaque, airtight packaging. Store at controlled room temperature.

Q2: I am observing crystal formation in my emulsion after a few weeks. What could be causing this and how do I resolve it?

A: Crystallization, or the precipitation of this compound™, is often related to improper solubilization during the formulation process or temperature fluctuations during storage.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: this compound™ is oil-soluble and should be added to the oil phase of your formulation.[5] It is recommended to heat the oil phase to at least 60°C (140°F), with some sources suggesting 80°C (176°F), to ensure complete dissolution before emulsification.[1][5] Failure to fully dissolve the powder can lead to recrystallization upon cooling.[1]

    • Solvent System: While this compound™ is poorly soluble in water, it is soluble in alcohols and glycols.[6] Consider the overall solvent system of your formulation to ensure it can maintain this compound™ in solution over time and across temperature variations.

    • Homogenization: Proper homogenization during the emulsification process is crucial for creating a stable droplet size and preventing the coalescence and subsequent crystallization of lipophilic ingredients.

Q3: The pH of my formulation is drifting outside the target range during stability testing. How can I improve pH stability?

A: pH drift can be caused by the degradation of certain ingredients or interactions between components in the formulation.

  • Troubleshooting Steps:

    • Buffering System: Incorporate a suitable buffering system to maintain the pH within the desired range. The choice of buffer will depend on the target pH and the other ingredients in the formula.

    • Ingredient Stability: Investigate the stability of all ingredients at the formulation's pH. Some raw materials can degrade over time and release acidic or basic byproducts, leading to a shift in the overall pH.

    • Chelating Agents: The presence of metal ions can catalyze degradation reactions that may affect pH. The addition of a chelating agent, such as EDTA, can help sequester these ions and improve stability.

Q4: I am concerned about the long-term efficacy of this compound™ in my formulation. How can I assess its stability and performance over time?

A: Long-term efficacy is best assessed through a combination of analytical and functional stability studies.

  • Assessment Methods:

    • Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C, 50°C) to predict long-term stability. Monitor for physical changes (color, odor, viscosity, phase separation) and assay the concentration of this compound™ at regular intervals using a validated analytical method like HPLC.

    • Real-Time Stability Testing: Store samples under recommended storage conditions and test at predetermined time points (e.g., 3, 6, 9, 12, 24 months) to confirm shelf-life.

    • In Vitro Efficacy Testing: Assess the tyrosinase-inhibiting activity of the formulation over time to ensure the biological activity of this compound™ is retained.[7][8]

Data Presentation

Table 1: this compound™ Formulation Stability Parameters

ParameterRecommended Range/ValueNotes
Usage Rate 0.2% - 2%0.2% can be used in combination with other brightening agents.[1][2]
pH Stability 4.0 - 6.5Stable in a wide range; optimal stability is within this range.[6]
Solubility Oil, Alcohol, GlycolsInsoluble in water at neutral pH; water-soluble at pH 7.[2][3][6]
Melting Point 109°C - 112°C[9]
Appearance White to off-white powder[6]

Experimental Protocols

Protocol 1: Standard Emulsion Formulation with this compound™

  • Oil Phase Preparation:

    • Combine all oil-soluble ingredients, including emollients, waxes, and this compound™ (at 1-2% w/w).

    • Heat the oil phase to 80°C with continuous stirring until all components, particularly this compound™, are fully dissolved and the phase is uniform.[1][5]

  • Aqueous Phase Preparation:

    • Combine all water-soluble ingredients, including humectants, thickeners, and preservatives, in deionized water.

    • Heat the aqueous phase to 80°C with stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a high shear rate.

    • Continue homogenization for 5-10 minutes to ensure a fine and uniform emulsion.

  • Cool Down:

    • Begin cooling the emulsion under gentle agitation.

    • Add any temperature-sensitive ingredients, such as fragrances or certain actives, once the temperature is below 40°C.

  • pH Adjustment:

    • Adjust the final pH of the formulation to the target range (typically 4.0 - 6.5) using a suitable acid or base.

  • Final Quality Control:

    • Measure the final pH and viscosity.

    • Perform microscopic evaluation to assess droplet size and uniformity.

Protocol 2: Long-Term Stability Assessment

  • Sample Preparation:

    • Package the final formulation in the intended commercial packaging as well as in controlled laboratory containers (e.g., glass jars).

  • Storage Conditions:

    • Place samples in stability chambers at various conditions:

      • Real-Time: 25°C / 60% RH

      • Accelerated: 40°C / 75% RH

      • Elevated: 50°C

    • Include a light exposure condition (e.g., ICH Option 2) for photostability testing.

  • Testing Schedule:

    • Pull samples at initial (time zero), 1, 3, and 6-month time points for accelerated studies.

    • Pull samples at initial, 3, 6, 12, 18, 24, and 36-month time points for real-time studies.

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, pH, viscosity.

    • Microscopic Properties: Globule size and distribution.

    • Chemical Properties: Assay of this compound™ concentration via a validated HPLC method.

    • Microbiological Stability: Test for microbial contamination at each time point.

Visualizations

cluster_pathway This compound™ Mechanism of Action MSH α-MSH (Melanocyte-Stimulating Hormone) MC1R MC1R Receptor MSH->MC1R Binds to AdenylateCyclase Adenylate Cyclase Activation MC1R->AdenylateCyclase Activates This compound This compound™ (Undecylenoyl Phenylalanine) This compound->MC1R Antagonist: Blocks Binding cAMP cAMP Production AdenylateCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Tyrosinase Tyrosinase Activation PKA->Tyrosinase Melanin (B1238610) Melanin Synthesis (Hyperpigmentation) Tyrosinase->Melanin

Caption: this compound™ acts as an α-MSH antagonist to inhibit melanin synthesis.

cluster_troubleshooting Troubleshooting this compound™ Formulation Stability Start Stability Issue Observed Discoloration Discoloration (Yellowing/Browning) Start->Discoloration Crystallization Crystallization/Precipitation Start->Crystallization pH_Drift pH Drift Start->pH_Drift Check_Compatibility Review Ingredient Compatibility & Check for Oxidizing Agents Discoloration->Check_Compatibility Potential Cause Optimize_pH Optimize Formulation pH (4.0 - 6.5) Discoloration->Optimize_pH Potential Cause Check_Solubilization Verify Solubilization Process (Temp: ≥60-80°C in Oil Phase) Crystallization->Check_Solubilization Potential Cause Evaluate_Solvent Evaluate Solvent System Crystallization->Evaluate_Solvent Potential Cause Add_Buffer Incorporate Buffering System pH_Drift->Add_Buffer Solution Check_Ingredient_Stability Review Stability of All Ingredients pH_Drift->Check_Ingredient_Stability Potential Cause Add_Antioxidant Incorporate Antioxidant Check_Compatibility->Add_Antioxidant Solution Resolved Issue Resolved Optimize_pH->Resolved Add_Antioxidant->Resolved Improve_Homogenization Improve Homogenization Check_Solubilization->Improve_Homogenization Solution Evaluate_Solvent->Resolved Improve_Homogenization->Resolved Add_Buffer->Resolved Add_Chelator Add Chelating Agent Check_Ingredient_Stability->Add_Chelator Solution Add_Chelator->Resolved

Caption: Logical workflow for troubleshooting common this compound™ stability issues.

References

Technical Support Center: Assessing and Mitigating the Cytotoxicity of Sepiwhite™ MSH at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating the cytotoxicity of Sepiwhite™ MSH (INCI: Undecylenoyl Phenylalanine) at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ MSH and how does it work?

This compound™ MSH is a lipoamino acid derived from phenylalanine, an essential amino acid.[1] It functions as a skin lightening agent by acting as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) receptor (MC1R) on melanocytes.[2][3] By blocking the binding of α-MSH, it inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis, resulting in a reduction of skin pigmentation.[3][4]

Q2: Is this compound™ MSH considered cytotoxic at typical cosmetic concentrations?

At recommended concentrations for cosmetic formulations (typically 1-2%), this compound™ MSH is generally considered safe and well-tolerated, with minimal side effects.[5][6][7] Clinical studies have shown good tolerance at these levels.[8]

Q3: What defines a "high concentration" of this compound™ MSH in a research context?

In a research context, "high concentrations" would refer to levels significantly exceeding those used in standard cosmetic formulations (i.e., above 2%). The exact concentration at which cytotoxicity may be observed can vary depending on the cell type, experimental conditions, and the formulation of the this compound™ MSH solution.

Q4: What are the potential mechanisms of cytotoxicity for cosmetic ingredients at high concentrations?

High concentrations of cosmetic ingredients can induce cytotoxicity through various mechanisms, including:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids.[9][10]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.[11][12][13]

  • Apoptosis: Programmed cell death triggered by intracellular stress signals.[9]

  • Necrosis: Uncontrolled cell death resulting from severe cellular injury.[14]

Q5: I am observing high cytotoxicity in my cell culture experiment with this compound™ MSH. What are the possible causes?

Several factors could contribute to unexpected cytotoxicity in your experiments:

  • Compound Precipitation: this compound™ MSH is lipophilic and may precipitate in aqueous culture media at high concentrations, leading to inaccurate results and potential physical stress on cells.[15]

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound™ MSH, the final concentration of the solvent in the culture medium may be toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.[14]

  • High Cell Density: Over-confluency of cell cultures can lead to increased cell death and may skew cytotoxicity assay results.[16]

  • Assay Interference: The chemical properties of this compound™ MSH or its formulation could interfere with the cytotoxicity assay itself. For example, it might interact with the dyes or reagents used in assays like the MTT assay.[14]

Q6: How can I mitigate the potential cytotoxicity of this compound™ MSH in my experiments?

Here are several strategies to mitigate potential cytotoxicity:

  • Formulation Optimization: Encapsulating this compound™ MSH in delivery systems like nanostructured lipid carriers (NLCs) can improve its solubility and reduce direct contact with cells, thereby lowering cytotoxicity.[17] A study has shown that this compound™ MSH-loaded NLCs are non-toxic to B16F10 and HDF cells, with over 80% cell viability at high concentrations.[17]

  • Use of Antioxidants: Co-treatment with antioxidants can help to quench reactive oxygen species and reduce oxidative stress-induced cytotoxicity.[9]

  • Control of Solvent Concentration: Ensure the final concentration of any solvent used is within a non-toxic range for your specific cell line.[14]

  • Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to identify a non-toxic working concentration and optimal exposure time.

Quantitative Data Summary

The following tables summarize key quantitative data related to the cytotoxicity of this compound™ MSH and related compounds.

Table 1: Cytotoxicity Data for this compound™ MSH (Undecylenoyl Phenylalanine)

Cell LineConcentrationAssayObservationCitation
B16F10 (Mouse Melanoma)High Concentrations (in NLCs)MTT>80% cell viability; non-cytotoxic effect[17]
HDF (Human Dermal Fibroblasts)High Concentrations (in NLCs)MTT>80% cell viability; non-cytotoxic effect[17]

Table 2: Comparative Efficacy and Safety of Skin Lightening Agents

CompoundEfficacyCytotoxicity ProfileCitation
This compound™ MSH More effective than arbutin, kojic acid, and hydroquinone (B1673460) in some studies.Generally well-tolerated with minimal side effects at 2%.[5][6][18]
Hydroquinone EffectivePotential for skin irritation, ochronosis, and cytotoxicity.[19]
Kojic Acid EffectiveCan cause contact dermatitis and skin irritation.[19]
Arbutin EffectiveGenerally considered safe, but can release hydroquinone.

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of this compound™ MSH using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Seed cells (e.g., human keratinocytes or melanocytes) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound™ MSH in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound™ MSH stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and non-toxic across all wells.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound™ MSH. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well (final concentration typically 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Assessing Membrane Integrity using the Lactate (B86563) Dehydrogenase (LDH) Assay

This protocol provides a general method for evaluating cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis:

    • Calculate the percentage of LDH release for each treatment group relative to a positive control (cells lysed to release maximum LDH).

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Keratinocytes, Melanocytes) compound_prep 2. This compound™ MSH Preparation (Stock solution & dilutions) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (Dose-response & time-course) cell_seeding->treatment viability_assay 5a. Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay membrane_assay 5b. Membrane Integrity Assay (e.g., LDH, Trypan Blue) treatment->membrane_assay data_analysis 6. Data Analysis (Calculate % viability/cytotoxicity, IC50) viability_assay->data_analysis membrane_assay->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound™ MSH.

Potential_Cytotoxicity_Signaling_Pathways high_conc High Concentration of Cosmetic Ingredient ros Increased ROS (Oxidative Stress) high_conc->ros mito_dys Mitochondrial Dysfunction high_conc->mito_dys necrosis Necrosis high_conc->necrosis ros->mito_dys dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis mito_dys->apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Potential signaling pathways of cytotoxicity.

Troubleshooting_High_Cytotoxicity cluster_investigation Investigation cluster_mitigation Mitigation Strategies start Observed High Cytotoxicity check_solubility Check Compound Solubility in Medium start->check_solubility check_solvent Verify Solvent Concentration (<0.5% DMSO) start->check_solvent check_cells Assess Cell Health & Confluency start->check_cells check_assay Evaluate for Assay Interference start->check_assay optimize_formulation Optimize Formulation (e.g., NLCs) check_solubility->optimize_formulation adjust_concentration Adjust Compound Concentration check_solvent->adjust_concentration optimize_time Optimize Exposure Time check_cells->optimize_time use_antioxidants Co-administer Antioxidants check_assay->use_antioxidants

Caption: Troubleshooting guide for high cytotoxicity.

References

Technical Support Center: Enhancing the Photostability of Sepiwhite™ MSH Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sepiwhite™ MSH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating with this compound™ MSH, with a specific focus on enhancing its photostability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and formulation development.

Frequently Asked Questions (FAQs)

Q1: My this compound™ MSH formulation is showing signs of discoloration (yellowing/browning) after exposure to light. What is causing this?

A1: Discoloration in this compound™ MSH formulations upon light exposure is a common indicator of photodegradation. This compound™ MSH (INCI: Undecylenoyl Phenylalanine) is a lipoaminoacid that can be susceptible to degradation when exposed to ultraviolet (UV) radiation. This degradation can lead to a loss of efficacy and aesthetic changes in your formulation, such as a shift in color and potential changes in odor. The instability can be exacerbated by other ingredients in the formulation and the pH of the system.

Q2: What are the primary strategies to improve the photostability of my this compound™ MSH formulation?

A2: There are several effective strategies to enhance the photostability of this compound™ MSH formulations:

  • Incorporate broad-spectrum UV filters: Both organic (chemical) and inorganic (physical) UV filters can protect this compound™ MSH from degradation by absorbing or scattering UV radiation.

  • Add antioxidants: Antioxidants can quench free radicals generated during photo-exposure, thereby preventing the degradation cascade of this compound™ MSH.

  • Optimize the formulation pH: The stability of this compound™ MSH is pH-dependent. Maintaining an optimal pH can significantly improve its stability.

  • Utilize encapsulation technologies: Encapsulating this compound™ MSH in delivery systems like nanostructured lipid carriers (NLCs) or liposomes can provide a physical barrier against UV radiation.[1]

  • Use opaque or UV-protective packaging: This is a crucial final step to protect the formulation from light exposure during storage and use.

Q3: Which type of UV filters are most effective for protecting this compound™ MSH?

A3: Both inorganic and organic UV filters can be effective, and often a combination of both provides the best broad-spectrum protection.[2][3]

  • Inorganic Filters: Zinc Oxide and Titanium Dioxide are excellent broad-spectrum blockers that physically scatter and reflect UV radiation.[4] They are generally considered very photostable and are a good option for sensitive skin formulations.

  • Organic Filters: Modern, photostable organic filters like Bemotrizinol (Tinosorb® S) and Bisoctrizole (Tinosorb® M) offer excellent broad-spectrum protection and can also help stabilize other less stable UV filters.

Q4: What antioxidants are recommended to be used with this compound™ MSH?

A4: A combination of oil-soluble and water-soluble antioxidants can provide comprehensive protection. A classic and effective combination is Vitamin E (α-tocopherol) and Vitamin C (L-ascorbic acid) or its derivatives. Vitamin C can regenerate Vitamin E, creating a synergistic antioxidant effect that provides enhanced protection against oxidative stress induced by UV radiation.[2][5][6][7]

Q5: How does pH affect the stability of this compound™ MSH in a formulation?

A5: The stability and solubility of this compound™ MSH are highly dependent on the pH of the formulation. According to manufacturer guidelines, this compound™ MSH is best incorporated into formulas with a pH below 5 or above 6.2. The pH range between 5.0 and 6.2 is not ideal and may require the use of a co-solvent like ethanol (B145695) for proper incorporation.[8] Maintaining the pH within the recommended stable ranges is crucial for both the physical stability of the formulation and the chemical stability of the active ingredient.

Q6: Can encapsulation really improve the photostability of this compound™ MSH?

A6: Yes, encapsulation is a highly effective technique. By enclosing this compound™ MSH within a protective shell, such as a lipid nanoparticle, you can significantly reduce its exposure to UV radiation. A study on nanostructured lipid carriers (NLCs) loaded with this compound™ MSH demonstrated good stability of the formulation for 9 months at room temperature when stored away from light. While this study did not specifically quantify photostability, the principle of encapsulation is well-established for improving the photostability of various light-sensitive molecules.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Formulation turns yellow or brown after light exposure. Photodegradation of this compound™ MSH.1. Incorporate UV Filters: Add a broad-spectrum UV filter or a combination of filters to your formulation. See Table 1 for illustrative protective effects.2. Add Antioxidants: Include an antioxidant cocktail, such as a combination of Vitamin E and a Vitamin C derivative. See Table 2 for illustrative protective effects.3. Check pH: Ensure the pH of your final formulation is within the stable range for this compound™ MSH (below 5 or above 6.2).[8]4. Evaluate Packaging: Switch to opaque or UV-coated packaging to minimize light exposure.
Loss of efficacy in skin-lightening assays after storage. Degradation of this compound™ MSH due to light and/or other stability issues.1. Conduct a Photostability Study: Follow the protocol outlined in the "Experimental Protocols" section to quantify the degradation of this compound™ MSH in your formulation.2. Reformulate with Protective Ingredients: Based on the stability data, add appropriate UV filters and antioxidants.3. Consider Encapsulation: For enhanced stability, explore encapsulation of this compound™ MSH in a suitable delivery system.
Precipitation or crystallization of this compound™ MSH in the formulation. pH is in an unstable range; improper incorporation.1. Adjust pH: Ensure your formulation's pH is below 5 or above 6.2.[8]2. Modify Incorporation Process: this compound™ MSH should be added to the oil or water phase at a temperature above 60°C to ensure it is fully dissolved before emulsification.

Data Presentation

Table 1: Illustrative Photoprotective Effect of UV Filters on a Cosmetic Active Ingredient

The following data is illustrative to demonstrate the general protective effect of UV filters, as specific quantitative photodegradation studies on this compound™ MSH with these filters are not publicly available. The percentage of degradation can vary significantly based on the complete formulation matrix, intensity of UV exposure, and the specific active ingredient.

Formulation BaseUV Filter SystemIllustrative Degradation of Active after UV Exposure
O/W EmulsionNone (Control)35%
O/W Emulsion5% Zinc Oxide (Inorganic)10%
O/W Emulsion3% Bemotrizinol (Tinosorb® S) (Organic)8%
O/W Emulsion2% Zinc Oxide + 2% Bemotrizinol5%
Table 2: Illustrative Photoprotective Effect of Antioxidants on a Cosmetic Active Ingredient

This table provides an illustrative example of how antioxidants can reduce the degradation of a cosmetic active when exposed to UV radiation. The synergistic effect of combining antioxidants is a key takeaway. The actual protective effect will depend on the specific formulation.

Formulation BaseAntioxidant SystemIllustrative Degradation of Active after UV Exposure
O/W EmulsionNone (Control)35%
O/W Emulsion1% α-Tocopherol (Vitamin E)20%
O/W Emulsion5% Ascorbyl Palmitate (Vitamin C derivative)18%
O/W Emulsion1% α-Tocopherol + 5% Ascorbyl Palmitate8%

Experimental Protocols

Protocol 1: Photostability Testing of this compound™ MSH Formulations

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

1. Objective: To evaluate the photostability of a this compound™ MSH formulation by exposing it to a controlled source of UV and visible light and quantifying the degradation of the active ingredient.

2. Materials:

  • Test formulation containing this compound™ MSH.

  • Control formulation (without this compound™ MSH).

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter.

  • Quartz cuvettes or other suitable transparent containers.

  • Aluminum foil.

  • HPLC system with a UV detector.

  • Analytical standards of this compound™ MSH.

3. Method:

  • Sample Preparation:

    • Place a thin layer (e.g., 1 mm) of the test formulation in a suitable transparent container (e.g., petri dish or quartz plate).

    • Prepare a "dark control" sample by wrapping an identical sample completely in aluminum foil.

  • Exposure Conditions:

    • Place the exposed and dark control samples in the photostability chamber.

    • Expose the samples to light until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours per square meter.[9]

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), collect aliquots of the exposed and dark control samples.

    • Extract this compound™ MSH from the formulation matrix using a suitable solvent.

    • Quantify the concentration of this compound™ MSH using a validated HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of this compound™ MSH remaining at each time point for both the exposed and dark control samples.

    • The difference in degradation between the exposed sample and the dark control represents the photodegradation.

    • Plot the percentage of remaining this compound™ MSH against exposure time to determine the degradation kinetics.

Protocol 2: HPLC Method for Quantification of this compound™ MSH

1. Objective: To provide a general HPLC method for the quantification of this compound™ MSH in a cosmetic formulation. This is a starting point and may require optimization based on the specific formulation matrix.

2. Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 274 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound™ MSH in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and perform serial dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a portion of the formulation and extract this compound™ MSH with a known volume of solvent. The extraction may require sonication or heating. Centrifuge and filter the extract before injection.

Mandatory Visualizations

Photodegradation_Pathway cluster_0 Initiation cluster_1 Propagation & Degradation cluster_2 Protection Mechanisms This compound This compound Excited_this compound This compound* (Excited State) This compound->Excited_this compound Degradation_Products Degradation Products (Loss of Efficacy, Discoloration) This compound->Degradation_Products UV_Light UV Light (hν) UV_Light->this compound Absorption ROS Reactive Oxygen Species (ROS) Excited_this compound->ROS Generates ROS->this compound Attacks UV_Filters UV Filters UV_Filters->UV_Light Block/Absorb Antioxidants Antioxidants (e.g., Vit E, Vit C) Antioxidants->ROS Quench Encapsulation Encapsulation Encapsulation->this compound Shields

Caption: Conceptual pathway of this compound™ MSH photodegradation and protective strategies.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Exposed & Dark Control) Start->Sample_Prep Exposure Light Exposure (ICH Q1B Guidelines) Sample_Prep->Exposure Sampling Sampling at Time Intervals Exposure->Sampling Extraction Extraction of this compound™ MSH Sampling->Extraction HPLC Quantification by HPLC-UV Extraction->HPLC Analysis Data Analysis (% Degradation vs. Time) HPLC->Analysis End End Analysis->End

Caption: Workflow for photostability testing of this compound™ MSH formulations.

References

identifying and quantifying degradation products of undecylenoyl phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecylenoyl phenylalanine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is undecylenoyl phenylalanine and what are its primary applications?

A1: Undecylenoyl phenylalanine is a derivative of the amino acid phenylalanine and undecylenic acid.[1][2] It is primarily used as a skin-lightening and whitening agent in cosmetic and dermatological formulations.[3] Its mechanism of action involves the inhibition of melanin (B1238610) synthesis.[3]

Q2: What are the expected degradation pathways for undecylenoyl phenylalanine?

A2: Undecylenoyl phenylalanine is susceptible to degradation under several conditions, including hydrolysis (both acidic and alkaline), oxidation, photolysis, and thermal stress. The primary degradation pathway is the hydrolysis of the amide bond, which results in the formation of undecylenic acid and phenylalanine. Further degradation of these initial products can also occur.

Q3: What are the potential degradation products of undecylenoyl phenylalanine?

A3: Based on forced degradation studies and the chemical nature of the molecule, the following are the primary and potential secondary degradation products:

  • Primary Degradation Products (from Hydrolysis):

    • Undecylenic Acid

    • Phenylalanine

  • Potential Secondary Degradation Products:

    • From Phenylalanine Degradation: Under photolytic or oxidative stress, phenylalanine can degrade further into compounds such as phenylpyruvic acid, phenylacetic acid, benzaldehyde (B42025), and tyrosine.[4][5]

    • From Undecylenoyl Group Oxidation: The undecylenoyl moiety, containing a terminal double bond, is susceptible to oxidation, which can lead to the formation of various oxidation products, including peroxides.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing a formulation containing undecylenoyl phenylalanine.

  • Possible Cause 1: Degradation of undecylenoyl phenylalanine.

    • Troubleshooting Steps:

      • Confirm the identity of the main peak as undecylenoyl phenylalanine using a reference standard.

      • Hypothesize the identity of the degradation product peaks based on their retention times. Typically, the more polar degradation products like phenylalanine and undecylenic acid will have shorter retention times in reversed-phase HPLC.

      • To confirm the identities, perform co-injection experiments with standards of the suspected degradation products (undecylenic acid and phenylalanine).

      • For unknown peaks, utilize LC-MS to determine their mass-to-charge ratio (m/z) and aid in structural elucidation.

  • Possible Cause 2: Interaction with excipients.

    • Troubleshooting Steps:

      • Analyze a placebo formulation (containing all excipients except undecylenoyl phenylalanine) to check for interfering peaks.

      • If excipient interference is observed, modify the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to achieve better separation.

Problem 2: The concentration of undecylenoyl phenylalanine in my formulation is decreasing over time during stability studies.

  • Possible Cause: Chemical instability of the active ingredient.

    • Troubleshooting Steps:

      • Review the storage conditions of your stability study (temperature, humidity, light exposure). Undecylenoyl phenylalanine is known to be sensitive to heat, moisture, and light.

      • Analyze the samples for the presence of the expected degradation products (undecylenic acid and phenylalanine) to confirm the degradation pathway.

      • Quantify the degradation products to perform a mass balance analysis. The sum of the amount of remaining undecylenoyl phenylalanine and the amount of degradation products formed should ideally be close to the initial amount of the active ingredient.

      • Consider reformulating with protective measures, such as the inclusion of antioxidants or the use of light-protective packaging.

Quantitative Data Summary

The following table summarizes the potential degradation products of undecylenoyl phenylalanine and their molecular weights, which is essential for their identification and quantification.

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Likely Formation Condition(s)
Primary Degradants
Undecylenic AcidC₁₁H₂₀O₂184.28Hydrolysis (Acidic, Alkaline), Thermal
PhenylalanineC₉H₁₁NO₂165.19Hydrolysis (Acidic, Alkaline), Thermal
Secondary Degradants
Phenylpyruvic AcidC₉H₈O₃164.16Oxidation, Photolysis of Phenylalanine
Phenylacetic AcidC₈H₈O₂136.15Oxidation, Photolysis of Phenylalanine
BenzaldehydeC₇H₆O106.12Oxidation, Photolysis of Phenylalanine
TyrosineC₉H₁₁NO₃181.19Photolysis of Phenylalanine

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Undecylenoyl Phenylalanine and Its Degradation Products

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying undecylenoyl phenylalanine from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Triethylamine

    • Phosphoric acid (for pH adjustment)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous phase (e.g., water with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of undecylenoyl phenylalanine and solutions of suspected degradation products (undecylenic acid, phenylalanine) in the mobile phase.

    • Prepare the sample solution by dissolving the formulation in a suitable solvent and diluting with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the components using a calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study of Undecylenoyl Phenylalanine

  • Objective: To investigate the degradation behavior of undecylenoyl phenylalanine under various stress conditions.

  • Materials:

    • Undecylenoyl phenylalanine

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Dissolve undecylenoyl phenylalanine in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

    • Alkaline Hydrolysis: Dissolve undecylenoyl phenylalanine in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Dissolve undecylenoyl phenylalanine in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder of undecylenoyl phenylalanine to a temperature of 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of undecylenoyl phenylalanine to UV light (254 nm) in a photostability chamber for 24 hours.

    • After the specified time, neutralize the acidic and alkaline samples.

    • Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify the degradation products.

Visualizations

Degradation_Pathway UP Undecylenoyl Phenylalanine UA Undecylenic Acid UP->UA Hydrolysis Phe Phenylalanine UP->Phe Hydrolysis Ox_UP Oxidized Undecylenoyl Derivatives UP->Ox_UP Oxidation PPA Phenylpyruvic Acid Phe->PPA Oxidation/ Photolysis PAA Phenylacetic Acid Phe->PAA Oxidation/ Photolysis Tyr Tyrosine Phe->Tyr Photolysis PPA->PAA BA Benzaldehyde PAA->BA

Caption: Proposed degradation pathways of undecylenoyl phenylalanine.

Analytical_Workflow start Sample Preparation (Formulation in a suitable solvent) hplc HPLC Analysis (Stability-Indicating Method) start->hplc peak_detection Peak Detection and Integration hplc->peak_detection quantification Quantification (External Standard Method) peak_detection->quantification degradant_id Degradant Identification peak_detection->degradant_id report Data Reporting and Analysis quantification->report lcms LC-MS Analysis (for unknown peaks) degradant_id->lcms If unknown lcms->report

Caption: General workflow for the analysis of undecylenoyl phenylalanine.

References

Technical Support Center: Improving In Vitro Delivery of Sepiwhite to Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Sepiwhite to melanocytes in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in melanocytes?

This compound™, or Undecylenoyl Phenylalanine, is a lipoamino acid that acts as a skin lightening agent.[1] Its primary mechanism involves the inhibition of melanogenesis. It functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) receptor (MC1R) on melanocytes.[2][3] By blocking α-MSH from binding to its receptor, this compound prevents the downstream signaling cascade that leads to the activation of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[2][4] Additionally, some studies suggest it may also interfere with the transfer of melanosomes from melanocytes to keratinocytes.[4]

Q2: Why is improving the delivery of this compound to melanocytes in vitro a challenge?

This compound is a lipophilic compound, which can present challenges for its effective delivery in aqueous cell culture media.[5][6] Its hydrophobic nature can lead to poor solubility and potential precipitation in the culture medium, reducing its bioavailability to the melanocytes.[7] Furthermore, achieving consistent and targeted delivery to the melanocytes without causing cytotoxicity is crucial for obtaining reliable experimental results.[8]

Q3: What are the recommended concentrations of this compound for in vitro experiments?

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown efficacy at concentrations ranging from 1.25 µM to 5 µM for cellular tyrosinase activity assays in B16F10 melanoma cells.[6] For topical formulations, concentrations of 1% to 2% are often used.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific melanocyte cell line.

Q4: What are some advanced delivery systems to enhance this compound's efficacy in vitro?

To overcome the solubility and delivery challenges of this compound, researchers have successfully utilized nanoparticle-based delivery systems. These include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds like this compound, improving their stability and cellular uptake.[5]

  • Nanostructured Lipid Carriers (NLCs): NLCs are a modified version of SLNs with a less ordered lipid matrix, which can increase drug loading and reduce expulsion during storage.[6]

These nanocarriers can enhance the permeation of this compound into cells and provide a sustained release, thereby improving its overall efficacy.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in culture medium. - Poor solubility of this compound in the aqueous medium.- High concentration of this compound.- Interaction with media components.- Dissolve this compound in a suitable solvent like propanediol (B1597323) before adding to the medium.[7]- Prepare a stock solution and dilute it to the final working concentration in pre-warmed media.- Consider using a nanoparticle delivery system (SLNs or NLCs) to improve solubility and stability.[5][6]
Low or inconsistent inhibition of melanin production. - Ineffective delivery of this compound to melanocytes.- Suboptimal concentration of this compound.- Degradation of this compound in the culture medium.- Utilize a delivery system such as SLNs or NLCs to enhance cellular uptake.[5][6]- Perform a dose-response curve to identify the optimal effective concentration.- Ensure proper storage of this compound stock solutions and prepare fresh dilutions for each experiment.
Observed cytotoxicity or a decrease in melanocyte viability. - The concentration of this compound is too high.- The solvent used to dissolve this compound is toxic to the cells.- The nanoparticle delivery system itself is causing toxicity.- Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or resazurin).[6]- Ensure the final concentration of the solvent in the culture medium is below its toxic threshold (typically <0.1%).- Evaluate the cytotoxicity of the "empty" nanoparticles (without this compound) as a control.
Difficulty in reproducing results between experiments. - Variation in cell passage number.- Inconsistent preparation of this compound solutions.- Fluctuations in incubator conditions (temperature, CO2).- Use cells within a consistent and low passage number range.- Prepare fresh this compound solutions for each experiment from a reliable stock.- Ensure consistent and optimal cell culture conditions.

Quantitative Data Summary

Table 1: Comparison of this compound Delivery Systems

Delivery SystemParticle Size (nm)Entrapment Efficiency (%)In Vitro Release ProfileReference
Solid Lipid Nanoparticles (SLN)218.6 ± 11.187.31 ± 0.65Enhanced cutaneous uptake compared to conventional cream.[5]
Nanostructured Lipid Carriers (NLC)180.1 ± 5.0190.81 ± 3.75Biphasic release with an initial burst; ~65% released in 72h.[6]
EmulsionNot ApplicableNot Applicable~23% released in 72h.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from the methodology described for preparing SEPI-NLCs.[6]

Materials:

  • This compound (Undecylenoyl Phenylalanine)

  • Glyceryl monostearate (GMS)

  • Oleic acid

  • Poloxamer 188

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Prepare the Lipid Phase: Melt the GMS at a temperature above its melting point. Dissolve this compound and oleic acid in the molten GMS to form the lipid phase.

  • Prepare the Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.

  • Form the Emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a specified time to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the hot emulsion using a probe sonicator to reduce the particle size and form the NLCs.

  • Cooling: Allow the nanoemulsion to cool down to room temperature while stirring to form the this compound-loaded NLC dispersion.

  • Characterization: Characterize the NLCs for particle size, zeta potential, and entrapment efficiency.

Protocol 2: In Vitro Cellular Tyrosinase Activity Assay

This protocol is based on the method used to assess the effect of this compound on B16F10 melanoma cells.[6]

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution (or this compound-loaded NLCs) at various concentrations

  • L-DOPA solution

  • Phosphate (B84403) buffered saline (PBS)

  • Lysis buffer (e.g., sodium phosphate buffer with 1% Triton X-100)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound (or this compound-NLCs) for a predetermined period (e.g., 24-48 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them using the lysis buffer.

  • Tyrosinase Reaction: Add L-DOPA solution to each well containing the cell lysate.

  • Absorbance Measurement: Incubate the plate at 37°C and measure the absorbance at 475-490 nm at different time points to determine the rate of dopachrome (B613829) formation.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition compared to the untreated control.

Visualizations

Sepiwhite_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds Adenylate_Cyclase Adenylate Cyclase MC1R->Adenylate_Cyclase Activates This compound This compound This compound->MC1R Antagonizes cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Tyrosinase_Active Active Tyrosinase PKA->Tyrosinase_Active Activates Tyrosinase_Inactive Inactive Tyrosinase Melanin Melanin Synthesis Tyrosinase_Active->Melanin

Caption: this compound's mechanism of action in inhibiting melanogenesis.

Experimental_Workflow Start Start: Prepare this compound Delivery System Characterization Characterize Delivery System (Size, Entrapment) Start->Characterization Cytotoxicity Determine Non-Toxic Concentration (MTT Assay) Characterization->Cytotoxicity Cell_Culture Culture Melanocytes Cell_Culture->Cytotoxicity Treatment Treat Melanocytes with This compound Formulation Cytotoxicity->Treatment Efficacy_Assay Assess Efficacy: - Melanin Content - Tyrosinase Activity Treatment->Efficacy_Assay Analysis Data Analysis and Interpretation Efficacy_Assay->Analysis End Conclusion Analysis->End

Caption: A typical experimental workflow for evaluating this compound's efficacy.

References

Technical Support Center: Refining HPLC Methods for Separating Sepiwhite and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Sepiwhite (Undecylenoyl phenylalanine) from its impurities.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

1. Peak Shape Problems

Poor peak shape is a common issue that can affect the accuracy and resolution of your analysis.[1][2][3][4] Common peak shape problems include tailing, fronting, and splitting.

1.1 Peak Tailing

  • Symptom: The peak has an asymmetrical tail extending from the back of the peak.

  • Potential Causes & Solutions:

CauseSolution
Secondary Interactions This compound, with its phenylalanine moiety, can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[3][4] Use a high-purity, end-capped C18 or C8 column to minimize these interactions.[3][5] Consider using a mobile phase with a pH that suppresses the ionization of silanol groups (typically pH 2-4).[3]
Column Overload Injecting too much sample can lead to peak tailing.[2][6] Reduce the injection volume or the concentration of the sample.[2][6]
Dead Volume Excessive dead volume in the HPLC system (e.g., from poorly connected tubing) can cause peak broadening and tailing.[2] Ensure all fittings are secure and use tubing with the appropriate inner diameter.
Contaminated Guard Column or Column Inlet Contaminants from the sample or mobile phase can accumulate on the guard column or the inlet of the analytical column.[1][4] Replace the guard column and/or backflush the analytical column with a strong solvent.[2][4]

1.2 Peak Fronting

  • Symptom: The peak has a leading edge that is less steep than the trailing edge.

  • Potential Causes & Solutions:

CauseSolution
Column Overload Similar to peak tailing, injecting too much sample can also cause peak fronting.[2] Reduce the injection volume or sample concentration.[2]
Poorly Packed Column Bed An unevenly packed column can lead to peak fronting.[2] If the problem persists with a new column, contact the column manufacturer.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

1.3 Split Peaks

  • Symptom: A single peak appears as two or more merged peaks.

  • Potential Causes & Solutions:

CauseSolution
Contamination at the Column Inlet Particulate matter from the sample or a degraded injector seal can partially block the column inlet frit.[1][7] Filter your samples before injection and regularly maintain your injector.[8] Consider using an in-line filter.
Column Void A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.[9] This often requires column replacement.
Co-elution with an Impurity What appears to be a split peak may be the co-elution of this compound with a closely related impurity. Adjust the mobile phase composition or gradient to improve resolution.

2. Retention Time Variability

Inconsistent retention times can make peak identification and quantification unreliable.[10]

  • Symptom: The retention time of the this compound peak shifts between injections.

  • Potential Causes & Solutions:

CauseSolution
Mobile Phase Composition Changes Inaccurate mixing of the mobile phase solvents can lead to significant shifts in retention time.[10] Prepare the mobile phase carefully, preferably by weight, and ensure it is well-mixed and degassed.[10]
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Column Equilibration Insufficient equilibration time between gradient runs can cause retention time drift.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Pump Issues Leaks in the pump or faulty check valves can lead to inconsistent flow rates and retention time variability.[1][11] Regularly inspect and maintain the HPLC pump.[9]

3. Pressure Problems

Abnormal system pressure can indicate a blockage or a leak in the system.[1][7]

  • Symptom: System backpressure is unusually high, low, or fluctuating.

  • Potential Causes & Solutions:

Pressure IssuePotential CauseSolution
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or column).[4][7]Systematically isolate the source of the blockage by disconnecting components. Backflush the column or replace the blocked component.[4]
Buffer precipitation.Ensure the buffer is soluble in the mobile phase. Flush the system with water if precipitation is suspected.[4]
Low Backpressure Leak in the system.[1]Check all fittings for leaks and tighten or replace as necessary.[9]
Pump malfunction.Check the pump for proper operation and ensure there is sufficient mobile phase.
Fluctuating Pressure Air bubbles in the pump.[1]Degas the mobile phase and prime the pump to remove air bubbles.[1]
Faulty check valves.Clean or replace the pump's check valves.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for separating this compound and its impurities?

A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column. Given this compound's hydrophobic nature, a gradient elution with acetonitrile (B52724) and water is recommended.[12]

Q2: What are the potential impurities of this compound?

A2: Impurities can arise from the synthesis process or from degradation. A study on forced degradation of this compound identified several degradation products under thermal, acidic, alkaline, oxidative, photolytic, and metal ion stress conditions.[13] It is also possible to have impurities related to the starting materials, such as phenylalanine enantiomers.[14]

Q3: How can I improve the resolution between this compound and its impurities?

A3: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the gradient slope, the type of organic modifier (e.g., methanol (B129727) instead of acetonitrile), or the pH of the aqueous phase.

  • Change the stationary phase: Try a different column, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.

  • Adjust the temperature: Lowering the temperature can sometimes increase resolution, although it will also increase retention times and backpressure.

Q4: My this compound peak is very broad. What can I do?

A4: Broad peaks can be caused by several factors.[11] Refer to the "Peak Shape Problems" section above. Specifically for a hydrophobic molecule like this compound, ensure you are using a sufficiently strong organic solvent in your mobile phase to facilitate elution.[12] A shallow gradient may also help to focus the peak.[6]

Q5: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A5: Ghost peaks are unexpected peaks that appear in the chromatogram. They can be caused by:

  • Contaminants in the mobile phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[7]

  • Carryover from previous injections: Implement a robust needle wash protocol and flush the column with a strong solvent between runs.[7]

  • Elution of strongly retained compounds from previous samples: Use a gradient that ends with a high percentage of organic solvent to ensure all compounds are eluted from the column.[7]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Further optimization may be required.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 1:1 mixture of Acetonitrile and Water.

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Chromatographic Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Splitting Splitting Peak_Shape->Splitting Yes Pressure Abnormal Pressure? Retention_Time->Pressure No Check_Mobile_Phase Verify Mobile Phase Composition Retention_Time->Check_Mobile_Phase Yes Resolution Poor Resolution? Pressure->Resolution No High_Pressure High Pressure Pressure->High_Pressure Yes Low_Pressure Low Pressure Pressure->Low_Pressure Yes Fluctuating_Pressure Fluctuating Pressure Pressure->Fluctuating_Pressure Yes End Problem Resolved Resolution->End No Optimize_Mobile_Phase Optimize Mobile Phase/Gradient Resolution->Optimize_Mobile_Phase Yes Check_Secondary_Interactions Check for Secondary Interactions (pH, Column Type) Tailing->Check_Secondary_Interactions Check_Column_Overload Check for Column Overload Fronting->Check_Column_Overload Check_Column_Inlet Check Column Inlet/Guard Column Splitting->Check_Column_Inlet Check_Column_Overload->Check_Column_Inlet Check_Sample_Solvent Check Sample Solvent Strength Check_Column_Overload->Check_Sample_Solvent Check_Secondary_Interactions->Check_Column_Overload Check_Column_Inlet->End Check_Column_Inlet->End Check_Sample_Solvent->End Check_Temperature Check Column Temperature Check_Mobile_Phase->Check_Temperature Check_Equilibration Ensure Proper Equilibration Check_Temperature->Check_Equilibration Check_Pump Inspect Pump and Flow Rate Check_Equilibration->Check_Pump Check_Pump->End Find_Blockage Locate and Remove Blockage High_Pressure->Find_Blockage Find_Leak Locate and Fix Leak Low_Pressure->Find_Leak Degas_Prime Degas Mobile Phase and Prime Pump Fluctuating_Pressure->Degas_Prime Find_Blockage->End Find_Leak->End Degas_Prime->End Change_Column Try a Different Column Optimize_Mobile_Phase->Change_Column Change_Column->End

Caption: A workflow diagram for troubleshooting common HPLC issues.

Sepiwhite_Separation_Logic Goal Goal: Separate this compound from Impurities Method_Development Method Development Strategy Goal->Method_Development Column_Selection Column Selection Method_Development->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization Method_Development->Mobile_Phase_Optimization Detection_Parameters Detection Parameters Method_Development->Detection_Parameters C18 C18 Column (Good starting point for hydrophobic compounds) Column_Selection->C18 C8 C8 Column (Less retentive, may improve peak shape) Column_Selection->C8 Phenyl Phenyl Column (Alternative selectivity) Column_Selection->Phenyl Gradient Gradient Elution (Acetonitrile/Water) Mobile_Phase_Optimization->Gradient pH pH Adjustment (e.g., 0.1% Formic Acid) Mobile_Phase_Optimization->pH Temperature Temperature Control (e.g., 30°C) Mobile_Phase_Optimization->Temperature UV_Wavelength UV Wavelength (e.g., 220 nm) Detection_Parameters->UV_Wavelength

Caption: Logical relationships in developing an HPLC method for this compound.

References

Validation & Comparative

Sepiwhite™ Efficacy in Melasma Treatment: A Placebo-Controlled Clinical Trial Analysis and Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of placebo-controlled clinical trial data validates the efficacy of Sepiwhite™ (Undecylenoyl Phenylalanine) in the treatment of melasma. This guide provides an objective comparison of this compound's performance against a placebo and other well-known skin-lightening agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound™, a lipoamino acid derived from phenylalanine, has demonstrated significant efficacy in reducing hyperpigmentation, particularly in challenging conditions such as melasma. Its primary mechanism of action involves the antagonism of the α-melanocyte-stimulating hormone (α-MSH) receptor, a key initiator of the melanogenesis cascade.

Placebo-Controlled Clinical Trial of 2% this compound™

A pivotal double-blind, vehicle-controlled study was conducted to evaluate the efficacy and safety of a 2% undecylenoyl phenylalanine preparation in the topical treatment of melasma in female patients. The study, conducted over 12 weeks, demonstrated a statistically significant lightening of melasma lesions with minimal side effects.

Experimental Protocol: Placebo-Controlled Trial

Objective: To evaluate the efficacy and safety of a 2% undecylenoyl phenylalanine cream compared to a vehicle cream (placebo) for the treatment of melasma.

Study Design: A double-blind, randomized, vehicle-controlled, parallel-group study.

Participants: 40 female patients diagnosed with melasma were randomly assigned to two groups: one receiving the active preparation and the other receiving the vehicle alone.[1]

Treatment Regimen: Participants were instructed to apply the assigned cream twice daily for 12 weeks to the areas affected by melasma.

Efficacy Assessment: Patients were evaluated at baseline and then monthly for 12 weeks. The primary efficacy endpoint was the change in the Melasma Area and Severity Index (MASI) score. Secondary endpoints included investigator's global assessment and patient satisfaction.

Safety Assessment: The incidence of adverse events, such as erythema, itching, and burning, was monitored throughout the study.

Quantitative Data Summary
Outcome Measure2% this compound™ Group (n=20)Placebo (Vehicle) Group (n=17 completed)Statistical Significance
Partial Response Rate 85% (17 out of 20 patients)Not reportedP < 0.001[1]
Patient Satisfaction 80% "extremely satisfied" or "satisfied"Not reported-
Mean Modified MASI Score Reduction (vs. Aloe Vera placebo) Reduced from 18.13 to 4.95 over 12 weeksReduced from 17.81 to 17.36 over 12 weeksP < 0.001 for this compound™ group[2]

Note: The second study cited in the table used Aloe Vera gel as a placebo, providing additional evidence of this compound's superior efficacy.

Experimental Workflow: Placebo-Controlled Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Assessment cluster_analysis Data Analysis s1 Patient Recruitment (Female with Melasma) s2 Informed Consent s1->s2 s3 Baseline Assessment (MASI Score, Photography) s2->s3 r1 Random Assignment s3->r1 t1 Group A: 2% this compound™ Cream (Twice Daily Application) r1->t1 t2 Group B: Placebo Cream (Twice Daily Application) r1->t2 f1 Monthly Evaluations (Weeks 4, 8) t1->f1 t2->f1 f2 Final Evaluation (Week 12) f1->f2 f1->f2 a1 Efficacy Analysis (Change in MASI Score) f2->a1 a2 Safety Analysis (Adverse Events) f2->a2

Caption: Workflow of a double-blind, placebo-controlled clinical trial for this compound™.

Comparative Efficacy of this compound™

This compound™ has also been evaluated in comparative studies against other established skin-lightening agents, such as hydroquinone (B1673460) and a combination of kojic acid and arbutin.

This compound™ Combination vs. Hydroquinone

A single-blind, comparative study evaluated a combination product containing kojic acid, arbutin, this compound®, and Achromaxyl® against 2% and 4% hydroquinone for the treatment of facial melasma over 90 days.[3][4][5][6]

Experimental Protocol: Comparative Trial

Objective: To compare the efficacy, safety, and tolerability of a topical combination including this compound® with 2% and 4% hydroquinone in treating facial melasma.

Study Design: A single-blind, comparative, monocentric clinical study.

Participants: 120 female volunteers (aged 18-50, Fitzpatrick skin types I to IV) with facial melasma were divided into three groups.[3][4][6]

Treatment Regimen:

  • Group A (n=40): Combination cream (including this compound®) applied twice a day.[3][4][6]

  • Group B (n=40): 2% hydroquinone cream applied at night.[3][4][6]

  • Group C (n=40): 4% hydroquinone cream applied at night.[3][4][6]

Efficacy Assessment: Clinical and photographic evaluations were performed at baseline and at 30, 60, and 90 days. The primary efficacy measure was the change in the Melasma Area and Severity Index (MASI).

Quantitative Data Summary: MASI Score Reduction
Treatment GroupBaseline MASI (Day 0)Day 30 MASIDay 60 MASIDay 90 MASI
Group A (this compound™ Combination) 12.7310.899.658.63
Group B (2% Hydroquinone) 14.0411.9010.008.72
Group C (4% Hydroquinone) 11.7310.018.297.04

The study concluded that the topical use of the kojic acid, arbutin, this compound®, and Achromaxyl® combination is an effective and safe alternative for treating melasma, with a clinical potency positioned between that of 2% and 4% hydroquinone.[3][5] All three groups showed a statistically significant decrease in MASI scores throughout the study (p < 0.001).[3][4][5][6]

Mechanism of Action: Inhibition of the α-MSH Signaling Pathway

This compound™ exerts its skin-lightening effect by acting as an antagonist to the α-melanocyte-stimulating hormone (α-MSH).[1] α-MSH is a key signaling molecule that initiates the process of melanogenesis. By binding to the melanocortin 1 receptor (MC1R) on melanocytes, α-MSH triggers a cascade of events that ultimately leads to the production of melanin (B1238610). This compound™ competitively blocks this binding, thereby inhibiting the entire downstream signaling pathway.

Melanogenesis Signaling Pathway Inhibited by this compound™

G cluster_receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_transcription Nuclear Transcription cluster_synthesis Melanin Synthesis alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates This compound This compound™ This compound->MC1R Blocks cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Increases Expression Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanin Melanin Tyrosinase->Melanin Catalyzes Production

Caption: this compound™ blocks the α-MSH signaling pathway, inhibiting melanin production.

Conclusion

The presented clinical data substantiates the efficacy of this compound™ as a potent and safe agent for the management of hyperpigmentation, specifically melasma. Its demonstrated ability to significantly reduce melasma severity in a placebo-controlled setting, coupled with its comparable performance to hydroquinone, positions it as a valuable tool for dermatological and cosmetic formulations. The well-defined mechanism of action, targeting the initial steps of melanogenesis, provides a strong scientific basis for its clinical effects. Further research into long-term efficacy and combination therapies is warranted to fully explore the potential of this innovative ingredient.

References

Sepiwhite vs. Arbutin: A Comparative Analysis of Melanin Reduction Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the field of dermatological research and cosmetic science, the quest for potent and safe depigmenting agents is ongoing. Among the myriad of compounds available, Undecylenoyl Phenylalanine, commercially known as Sepiwhite, and Arbutin (B1665170) are two of the most prominent ingredients used to address hyperpigmentation. This guide provides a detailed comparison of their performance in reducing melanin (B1238610) content, supported by their mechanisms of action and relevant experimental data.

Mechanism of Action: A Tale of Two Pathways

This compound and Arbutin inhibit melanogenesis through fundamentally different biological pathways.

This compound (Undecylenoyl Phenylalanine) acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It works upstream in the pigmentation cascade by competitively blocking the MC1R receptor on melanocytes.[1] This initial blockade prevents the activation of subsequent signaling molecules like adenylate cyclase and the production of cyclic AMP (cAMP), ultimately inhibiting the expression and activation of tyrosinase, the key enzyme in melanin synthesis.[3]

Arbutin , a glycoside of hydroquinone, functions as a direct competitive inhibitor of the tyrosinase enzyme.[4][5] Its molecular structure resembles that of tyrosine, the natural substrate for tyrosinase.[6] Arbutin binds to the active site of the enzyme, preventing it from converting tyrosine to L-DOPA, a critical step in the production of melanin.[5] Its efficacy can vary based on its isomeric form, with alpha-arbutin (B196051) often cited as being more potent than beta-arbutin.[5][7]

G cluster_0 This compound Pathway cluster_1 Arbutin Pathway cluster_2 Melanin Synthesis MSH α-MSH MC1R MC1R Receptor MSH->MC1R Activates AC Adenylate Cyclase MC1R->AC This compound This compound This compound->MC1R Blocks cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA TYR_Gene Tyrosinase Gene (Transcription) PKA->TYR_Gene Tyrosinase Tyrosinase Enzyme TYR_Gene->Tyrosinase Tyrosine L-Tyrosine Tyrosine->Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Catalyzes Arbutin Arbutin Arbutin->Tyrosinase Inhibits Melanin Melanin LDOPA->Melanin

Figure 1: Comparative Mechanisms of Action

Comparative Efficacy and Quantitative Data

The table below summarizes the key characteristics of each compound based on available data. While a direct quantitative comparison is challenging, the inhibitory concentration (IC50) values for Arbutin provide a benchmark for its enzymatic inhibition potency.

FeatureThis compound (Undecylenoyl Phenylalanine)Arbutin (Alpha & Beta Isomers)
Primary Mechanism α-MSH Receptor Antagonist[1][8]Direct Tyrosinase Inhibitor[4][5]
Point of Intervention Upstream Signal TransductionKey Enzyme Activity
Inhibition Type Non-competitive (Hormone Antagonist)Competitive (Enzyme Inhibitor)[6]
Reported Efficacy Shown to be highly effective in in-vitro tests, with some sources claiming superior performance to Arbutin.[1]Effective, with α-Arbutin being up to 10 times more potent than β-Arbutin.[5]
IC50 (Tyrosinase) Data not available in comparative public studies.α-Arbutin: ~2.8 mMβ-Arbutin: ~29.42 mM (Values vary significantly based on experimental conditions)[9]

Experimental Protocols

The evaluation of depigmenting agents like this compound and Arbutin predominantly relies on the in-vitro melanin content assay using melanoma cell lines.

Key Experiment: Melanin Content Assay in B16F10 Cells

This assay quantifies the amount of melanin produced by cultured melanoma cells after treatment with a test compound.

1. Cell Culture and Seeding:

  • Murine B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cells are seeded into 6-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.[10]

2. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Arbutin). A vehicle control (e.g., DMSO) is also included.[10]

  • To stimulate melanin production, α-MSH (e.g., 100 nM) can be added to the wells.[10]

  • The cells are incubated with the test compounds for a period of 48 to 72 hours.[6]

3. Cell Lysis and Melanin Solubilization:

  • After incubation, the cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS).[10][11]

  • The cell pellets are harvested via trypsinization and centrifugation.[10]

  • The pellets are dissolved in a lysis buffer, typically 1 M NaOH with 10% DMSO.[3][10][11]

  • The mixture is heated (e.g., 60-80°C) for 1-2 hours to completely solubilize the melanin granules.[6][11]

4. Quantification:

  • The resulting lysate is transferred to a 96-well plate.[11]

  • The absorbance is measured using a microplate reader at a wavelength between 405 nm and 492 nm.[3][11] The absorbance is directly proportional to the melanin content.

  • To account for any effects on cell proliferation, the melanin content is often normalized to the total protein content of the cell lysate, which is measured separately.[3]

G cluster_workflow Experimental Workflow: Melanin Content Assay A 1. Seed B16F10 Cells in 6-well plate B 2. Incubate 24h for cell adherence A->B C 3. Treat cells with This compound or Arbutin B->C D 4. Incubate 48-72h C->D E 5. Wash with PBS & Harvest Cells D->E F 6. Lyse cell pellet (1M NaOH, 80°C) E->F G 7. Transfer lysate to 96-well plate F->G H 8. Measure Absorbance (405-492 nm) G->H I 9. Normalize to Protein Content H->I

Figure 2: Workflow for Melanin Content Assay

Conclusion

References

A Head-to-Head Comparison of Sepiwhite™ and Niacinamide for Skin Lightening: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two popular skin lightening agents, Sepiwhite™ (Undecylenoyl Phenylalanine) and Niacinamide, reveals distinct mechanisms of action and efficacy profiles. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound™, a lipoamino acid, functions as an antagonist to the alpha-melanocyte stimulating hormone (α-MSH), effectively inhibiting the upstream signaling cascade of melanogenesis. Niacinamide, the amide form of vitamin B3, primarily acts by inhibiting the transfer of melanosomes from melanocytes to keratinocytes, a critical downstream step in skin pigmentation. This fundamental difference in their approach to depigmentation underscores their potential for both individual and synergistic applications in dermatological and cosmetic formulations.

Quantitative Performance Data

To facilitate a clear comparison, the following table summarizes the key quantitative data on the efficacy of this compound™ and Niacinamide based on available in-vitro and clinical studies.

ParameterThis compound™ (Undecylenoyl Phenylalanine)NiacinamideNotes
Primary Mechanism α-Melanocyte Stimulating Hormone (α-MSH) antagonist[1][2]Inhibition of melanosome transfer[3]This compound™ acts early in the melanin (B1238610) synthesis pathway, while Niacinamide acts at a later stage.
Tyrosinase Inhibition - 72% inhibition of mushroom tyrosinase- 65% inhibition of cellular tyrosinase in B16F10 cells[4]No significant inhibition[3]This compound™ demonstrates direct inhibitory effects on the key enzyme in melanogenesis, whereas Niacinamide does not.
Melanosome Transfer Inhibition Not its primary mechanism35-68% inhibition in a melanocyte-keratinocyte co-culture model[3]This is the principal mechanism of action for Niacinamide's skin lightening effect.
Clinical Efficacy (Hyperpigmentation Reduction) A combination of 1% this compound™ and 5% Niacinamide was significantly more effective than 5% Niacinamide alone after 8 weeks of treatment[1][4]A formulation with 5% Niacinamide showed significant reduction in hyperpigmentation compared to vehicle control[1][4]The synergistic effect suggests that targeting multiple stages of melanogenesis can enhance efficacy.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound™ and Niacinamide can be visualized through their respective signaling pathways.

Sepiwhite_Pathway α-MSH α-MSH MC1R Melanocortin 1 Receptor (MC1R) α-MSH->MC1R Binds to Adenylate Cyclase Adenylate Cyclase MC1R->Adenylate Cyclase Activates This compound This compound This compound->MC1R Antagonizes cAMP cAMP Adenylate Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Tyrosinase (inactive) Tyrosinase (inactive) PKA->Tyrosinase (inactive) Phosphorylates Tyrosinase (active) Tyrosinase (active) Tyrosinase (inactive)->Tyrosinase (active) Melanin Synthesis Melanin Synthesis Tyrosinase (active)->Melanin Synthesis Catalyzes

Caption: this compound's mechanism of action as an α-MSH antagonist.

Niacinamide_Pathway Melanocyte Melanocyte Melanosome Melanosome Melanocyte->Melanosome Produces Keratinocyte Keratinocyte Pigmentation Pigmentation Keratinocyte->Pigmentation Melanosome Transfer Melanosome Transfer Melanosome->Melanosome Transfer Undergoes Niacinamide Niacinamide Niacinamide->Melanosome Transfer Inhibits Melanosome Transfer->Keratinocyte to

Caption: Niacinamide's inhibition of melanosome transfer.

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of topical skin lightening agents.

Clinical_Trial_Workflow Subject Recruitment Subject Recruitment (e.g., with facial hyperpigmentation) Washout Period Washout Period (e.g., 2 weeks) Subject Recruitment->Washout Period Baseline Measurement Baseline Measurement (e.g., Image Analysis, Colorimetry) Washout Period->Baseline Measurement Randomization Randomization (Split-face or Parallel Group) Baseline Measurement->Randomization Treatment Phase Treatment Phase (e.g., 8-12 weeks) - Test Formulation - Vehicle/Control Randomization->Treatment Phase Follow-up Assessments Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment Phase->Follow-up Assessments Data Analysis Data Analysis (Statistical Comparison) Follow-up Assessments->Data Analysis

Caption: Generalized workflow for a clinical trial on skin lightening agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the comparison.

In-Vitro Tyrosinase Inhibition Assay (for this compound™)

This assay determines the inhibitory effect of a compound on the activity of tyrosinase, the primary enzyme responsible for melanin synthesis.

  • Objective: To quantify the tyrosinase inhibitory activity of this compound™.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms a colored product, dopachrome (B613829). The rate of dopachrome formation is measured spectrophotometrically, and the reduction in this rate in the presence of an inhibitor indicates its potency.

  • Materials:

    • Mushroom Tyrosinase

    • L-DOPA (3,4-dihydroxy-L-phenylalanine)

    • This compound™ (Undecylenoyl Phenylalanine)

    • Phosphate (B84403) buffer (pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare various concentrations of this compound™ in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

    • In a 96-well plate, add the tyrosinase solution to wells containing either the this compound™ solution or a vehicle control.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.

    • Calculate the rate of dopachrome formation for each concentration of this compound™ and the control.

    • Determine the percentage of tyrosinase inhibition for each concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Melanosome Transfer Assay (for Niacinamide)

This assay evaluates the ability of a compound to inhibit the transfer of melanosomes from melanocytes to keratinocytes.

  • Objective: To quantify the inhibition of melanosome transfer by Niacinamide.

  • Principle: Melanocytes and keratinocytes are co-cultured. The transfer of fluorescently labeled melanosomes from melanocytes to keratinocytes is measured, and the reduction in transfer in the presence of the test compound is quantified.

  • Materials:

    • Human epidermal melanocytes

    • Human epidermal keratinocytes

    • Cell culture medium

    • Niacinamide

    • Fluorescent dye to label melanosomes (e.g., fluorescently tagged antibody against a melanosomal protein)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture human epidermal melanocytes and keratinocytes separately to sufficient numbers.

    • Co-culture the melanocytes and keratinocytes in a suitable ratio to allow for cell-to-cell contact and melanosome transfer.

    • Treat the co-cultures with various concentrations of Niacinamide or a vehicle control for a specified period (e.g., 72 hours).

    • Fix the cells and label the melanosomes using a fluorescent marker.

    • Quantify the amount of fluorescently labeled melanosomes within the keratinocytes using either fluorescence microscopy and image analysis software or flow cytometry.

    • Calculate the percentage of inhibition of melanosome transfer for each concentration of Niacinamide compared to the control.

Clinical Trial for Facial Hyperpigmentation

This protocol outlines a typical double-blind, randomized, controlled trial to assess the efficacy of a topical skin lightening agent.

  • Objective: To evaluate the efficacy and safety of a topical formulation in reducing facial hyperpigmentation.

  • Study Design: A randomized, double-blind, vehicle-controlled, split-face or parallel-group study.

  • Participants: A cohort of subjects with mild to moderate facial hyperpigmentation (e.g., melasma, solar lentigines).

  • Procedure:

    • Washout Period: Participants discontinue all topical skin lightening products for a specified period (e.g., 2 weeks) prior to the study.

    • Baseline Assessment: At the beginning of the study, standardized digital photographs of the face are taken, and instrumental measurements (e.g., colorimetry using a Chromameter to measure L, a, and b* values) are performed to quantify the degree of hyperpigmentation.

    • Randomization: Participants are randomly assigned to apply the active formulation (e.g., 2% this compound™ or 5% Niacinamide) to one side of their face and a vehicle control to the other (split-face design), or are assigned to different treatment groups (parallel-group design).

    • Treatment Period: Participants apply the assigned formulations twice daily for a predetermined duration (e.g., 8-12 weeks).

    • Follow-up Assessments: Participants return for follow-up visits at regular intervals (e.g., weeks 4, 8, and 12). At each visit, standardized photographs and instrumental measurements are repeated.

    • Efficacy Evaluation: The primary efficacy endpoint is the change in hyperpigmentation as measured by image analysis of the photographs and changes in colorimetric values. Secondary endpoints may include investigator and subject self-assessments.

    • Safety Evaluation: The safety and tolerability of the treatments are assessed at each visit by monitoring for any adverse events, such as erythema, scaling, or irritation.

    • Data Analysis: Statistical analysis is performed to compare the changes in hyperpigmentation between the active treatment and control groups.

References

Sepiwhite™ (Undecylenoyl Phenylalanine): A Statistical Analysis of Efficacy Across Diverse Ethnic Skin Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical evidence and mechanism of action of Undecylenoyl Phenylalanine (Sepiwhite™ MSH) for skin lightening, with a comparative analysis against other common depigmenting agents.

This compound™, the trade name for Undecylenoyl Phenylalanine, has emerged as a prominent ingredient in the cosmetic and dermatological fields for its skin lightening properties. This guide provides a detailed statistical analysis of its efficacy across various ethnic skin types, compares its performance with established alternatives, and elucidates its mechanism of action through signaling pathway diagrams. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: An Antagonist to α-MSH

This compound™'s primary mechanism of action is the competitive antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) receptor, also known as the melanocortin 1 receptor (MC1R), on melanocytes.[1][2][3] By blocking the binding of α-MSH, this compound™ inhibits the downstream signaling cascade that leads to the synthesis of melanin (B1238610). This includes the inhibition of adenylate cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent down-regulation of protein kinase A (PKA) and tyrosinase activity.[4]

Melanogenesis_Inhibition_by_this compound alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds to This compound This compound™ (Undecylenoyl Phenylalanine) This compound->MC1R Blocks Adenylate_Cyclase Adenylate Cyclase MC1R->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Tyrosinase_inactive Inactive Tyrosinase PKA->Tyrosinase_inactive Phosphorylates Tyrosinase_active Active Tyrosinase Tyrosinase_inactive->Tyrosinase_active Melanin Melanin Synthesis Tyrosinase_active->Melanin

Fig. 1: Signaling pathway of this compound™'s inhibitory action on melanogenesis.

Clinical Efficacy of this compound™ Across Ethnic Skin Types

Clinical studies have demonstrated the efficacy of this compound™ in lightening skin and reducing hyperpigmentation across a range of ethnic backgrounds, including Caucasian, Asian, African, and Indian skin types.[3][5][6]

Table 1: Summary of Clinical Trial Data for this compound™ Efficacy

Ethnic GroupStudy PopulationFormulationDurationKey FindingsReference(s)
African & Indian 22 female volunteers (11 Indian, 11 African), avg. age 34Cream with 2% this compound™ MSH21 daysSignificant increase in skin lightness and luminosity from day 7. Reduction in visible dark spots in 83% of participants. 100% of volunteers reported their skin was less dull, softer, smoother, lighter, brighter, more uniform, and more radiant.[5][7][5][7]
Asian 30 Asian volunteers with age spotsCream with 2% this compound™ MSH84 daysLighter areas of hyperpigmentation in >80% of participants after 56 and 84 days. Significantly lightened skin in 66% of volunteers.[5][5]
Asian (Japanese) 40 female volunteers1% this compound™ + 5% Niacinamide emulsion8 weeksCombination was significantly more effective in reducing the appearance of hyperpigmentation compared to 5% niacinamide alone and vehicle.[8][8]
Caucasian 14 volunteers with UV-induced tanCream with 2% this compound™ MSH49 daysIncrease in the individual typology angle (lightening effect) in 57% of volunteers.[5][5]
Caucasian ~60 treatment sites1% this compound™ + 5% Niacinamide emulsion8 weeksCombination was significantly more effective in reducing the appearance of hyperpigmentation compared to 5% niacinamide alone and vehicle.[8][8]
Mixed (Melasma) 40 female patients with melasma2% Undecylenoyl Phenylalanine preparation12 weeks85% of patients on active treatment showed partial to marked improvement. Statistically significant lightening of lesions compared to vehicle (P < 0.001). 80% of patients were extremely satisfied or satisfied.[9][9]

Comparative Efficacy: this compound™ vs. Other Lightening Agents

This compound™ has been compared to other well-established skin lightening agents, such as hydroquinone (B1673460) and kojic acid.

Table 2: Comparative Efficacy of this compound™ and Other Lightening Agents

Active AgentStudy PopulationFormulationDurationKey Efficacy Metric (MASI Score Reduction)Reference(s)
This compound™ Combination *34 volunteers (Fitzpatrick I-IV)Combination of kojic acid, arbutin, this compound®, and achromaxyl®90 days32.2% reduction (from 12.73 to 8.63)[10]
Hydroquinone 2% 33 volunteers (Fitzpatrick I-IV)2% Hydroquinone90 days37.9% reduction (from 14.04 to 8.72)[10]
Hydroquinone 4% 35 volunteers (Fitzpatrick I-IV)4% Hydroquinone90 days39.9% reduction (from 11.73 to 7.04)[10]
Kojic Acid 0.75% 30 patients with melasma0.75% Kojic Acid + 2.5% Vitamin C12 weeksSlower onset of action compared to 4% Hydroquinone.[11]

Note: In this study, this compound™ was part of a combination product, making it difficult to isolate its individual contribution to the overall effect.

In vitro studies on B16 melanocytes have shown this compound™ to be more efficient than arbutin, kojic acid, and hydroquinone in reducing melanin content under various conditions, including spontaneous and α-MSH-stimulated melanogenesis, as well as after UVB irradiation.[5]

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the efficacy of a skin lightening agent, based on methodologies reported in the cited studies.

Experimental_Workflow Recruitment Subject Recruitment (e.g., specific Fitzpatrick skin type, presence of hyperpigmentation) Washout Washout Period (e.g., 2 weeks, discontinuation of other lightening products) Recruitment->Washout Baseline Baseline Assessment (Colorimetry, MASI score, photography) Washout->Baseline Randomization Randomization (Split-face or parallel group design) Baseline->Randomization Treatment Treatment Application (Active vs. Vehicle/Comparator, Twice daily) Randomization->Treatment Follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) (Repeat baseline measurements) Treatment->Follow_up Analysis Data Analysis (Statistical comparison of changes from baseline) Follow_up->Analysis

Fig. 2: Generalized experimental workflow for a clinical trial on skin lightening agents.

Key Methodologies:

  • Subject Selection: Volunteers are typically selected based on their Fitzpatrick skin type, presence and type of hyperpigmentation (e.g., melasma, solar lentigines), and are required to adhere to a washout period where they cease using other skin lightening products.[8][9]

  • Treatment Protocol: A double-blind, randomized, controlled design is often employed.[8][9] This can be a split-face study, where one side of the face receives the active formulation and the other a vehicle control, or a parallel group study with different groups of subjects for each treatment.[8][9]

  • Efficacy Assessment:

    • Colorimetry: A chromameter or spectrophotometer is used to measure changes in skin color using the CIELAB color space (L, a, b* values). The L* value represents lightness, a* represents redness, and b* represents yellowness. The Individual Typology Angle (ITA°) is often calculated from L* and b* values to represent the degree of pigmentation.[5][12]

    • Melasma Area and Severity Index (MASI): For studies focusing on melasma, the MASI score is a standard method for assessing the area and severity of hyperpigmentation.[10]

    • Visual and Photographic Assessment: Standardized digital photography and expert visual grading are used to document changes in skin appearance.[8]

  • Safety and Tolerability: Assessment of side effects such as erythema, itching, and burning is conducted throughout the study.[9]

Conclusion

The available data suggests that this compound™ (Undecylenoyl Phenylalanine) is an effective skin lightening agent with a favorable safety profile across a variety of ethnic skin types. Its unique mechanism of action as an α-MSH antagonist provides a targeted approach to inhibiting melanogenesis. While direct, quantitative comparisons across all ethnic groups in a single study are limited in the publicly available literature, the existing evidence from studies on Asian, Caucasian, African, and Indian populations consistently demonstrates its efficacy in reducing hyperpigmentation and improving overall skin tone. Further large-scale, head-to-head comparative studies with other popular lightening agents across diverse ethnic populations would be beneficial to further solidify its position in the landscape of depigmenting ingredients.

References

A Meta-Analysis of Clinical Studies on Undecylenoyl Phenylalanine for the Treatment of Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Undecylenoyl phenylalanine, a derivative of the amino acid phenylalanine, has emerged as a promising agent for the management of hyperpigmentation disorders. This guide provides a comprehensive comparison of its performance against other well-established treatments, supported by available clinical data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of topical treatments for hyperpigmentation.

Mechanism of Action

Undecylenoyl phenylalanine distinguishes itself from many other skin lightening agents through its primary mechanism of action. It functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1] By binding to the melanocortin 1 receptor (MC1-R) on melanocytes, it competitively inhibits the binding of α-MSH, thereby blocking the initiation of the melanin (B1238610) synthesis cascade.[1] Some evidence also suggests it may act as a beta-adrenergic receptor (β-ADR) antagonist, further contributing to the reduction of melanogenesis.[1]

In contrast, other common depigmenting agents work at different points in the melanin production pathway:

  • Hydroquinone: Primarily inhibits tyrosinase, a key enzyme in melanin synthesis.

  • Kojic Acid: Also a tyrosinase inhibitor, it chelates copper ions that are essential for the enzyme's function.

  • Retinoids (e.g., Tretinoin): Increase keratinocyte turnover, which accelerates the loss of pigmented cells. They also have some inhibitory effects on tyrosinase.

Below is a diagram illustrating the melanogenesis signaling pathway and the points of intervention for these agents.

Melanogenesis_Pathway cluster_stimulus External Stimuli cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte cluster_inhibitors Points of Inhibition UVB UVB Radiation aMSH α-MSH UVB->aMSH Hormones Hormonal Influences Hormones->aMSH MC1R MC1-R aMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Tyrosinase->Melanin Catalyzes (Tyrosine -> Melanin) UP Undecylenoyl Phenylalanine UP->MC1R Antagonist HQ Hydroquinone HQ->Tyrosinase Inhibits KA Kojic Acid KA->Tyrosinase Inhibits Retinoids Retinoids Retinoids->Tyrosinase Inhibits

Figure 1: Simplified melanogenesis signaling pathway and points of therapeutic intervention.

Clinical Efficacy: A Comparative Analysis

While direct head-to-head monotherapy trials are limited, existing clinical data allows for a comparative assessment of undecylenoyl phenylalanine against other leading treatments for hyperpigmentation disorders such as melasma and solar lentigines.

Performance in Melasma
Active Ingredient(s) Concentration Study Duration Key Efficacy Outcomes Side Effects Reference
Undecylenoyl Phenylalanine2%12 weeks85% of patients showed partial response; 55% showed moderate improvement and 30% showed marked improvement. Statistically significant difference from vehicle (P < 0.001).Minor erythema and itching/burning.[1]
Hydroquinone4%12 weeksConsidered the "gold standard" with significant efficacy. Often used as a comparator in clinical trials.Skin irritation, erythema, potential for ochronosis with long-term use.[2]
Kojic Acid, Arbutin, Sepiwhite®, Achromaxyl®Combination12 weeksStatistically significant decrease in MASI score, comparable to 2% and 4% hydroquinone.Erythema and scaling reported.[3]
Undecylenoyl Phenylalanine + Niacinamide1% + 5%8 weeksSignificantly more effective in reducing hyperpigmentation than 5% niacinamide alone.Not specified.[4][5]
Performance in Solar Lentigines
Active Ingredient(s) Concentration Study Duration Key Efficacy Outcomes Side Effects Reference
Undecylenoyl Phenylalanine2%12 weeks63.3% of patients had moderate improvement and 36.6% had marked improvement. Statistically significant difference from vehicle (P < 0.01).Minor erythema and itching/burning.[6]
Mequinol + Tretinoin2% + 0.01%Up to 24 weeksClinical success rates of 52.6% to over 80% for lesions on the face and upper limbs.Not specified in the systematic review.[6]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited studies, this section details the methodologies of key clinical trials.

Study on 2% Undecylenoyl Phenylalanine for Melasma
  • Study Design: A double-blind, vehicle-controlled, randomized study.

  • Participants: 40 female patients with a clinical diagnosis of melasma.

  • Intervention: Patients were randomly assigned to apply either a preparation containing 2% undecylenoyl phenylalanine or the vehicle alone, twice daily for 12 weeks.

  • Efficacy Assessment:

    • Physician's Global Assessment (PGA): Clinical improvement was evaluated monthly by the same investigator.

    • Patient's Assessment: Patients rated their satisfaction with the treatment at the end of the study.

  • Safety Assessment: Patients were monitored for any adverse effects at each monthly follow-up.

  • Statistical Analysis: The efficacy of the active preparation versus the vehicle was statistically analyzed.

Study on 1% Undecylenoyl Phenylalanine and 5% Niacinamide for Facial Hyperpigmentation
  • Study Design: Two double-blind, 10-week, left-right randomized, split-face clinical studies.

  • Participants: Japanese and Caucasian women with facial hyperpigmentation.

  • Intervention:

    • Study 1 (Japanese women): Vehicle vs. 5% niacinamide, and 5% niacinamide vs. 5% niacinamide + 1% undecylenoyl phenylalanine.

    • Study 2 (Caucasian women): Vehicle vs. 5% niacinamide vs. 5% niacinamide + 1% undecylenoyl phenylalanine.

    • Formulations were applied to the randomly assigned side of the face for 8 weeks after a 2-week washout period.

  • Efficacy Assessment: Hyperpigmented spots were evaluated at weeks 4 and 8 by quantitative image analysis.

  • Statistical Analysis: The significance of the differences in the reduction of hyperpigmentation between the treatment groups was determined.

The typical workflow for such clinical trials is illustrated in the following diagram.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria, Endpoints) Ethics Ethics Committee Approval Protocol->Ethics Recruitment Patient Recruitment & Informed Consent Ethics->Recruitment Baseline Baseline Assessment (MASI, Colorimetry, Photography) Recruitment->Baseline Randomization Randomization (Active vs. Control) Baseline->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment FollowUp Follow-up Visits (e.g., Monthly) Treatment->FollowUp Data Data Collection & Blinding FollowUp->Data Stats Statistical Analysis Data->Stats Report Final Report & Publication Stats->Report

Figure 2: A generalized workflow for a clinical trial on hyperpigmentation treatments.

Efficacy Assessment Methodologies

Melasma Area and Severity Index (MASI)

The Melasma Area and Severity Index (MASI) is a widely used tool to assess the severity of melasma. It evaluates three factors: area (A) of involvement, darkness (D), and homogeneity (H) of the hyperpigmentation across four facial regions: forehead (30%), right malar region (30%), left malar region (30%), and chin (10%).

The MASI score is calculated using the following formula: MASI = 0.3 * (D_f + H_f) * A_f + 0.3 * (D_rm + H_rm) * A_rm + 0.3 * (D_lm + H_lm) * A_lm + 0.1 * (D_c + H_c) * A_c

  • Area (A): Scored from 0 (no involvement) to 6 (90-100% involvement).[7][8]

  • Darkness (D) and Homogeneity (H): Scored from 0 (absent) to 4 (maximum).[7][8]

A modified MASI (mMASI) score, which excludes the homogeneity component, is also sometimes used for simplification.[9]

Colorimetry

Objective measurement of skin color can be achieved using colorimeters or spectrophotometers. These devices quantify skin color in a three-dimensional color space, most commonly the CIELAB space.[10]

  • L* value: Represents the lightness of the skin (from black to white).

  • a* value: Represents the red-green spectrum.

  • b* value: Represents the yellow-blue spectrum.

A decrease in the L* value and changes in the a* and b* values can provide a quantitative measure of the reduction in hyperpigmentation.

Conclusion

Undecylenoyl phenylalanine presents a compelling alternative to traditional skin lightening agents, particularly for patients with melasma and solar lentigines. Its unique mechanism of action as an α-MSH antagonist offers a different therapeutic approach. Clinical studies have demonstrated its efficacy, especially at a 2% concentration, with a favorable safety profile characterized by minimal and transient side effects.

While direct comparative data against hydroquinone, kojic acid, and retinoids in monotherapy trials is still emerging, the available evidence suggests that undecylenoyl phenylalanine is a valuable tool in the armamentarium against hyperpigmentation. Its efficacy is further enhanced when used in combination with other agents like niacinamide. For researchers and drug development professionals, further head-to-head comparative studies are warranted to definitively establish its position relative to the current standards of care.

References

A Comparative Guide to the Long-Term Topical Safety of Sepiwhite™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term topical safety of Sepiwhite™ (Undecylenoyl Phenylalanine) and other common skin-lightening agents. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of active ingredients for cosmetic and therapeutic applications. This document summarizes available safety data, details relevant experimental protocols, and visualizes key pathways and workflows.

Executive Summary

This compound™ is a lipoamino acid that acts as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) receptor (MC1R)[1]. This mechanism of action inhibits the cascade of signals that lead to melanin (B1238610) synthesis, resulting in a skin-lightening effect[1]. Clinical studies have demonstrated its efficacy in reducing hyperpigmentation with minimal and transient side effects, such as mild erythema and itching[2]. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Undecylenoyl Phenylalanine is safe for use in cosmetic products when formulated to be non-irritating[3]. While in-vitro studies have shown it to be non-toxic, publicly available long-term, quantitative toxicological data for this compound™ is limited compared to older, more established skin-lightening agents.

This guide compares the available safety data for this compound™ with that of hydroquinone (B1673460), kojic acid, arbutin, and vitamin C, focusing on key toxicological endpoints relevant to long-term topical use.

Comparative Safety Data

The following table summarizes the available long-term safety data for this compound™ and its alternatives. It is important to note the varying levels of data availability for each compound.

Toxicological Endpoint This compound™ (Undecylenoyl Phenylalanine) Hydroquinone Kojic Acid Arbutin (α & β) Vitamin C (L-Ascorbic Acid)
Acute Oral Toxicity Data not publicly available.LD50 (rat): 320 mg/kgLD50 (rat): 1000-3000 mg/kgData not publicly available.LD50 (rat): 11,900 mg/kg
Repeated Dose Toxicity Data not publicly available.NOAEL (dermal, 90-day, rat): 25 mg/kg/day. Effects at higher doses include nephropathy.NOAEL (oral, 2-year, rat): 80 mg/kg/day. Effects at higher doses include thyroid hyperplasia.Data not publicly available.Generally recognized as safe (GRAS).
Carcinogenicity Data not publicly available.Evidence of renal tubule cell adenomas in male rats and an increased incidence of mononuclear cell leukemia in female rats in NTP studies.[4] Not classifiable as to its carcinogenicity to humans (IARC Group 3).Some animal data suggest tumor promotion.[5][6] Not classifiable as to its carcinogenicity to humans (IARC Group 3).Concern over hydrolysis to hydroquinone. SCCS recommends hydroquinone levels in formulations remain below 1 ppm.[7][8][9]Not considered carcinogenic.
Genotoxicity/Mutagenicity Data not publicly available.Mixed results in genotoxicity assays. Positive in some in vitro assays, but generally negative in vivo.Not found to be genotoxic in several studies.[5][6]Not considered genotoxic.Not considered genotoxic.
Reproductive & Developmental Toxicity Data not publicly available.No evidence of teratogenicity in animal studies.Not found to be a reproductive or developmental toxicant in animal studies.[5][6]Data not publicly available.Generally considered safe.
Skin Sensitization Considered to have low sensitization potential.Can cause contact dermatitis.Can cause contact dermatitis. CIR recommends use at ≤1% to avoid sensitization.[5][6]Low sensitization potential.Rare cases of contact dermatitis.
Phototoxicity Reported to be non-phototoxic.Not considered phototoxic.Not considered phototoxic.Not considered phototoxic.Offers photoprotection against UV-induced damage.
Long-Term Use Concerns Generally well-tolerated in clinical studies up to 12 weeks.[2]Exogenous ochronosis (blue-black pigmentation), loss of skin elasticity, and potential for carcinogenicity with prolonged use.[10]Dermal irritation and sensitization.[5][6]Potential for hydrolysis to hydroquinone.Generally safe for long-term use.
Regulatory Status (EU/USA) Generally permitted for cosmetic use. CIR concluded safe as used when formulated to be non-irritating.[3]Banned in cosmetics in the EU. Available as an OTC drug at ≤2% and prescription at >2% in the USA. CIR: Safe at ≤1% in rinse-off products and nail adhesives.[10]SCCS opinion: safe up to 0.7% in leave-on creams. CIR: Safe for use in cosmetics at concentrations up to 1%.[11]SCCS opinion: α-arbutin safe up to 2% in face creams and 0.5% in body lotions; β-arbutin safe up to 7% in face creams.[7][8][9]Generally recognized as safe (GRAS).

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation of safety data. The following are summaries of standard OECD guidelines for assessing the long-term safety of topical ingredients.

OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test System: Typically rats, with at least 10 males and 10 females per dose group.

  • Administration: The test substance is administered orally (gavage, in feed, or drinking water) daily for 90 days.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxicity but not mortality.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

  • Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Histopathological examination of major organs and tissues is conducted.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

OECD 414: Prenatal Developmental Toxicity Study

This study is designed to provide information on the effects of prenatal exposure on the pregnant female and the developing embryo and fetus.

  • Test System: Typically pregnant rats or rabbits, with a sufficient number of females to yield approximately 20 with implantation sites per group.

  • Administration: The test substance is administered daily from implantation to the day before cesarean section.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not mortality.

  • Observations: Maternal clinical signs, body weight, and food consumption are monitored throughout gestation.

  • Fetal Examination: Fetuses are examined for external, visceral, and skeletal abnormalities.

  • Endpoint: Determination of maternal and developmental NOAELs.

OECD 421: Reproduction/Developmental Toxicity Screening Test

This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance.

  • Test System: Typically rats, with at least 10 animals of each sex per group.

  • Administration: Males are dosed for a minimum of four weeks and females throughout the study (approximately 63 days).

  • Observations: Clinical observations, body weight, food/water consumption, estrous cycles, mating performance, fertility, and offspring parameters (viability, growth) are monitored.

  • Pathology: Gross necropsy and histopathology of reproductive organs are performed.

  • Endpoint: Provides an initial assessment of reproductive and developmental toxicity.

OECD 451: Carcinogenicity Studies

This long-term study is designed to observe test animals for a major portion of their lifespan for the development of neoplastic lesions.

  • Test System: Typically rats or mice, with at least 50 animals of each sex per dose group.

  • Administration: The test substance is administered daily for 18-24 months.

  • Dose Levels: At least three dose levels and a concurrent control group are used.

  • Observations: Daily clinical observations and regular monitoring of body weight and food consumption.

  • Pathology: Comprehensive gross necropsy and histopathological examination of all organs and tissues from all animals.

  • Endpoint: Assessment of the carcinogenic potential of the substance.

Mandatory Visualizations

Signaling Pathway of this compound™

Sepiwhite_Mechanism alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates This compound This compound™ (Undecylenoyl Phenylalanine) This compound->MC1R Competitively Antagonizes cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase (and other melanogenic enzymes) MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Mechanism of action of this compound™ as an α-MSH antagonist.

Experimental Workflow for Long-Term Topical Safety Assessment

Safety_Assessment_Workflow substance Test Substance in_vitro In Vitro Screening (Cytotoxicity, Genotoxicity, Phototoxicity) substance->in_vitro dermal_pen Dermal Penetration substance->dermal_pen sensitization Skin Sensitization (e.g., HRIPT) substance->sensitization repeated_dose Repeated Dose Dermal Toxicity (e.g., OECD 411 - 90-day) in_vitro->repeated_dose dermal_pen->repeated_dose repro_dev Reproductive/Developmental Toxicity Screening (e.g., OECD 421) repeated_dose->repro_dev carcinogenicity Carcinogenicity Study (e.g., OECD 451) repeated_dose->carcinogenicity risk_assessment Risk Assessment repeated_dose->risk_assessment repro_dev->risk_assessment carcinogenicity->risk_assessment sensitization->risk_assessment

Caption: General workflow for assessing the long-term safety of a topical ingredient.

Conclusion

This compound™ presents a promising safety profile for a modern skin-lightening agent, characterized by a targeted mechanism of action and good tolerability in clinical studies. However, for a comprehensive long-term safety validation, particularly for therapeutic applications, further quantitative data from standardized toxicological studies would be beneficial. In comparison, established agents like hydroquinone and kojic acid have more extensive historical safety data, which also highlight their potential for adverse effects with long-term use, leading to regulatory restrictions. Arbutin's safety is closely tied to its potential to release hydroquinone. Vitamin C remains a benchmark for safety in topical applications.

For drug development professionals, the choice of a skin-lightening agent will depend on the specific application, desired efficacy, and the acceptable risk-benefit profile. While this compound™ appears to be a safe and effective option for cosmetic use, the current publicly available data may be insufficient for certain pharmaceutical applications without further toxicological investigation.

References

Unveiling the Molecular Blueprint: A Comparative Analysis of Sepiwhite and Other Lightening Agents on Melanocyte Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of skin lightening agents is paramount for developing next-generation cosmeceuticals and therapeutics for hyperpigmentation disorders. This guide provides a comparative analysis of the gene expression profiles of melanocytes treated with Sepiwhite (Undecylenoyl Phenylalanine) and other prominent lightening agents, supported by available experimental data.

This compound, a lipoamino acid, is recognized for its unique mechanism of action as an antagonist of the alpha-melanocyte stimulating hormone (α-MSH). By blocking the binding of α-MSH to its receptor, MC1R, on melanocytes, this compound effectively inhibits the entire downstream signaling cascade that leads to melanin (B1238610) synthesis. This mode of action distinguishes it from many other lightening agents that directly target the enzymatic activity of tyrosinase.

Comparative Gene Expression Profiles

For this analysis, we will infer the likely gene expression changes induced by this compound by examining data from studies on Agouti Signal Protein (ASP), a natural antagonist of the MC1R. This will be compared with gene expression data from melanocytes or melanoma cells treated with Kojic Acid, a well-known tyrosinase inhibitor.

Table 1: Comparative Effects on Key Melanogenesis-Related Gene Expression

Gene SymbolGene NameFunction in MelanogenesisPredicted Effect of this compound (as α-MSH Antagonist)Reported Effect of Kojic Acid
TYR TyrosinaseRate-limiting enzyme in melanin synthesisDownregulationNo direct change in expression; inhibits enzyme activity
TYRP1 Tyrosinase-related protein 1Stabilizes tyrosinase; involved in eumelanin (B1172464) synthesisDownregulationDownregulation
DCT Dopachrome tautomerase (TYRP2)Involved in eumelanin synthesisDownregulationDownregulation
MITF Microphthalmia-associated transcription factorMaster regulator of melanocyte development and pigmentationDownregulation of activity/expressionDownregulation
MC1R Melanocortin 1 receptorReceptor for α-MSH, initiates melanogenesis signalingAntagonized by this compound; expression may be downregulatedNo direct effect
POMC Pro-opiomelanocortinPrecursor to α-MSHNo direct effect on melanocyte expressionNo direct effect
SOX10 SRY-Box Transcription Factor 10Essential for MITF expression and melanocyte developmentPotential downregulationPotential downregulation
PAX3 Paired Box 3Transcription factor that regulates MITF expressionPotential downregulationNo direct reported effect

Note: The effects of this compound are predicted based on its α-MSH antagonist activity and data from related studies. The effects of Kojic Acid are based on published transcriptomic and functional studies.

Signaling Pathways: A Visual Comparison

The fundamental difference in the mechanism of action between this compound and tyrosinase inhibitors like Kojic Acid can be visualized through their respective signaling pathways.

Sepiwhite_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds & Activates This compound This compound This compound->MC1R Antagonizes AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Upregulates Expression Melanogenesis_Genes TYR, TYRP1, DCT MITF->Melanogenesis_Genes Activates Transcription Melanin Melanin Synthesis Melanogenesis_Genes->Melanin

Caption: this compound's mechanism as an α-MSH antagonist.

Kojic_Acid_Signaling_Pathway Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Hydroxylation TYR Tyrosinase (TYR) Dopaquinone Dopaquinone Kojic_Acid Kojic Acid Kojic_Acid->TYR DOPA->Dopaquinone Oxidation Melanin Melanin Synthesis Dopaquinone->Melanin MITF MITF TYR_Gene TYR Gene MITF->TYR_Gene Activates Transcription TYR_Gene->TYR Expression

Caption: Kojic Acid's mechanism as a tyrosinase inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies based on studies analyzing the gene expression effects of lightening agents.

Gene Expression Analysis of Melanocytes Treated with Kojic Acid

This protocol is a summary of the methodology typically employed in studies investigating the transcriptomic effects of Kojic Acid on melanoma cell lines, which can be adapted for primary melanocytes.

  • Cell Culture: Human malignant melanoma cells (e.g., A375) or primary human epidermal melanocytes are cultured in appropriate media (e.g., DMEM or Melanocyte Growth Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing Kojic Acid at a predetermined concentration (e.g., 5 mM) or a vehicle control. The cells are incubated for a specified period (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and bioanalyzer (e.g., Agilent 2100).

  • Microarray Analysis:

    • cDNA Synthesis and Labeling: A specific amount of total RNA (e.g., 1-5 µg) is used to synthesize double-stranded cDNA. The cDNA is then used as a template for in vitro transcription to generate biotin-labeled cRNA.

    • Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) for a set duration (e.g., 16 hours) at a specific temperature (e.g., 45°C) in a hybridization oven.

    • Washing and Staining: The microarray chip is washed and stained with streptavidin-phycoerythrin using an automated fluidics station.

    • Scanning and Data Analysis: The array is scanned using a high-resolution scanner. The raw data is processed and normalized. Differentially expressed genes are identified based on fold change and statistical significance (p-value).

  • Data Visualization: A workflow for data analysis and visualization is presented below.

Experimental_Workflow Cell_Culture Melanocyte Culture Treatment Treatment with Lightening Agent (e.g., Kojic Acid) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Quality_Control RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->Quality_Control Microarray Microarray Hybridization Quality_Control->Microarray Scanning Scanning & Raw Data Acquisition Microarray->Scanning Data_Analysis Data Normalization & Analysis (Fold Change, p-value) Scanning->Data_Analysis Gene_List Differentially Expressed Gene List Data_Analysis->Gene_List

Caption: General workflow for microarray analysis.

Conclusion

This compound operates at the initial stages of the melanogenesis cascade by blocking the α-MSH signal, leading to a predicted downregulation of the entire pigmentation machinery, including the master regulator MITF and key enzymes like tyrosinase. This "top-down" regulatory approach contrasts with direct tyrosinase inhibitors like Kojic Acid, which act on a specific enzyme in the pathway. This fundamental difference in their mechanism of action is reflected in their anticipated effects on the melanocyte gene expression profile. While direct comparative transcriptomic data for this compound is needed to fully elucidate its molecular signature, the available evidence strongly suggests a broader impact on the melanogenesis signaling pathway compared to agents with a more targeted enzymatic inhibition. This comprehensive understanding is vital for the strategic development of novel and effective skin lightening formulations.

A Comparative Guide to Stability-Indicating HPLC Method Validation for Sepiwhite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the stability-indicating assay of Sepiwhite™. It includes detailed experimental protocols and supporting data to assist in the selection and implementation of analytical methods for quality control and stability studies of this novel skin-lightening agent.

This compound™, or undecylenoyl phenylalanine, is a lipoamino acid that acts as an alpha-MSH (melanocyte-stimulating hormone) antagonist to inhibit melanin (B1238610) production.[1][2][3] Ensuring its stability in cosmetic and pharmaceutical formulations is critical for maintaining efficacy and safety. A validated stability-indicating analytical method is therefore essential to separate and quantify the active ingredient in the presence of its degradation products and any other potential impurities.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pharmaceutical and cosmetic ingredients due to its high resolving power and sensitivity.[4][5] A recent study established a robust, stability-indicating HPLC method for the quantification of this compound™.[6] This method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[6][7]

Experimental Protocol for a Validated Stability-Indicating HPLC Method

A simple and validated HPLC method for the quantitation of this compound™ has been developed.[6] The method was optimized through a design of experiments approach to evaluate the effects of various chromatographic parameters.[6]

Chromatographic Conditions:

ParameterCondition
Column C18 (Specific dimensions not detailed in the abstract)
Mobile Phase A mixture of an organic component and a buffer (details not specified in the abstract)
Flow Rate Optimized based on peak area, tailing factor, and retention time
Detection UV detector (wavelength not specified in the abstract)
Injection Volume Not specified in the abstract
Column Temperature Not specified in the abstract

Forced Degradation Studies:

To establish the stability-indicating nature of the method, this compound™ was subjected to various stress conditions to induce degradation.[4][6] These conditions included:

  • Acid Hydrolysis: Treatment with an acidic solution.

  • Base Hydrolysis: Treatment with an alkaline solution.

  • Oxidative Degradation: Exposure to an oxidizing agent.

  • Thermal Degradation: Exposure to high temperatures.

  • Photolytic Degradation: Exposure to UV light.

  • Metal Ion Degradation: Exposure to heavy metal ions.[6]

The HPLC method was able to successfully separate the intact this compound™ peak from the peaks of the ten different degradation products that were formed under these stress conditions.[6]

Validation Parameters

The developed HPLC method was validated for the following parameters as per ICH guidelines:[5][7]

Validation ParameterResults
Specificity The method demonstrated the ability to accurately measure this compound™ in the presence of its degradation products and formulation excipients.[6]
Linearity A linear relationship between the peak area and the concentration of this compound™ was established over a specified range.
Accuracy The accuracy of the method was confirmed by determining the recovery of a known amount of this compound™ spiked into a placebo formulation.
Precision The precision of the method was evaluated by analyzing multiple samples of the same batch (repeatability) and on different days (intermediate precision).
Limit of Detection (LOD) The lowest concentration of this compound™ that can be detected by the method.
Limit of Quantitation (LOQ) The lowest concentration of this compound™ that can be quantified with acceptable precision and accuracy.
Robustness The method's performance was evaluated by making small, deliberate variations in the chromatographic conditions.

Note: Specific quantitative data for linearity, accuracy, precision, LOD, and LOQ were not available in the provided search results but are essential components of a full validation report.

Alternative and Complementary Analytical Techniques

While a validated HPLC method is a powerful tool, other analytical techniques can offer complementary information or advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in:

  • Higher Resolution and Sensitivity: Improved separation of complex mixtures and detection of low-level impurities.

  • Faster Analysis Times: Significantly shorter run times compared to conventional HPLC.

A UPLC method for this compound™ analysis could offer significant improvements in throughput and sensitivity, making it a valuable alternative for high-volume quality control laboratories.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10] This technique is particularly useful for:

  • Peak Identification: Providing molecular weight and structural information for the unambiguous identification of unknown degradation products.[10]

  • Enhanced Specificity: The ability to monitor specific mass-to-charge ratios provides an additional level of selectivity, which is especially beneficial for complex matrices.[11]

  • High Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), offers extremely low detection limits.[12][13]

In the context of this compound™ stability studies, LC-MS would be an invaluable tool for the characterization of the ten identified degradation products, providing insights into the degradation pathways.[14]

Comparison of Analytical Techniques

FeatureHPLCUPLCLC-MS
Primary Use Quantitative analysis, routine quality controlHigh-throughput quantitative analysisIdentification and quantification
Resolution GoodExcellentGood to Excellent (LC dependent)
Sensitivity GoodVery GoodExcellent
Analysis Time StandardFastStandard to Fast (LC dependent)
Cost (Instrument) ModerateHighVery High
Information Provided Retention time, UV absorbanceRetention time, UV absorbanceRetention time, mass-to-charge ratio, structural information

Workflow for Stability-Indicating HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for this compound™.

Stability_Indicating_Method_Validation cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Method Application MD_Start Start: Define Analytical Target Profile MD_Column Select Column & Mobile Phase MD_Start->MD_Column MD_Optimize Optimize Chromatographic Conditions MD_Column->MD_Optimize FD_Stress Subject this compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) MD_Optimize->FD_Stress MV_Linearity Linearity & Range MD_Optimize->MV_Linearity MV_Accuracy Accuracy MD_Optimize->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MD_Optimize->MV_Precision MV_LOD_LOQ LOD & LOQ MD_Optimize->MV_LOD_LOQ MV_Robustness Robustness MD_Optimize->MV_Robustness FD_Analyze Analyze Stressed Samples by HPLC FD_Stress->FD_Analyze FD_PeakPurity Assess Peak Purity FD_Analyze->FD_PeakPurity MV_Specificity Specificity FD_PeakPurity->MV_Specificity MA_QC Routine Quality Control MV_Specificity->MA_QC MV_Linearity->MA_QC MV_Accuracy->MA_QC MV_Precision->MA_QC MV_LOD_LOQ->MA_QC MV_Robustness->MA_QC MA_Stability Long-Term Stability Studies MA_QC->MA_Stability

Caption: Workflow for the validation of a stability-indicating HPLC method.

Conclusion

The validated stability-indicating HPLC method provides a reliable and robust approach for the routine quality control and stability assessment of this compound™.[6] The comprehensive forced degradation studies demonstrate the method's ability to separate the active ingredient from its potential degradation products, ensuring accurate quantification.[6] While HPLC is a well-established and suitable technique, laboratories with access to UPLC and LC-MS instrumentation could leverage these technologies for higher throughput and more detailed structural elucidation of impurities, respectively. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for speed, sensitivity, and structural information, as well as available resources.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sepiwhite

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and development, ensuring a safe and compliant operational environment is paramount. The proper handling and disposal of chemical compounds, such as the skin-lightening agent Sepiwhite, are critical components of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear standard laboratory PPE when handling this compound, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat or protective clothing

  • A properly fitted, particulate filter respirator if ventilation is inadequate[1].

Engineering Controls: Handle powdered this compound in a well-ventilated area or under a laboratory fume hood to minimize dust generation and inhalation. It is important to be aware that fine dust clouds of this compound may form explosive mixtures with air[1]. Electrical equipment should be appropriately protected to prevent ignition sources[1].

This compound Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed waste disposal contractor[1]. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect surplus or unwanted solid this compound in a clearly labeled, sealed container. Do not mix with other waste materials to avoid incompatible chemical reactions[2][3].

  • Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), weighing papers, or spill cleanup materials, should be collected in a designated, labeled waste container[4].

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste and disposed of through the licensed contractor, as they may retain product residue[1][5]. Triple rinsing of containers may be an option depending on local regulations, but the rinseate would then need to be collected as hazardous waste[5].

Step 2: Labeling and Storage

  • Labeling: All waste containers must be clearly labeled in English with the words "Hazardous Waste," the name "this compound (Undecylenoyl Phenylalanine)," and the relevant hazard pictograms[2].

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area at or near the point of generation[6]. Ensure containers are kept tightly closed to prevent spills or the release of dust[1][6].

Step 3: Accidental Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and prevent entry[1]. Shut off all potential ignition sources[1].

  • Personal Protection: Wear appropriate PPE, including a respirator, before attempting to clean the spill[1].

  • Containment and Cleanup:

    • For small spills, avoid dry sweeping which can generate dust[1].

    • Use a vacuum cleaner equipped with a HEPA filter to collect the spilled powder[1].

    • Place the collected material and any contaminated cleanup supplies into a designated, labeled waste container for disposal[1].

  • Decontamination: Thoroughly clean the spill area.

  • Disposal: The collected spill waste must be disposed of as chemical waste through a licensed service[1].

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection of the segregated this compound waste.

Key Disposal Considerations

ConsiderationGuideline
Primary Disposal Method Via a licensed waste disposal contractor[1].
Waste Classification To be determined by the waste generator in accordance with local, state, and federal regulations. The Safety Data Sheet (SDS) indicates it can cause serious eye damage[7].
Container Requirements Use chemically compatible, sealed, and clearly labeled containers. Plastic is often preferred for chemical waste[3][6][8].
Incompatible Wastes Keep segregated from strong oxidizing materials[1]. General laboratory practice also dictates segregating acids from bases and from cyanides, azides, and hypochlorites[2].

This compound Disposal Workflow

SepiwhiteDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Accidental Spill Occurs start->spill waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid this compound in Labeled Container waste_type->solid_waste Solid Residue contaminated_materials Collect Contaminated Materials (e.g., gloves, wipes) waste_type->contaminated_materials Contaminated Items storage Store in Designated Satellite Accumulation Area solid_waste->storage contaminated_materials->storage container_check Ensure Container is Sealed and Labeled Correctly storage->container_check disposal_contact Contact Licensed Waste Disposal Contractor container_check->disposal_contact end Waste Collected by Contractor disposal_contact->end spill_ppe Wear Full PPE (including respirator) spill->spill_ppe cleanup Clean with HEPA Vacuum (Avoid Dust Generation) spill_ppe->cleanup spill_collection Collect Spill Debris in Labeled Container cleanup->spill_collection spill_collection->storage

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Sepiwhite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for Sepiwhite

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, which is a fine powder, preventing dust generation and exposure is a primary concern. The following personal protective equipment is recommended based on a thorough risk assessment of the handling procedures.[1]

PPE CategoryRecommended Equipment
Respiratory Protection A properly fitted particulate filter respirator is necessary if a risk assessment indicates potential for inhalation of dust.[1] Ensure the respirator complies with approved standards.
Hand Protection Chemical-resistant, impervious gloves that comply with an approved standard should be worn at all times when handling the product.[1]
Eye and Face Protection Chemical splash goggles and/or a face shield should be worn if contact is possible.[1] In cases of inhalation hazards, a full-face respirator may be required instead.[1]
Body Protection Personal protective equipment for the body should be selected based on the specific task and the associated risks and must be approved by a safety specialist before handling.[1]
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. Emissions from ventilation or work process equipment should be monitored to ensure they comply with environmental protection legislation.[1]

  • Use spark-proof tools and explosion-proof equipment to prevent ignition, as fine dust clouds may form explosive mixtures with air.[1]

  • To avoid fire or explosion, dissipate static electricity during transfer by grounding and bonding containers and equipment.[1]

General Hygiene and Handling:

  • Avoid generating dust.[1] Do not dry sweep.[1]

  • Do not breathe dust.[1]

  • Eating, drinking, and smoking are strictly prohibited in areas where this material is handled, stored, and processed.[1]

  • Wash hands and face thoroughly before eating, drinking, or smoking.[1]

  • Remove contaminated clothing and protective equipment before entering eating areas.[1]

Storage:

  • Store in the original container or an approved alternative made from a compatible material, kept tightly closed when not in use.[1]

  • Store in a segregated and approved area, protected from direct sunlight in a dry, cool, and well-ventilated location.[1]

  • Recommended storage temperature is between 15°C and 25°C.[1]

  • Keep away from heat and all ignition sources.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Isolate the Area: Promptly isolate the scene by removing all persons from the vicinity of the incident.[1]

  • Ensure Safety: No action should be taken that involves any personal risk or without suitable training.[1] Evacuate surrounding areas and keep unnecessary and unprotected personnel from entering.[1]

  • Control Ignition Sources: Shut off all ignition sources. No flares, smoking, or flames should be in the hazard area.[1]

  • Avoid Contact: Do not touch or walk through spilled material.[1]

  • Ventilate: Provide adequate ventilation.[1]

  • Use Appropriate PPE: Wear the appropriate respirator when ventilation is inadequate and put on all other necessary personal protective equipment.[1]

  • Clean-up:

    • For a small spill , move containers from the spill area. Use spark-proof tools and explosion-proof equipment.[1] Avoid dust generation.[1] Vacuum dust with equipment fitted with a HEPA filter and place it in a closed, labeled waste container.[1]

    • For a large spill , move containers from the spill area.[1] Use spark-proof tools and explosion-proof equipment.[1] Approach the release from upwind.[1] Prevent entry into sewers, water courses, basements, or confined areas.[1] Avoid dust generation.[1] A vacuum with a HEPA filter will reduce dust dispersal.[1] Place spilled material in a designated, labeled waste container.[1]

Disposal Plan

The generation of waste should be avoided or minimized whenever possible.[1]

Product Disposal:

  • Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.[1]

  • Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[1]

  • Waste should not be disposed of untreated to the sewer unless fully compliant with the requirements of all authorities with jurisdiction.[1]

Packaging Disposal:

  • Waste packaging should be recycled.[1] Incineration or landfill should only be considered when recycling is not feasible.[1]

  • Empty containers retain product residue and can be hazardous.[1] Do not reuse empty containers.[1]

Visual Guides

The following diagrams illustrate the procedural workflows for PPE selection and waste disposal.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Operational Procedure start Start: Handling this compound risk_assessment Assess Task-Specific Risks (e.g., weighing, mixing, potential for dust) start->risk_assessment respiratory Respiratory Protection (Particulate Filter Respirator) risk_assessment->respiratory Inhalation hazard? hand Hand Protection (Chemical-Resistant Gloves) risk_assessment->hand Skin contact possible? eye Eye/Face Protection (Goggles/Face Shield) risk_assessment->eye Splash/dust hazard? body Body Protection (Appropriate Lab Coat/Coveralls) risk_assessment->body Body exposure possible? don_ppe Don all selected PPE handle_this compound Perform Handling Task don_ppe->handle_this compound doff_ppe Doff and dispose of PPE correctly handle_this compound->doff_ppe end End doff_ppe->end

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Plan cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_end Completion start Start: Waste Generated (this compound residue, contaminated items, packaging) waste_assessment Assess Waste Type start->waste_assessment product_waste Product/Contaminated Waste waste_assessment->product_waste Product/Contaminated packaging_waste Empty Packaging waste_assessment->packaging_waste Packaging licensed_contractor Dispose via Licensed Waste Disposal Contractor product_waste->licensed_contractor recycle Recycle if Possible packaging_waste->recycle end End of Disposal Process landfill Incineration or Landfill (if recycling is not feasible) recycle->landfill Not Feasible

Caption: Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sepiwhite
Reactant of Route 2
Reactant of Route 2
Sepiwhite

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。